molecular formula C3H5NO3 B1601783 3-Nitrooxetane CAS No. 86632-92-0

3-Nitrooxetane

Cat. No.: B1601783
CAS No.: 86632-92-0
M. Wt: 103.08 g/mol
InChI Key: VLRGTMVEHGHHHW-UHFFFAOYSA-N
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Description

3-Nitrooxetane (CAS# 86632-92-0) is a high-value, four-membered cyclic ether ring functionalized with a nitro group, serving as a critical synthon in advanced chemical research. Its primary research value lies in its dual role as a versatile building block in both energetic materials and medicinal chemistry. In the field of energetic materials, oxetanes like this compound are pivotal precursors for developing novel energetic binders and polymers. These polymers are essential components in propellants and explosives, where they enhance performance by contributing to the material's overall energy content while maintaining structural integrity and improving mechanical properties . The strained oxetane ring, with an energy of approximately 106 kJ/mol, provides significant reactivity for ring-opening polymerizations and other transformations, while the nitro group acts as a potent explosophoric unit . In drug discovery and medicinal chemistry, the oxetane ring is employed as a valuable bioisostere. It is used to replace functional groups like gem-dimethyl units or carbonyls, thereby modulating key physicochemical properties of lead compounds, such as improving aqueous solubility, reducing lipophilicity, and enhancing metabolic stability . The presence of the nitro group further adds to its versatility as a handle for further synthetic manipulation. Researchers utilize this compound and its derivatives to create novel molecular architectures targeting a range of diseases. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGTMVEHGHHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522637
Record name 3-Nitrooxetane
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Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-92-0
Record name 3-Nitrooxetane
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Record name 3-nitrooxetane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Nitrooxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a strained four-membered ether, has emerged as a motif of significant interest in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds can enhance physicochemical properties such as solubility and metabolic stability, making it a valuable bioisostere for gem-dimethyl and carbonyl groups.[3] The introduction of a nitro group at the 3-position of the oxetane ring bestows unique electronic characteristics and opens avenues for further functionalization, particularly in the development of novel energetic materials and therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for accessing 3-nitrooxetane and its derivatives, detailed methodologies for their characterization, and insights into the underlying chemical principles that govern these processes.

The Strategic Importance of the this compound Scaffold

The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive component in modern drug design.[3] The electron-withdrawing properties of the nitro group at the 3-position can significantly influence the reactivity of the oxetane ring and the overall properties of the molecule. This substitution pattern is of particular interest in the field of energetic materials, where the combination of the strained oxetane ring and the explosophoric nitro group can lead to compounds with high energy density.[4] Furthermore, the nitro group can serve as a synthetic handle for the introduction of other functional groups, such as amines, which are pivotal in many biologically active compounds.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is not without its challenges, primarily due to the inherent ring strain of the oxetane moiety and the reactive nature of nitrating agents. Direct nitration of the oxetane ring often leads to ring-opening reactions, yielding dinitrate byproducts.[2][5] Therefore, indirect methods are generally preferred.

Synthesis of the Core this compound Structure

A robust and reliable method for the synthesis of the parent this compound proceeds via a multi-step sequence starting from the readily available 3-hydroxyoxetane. This strategy avoids harsh acidic conditions that promote ring cleavage.

Workflow for the Synthesis of this compound:

Synthesis of this compound A 3-Hydroxyoxetane B 3-(Tosyloxy)oxetane A->B TsCl, Pyridine C 3-Azidooxetane B->C NaN3, DMF D 3-Aminooxetane C->D H2, Pd/C or PPh3 E This compound D->E m-CPBA

Caption: Multi-step synthesis of this compound from 3-hydroxyoxetane.

Experimental Protocol: Synthesis of this compound

  • Tosylation of 3-Hydroxyoxetane: To a solution of 3-hydroxyoxetane in pyridine, cooled to 0 °C, is slowly added p-toluenesulfonyl chloride (TsCl). The reaction is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The product, 3-(tosyloxy)oxetane, is isolated by extraction and purified by column chromatography.

  • Azidation of 3-(Tosyloxy)oxetane: The tosylated oxetane is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield 3-azidooxetane.[6]

  • Reduction of 3-Azidooxetane: 3-Azidooxetane is dissolved in methanol and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, the reduction can be achieved using triphenylphosphine (PPh3) via the Staudinger reaction.[6] The resulting 3-aminooxetane is purified by distillation or chromatography.

  • Oxidation of 3-Aminooxetane: The 3-aminooxetane is dissolved in a chlorinated solvent, such as dichloromethane, and treated with m-chloroperbenzoic acid (m-CPBA). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, this compound, is then isolated and purified.[6]

Synthesis of 3,3-Dinitrooxetane

For applications requiring a higher energy output, 3,3-dinitrooxetane is a key target molecule. Its synthesis can be achieved through the oxidative nitration of 3-aminooxetane or via the reaction of oxetan-3-one with dinitrogen pentoxide.

Experimental Protocol: Synthesis of 3,3-Dinitratooxetane

A noteworthy precursor to energetic oxetanes is 3,3-dinitratooxetane, synthesized by the addition of dinitrogen pentoxide (N₂O₅) to oxetan-3-one.[6]

  • A solution of N₂O₅ in an inert solvent like dichloromethane is prepared.

  • Oxetan-3-one, dissolved in the same solvent, is added dropwise to the N₂O₅ solution at a low temperature (typically below 0 °C).

  • The reaction is stirred for several hours, and the product, 3,3-dinitratooxetane, is isolated by careful removal of the solvent.

This dinitrate can then potentially be converted to 3,3-dinitrooxetane, although this transformation requires careful handling due to the energetic nature of the compounds involved.

Synthesis of 3-(Nitromethylene)oxetane Derivatives

An alternative and highly versatile approach to functionalized energetic oxetanes involves the use of 3-(nitromethylene)oxetane as a building block. This intermediate is accessible through the condensation of oxetan-3-one with nitromethane.[7]

Workflow for the Synthesis and Derivatization of 3-(Nitromethylene)oxetane:

Synthesis of 3-(Nitromethylene)oxetane Derivatives A Oxetan-3-one C 3-(Nitromethylene)oxetane A->C Base-catalyzed Condensation B Nitromethane B->C Base-catalyzed Condensation E Energetic Oxetane Derivatives C->E Conjugate Addition D N-Nucleophiles (e.g., Tetrazoles, Azides) D->E Conjugate Addition

Caption: Synthesis of energetic derivatives from 3-(nitromethylene)oxetane.

The exocyclic nitroalkene functionality in 3-(nitromethylene)oxetane is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, particularly nitrogen-rich heterocycles like tetrazoles and azides, to generate a diverse library of energetic compounds.[4]

In-Depth Characterization of this compound Derivatives

The unambiguous identification and characterization of this compound derivatives are paramount for ensuring their purity and for understanding their structural and electronic properties. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methine proton at the C3 position and the methylene protons at the C2 and C4 positions. The methine proton, being adjacent to the electron-withdrawing nitro group, will be shifted downfield. The methylene protons will exhibit complex splitting patterns due to coupling with each other and with the C3 proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, three distinct signals are expected. The carbon atom attached to the nitro group (C3) will be significantly deshielded and appear at a higher chemical shift. The equivalent C2 and C4 carbons will appear as a single peak at a lower chemical shift.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (C3-H)4.8 - 5.2Multiplet
¹H (C2/C4-H)4.5 - 4.9Multiplet
¹³C (C3)80 - 90CH
¹³C (C2/C4)70 - 80CH₂

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the most characteristic absorption bands are:

  • Nitro Group (NO₂): Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Oxetane Ring (C-O-C): A characteristic C-O-C stretching vibration for the strained four-membered ring, usually observed in the region of 950-1000 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns involving the loss of the nitro group (NO₂) and cleavage of the oxetane ring.

Table 2: Key Spectroscopic Data for Nitro-Containing Compounds

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Signal
IR SpectroscopyNitro (R-NO₂)~1550 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch)
Mass SpectrometryNitro (R-NO₂)Loss of NO₂ (46 m/z)
¹³C NMRCarbon attached to NO₂80 - 90 ppm

Safety and Handling Considerations

The synthesis and handling of this compound derivatives, especially those with multiple nitro or azido groups, require stringent safety precautions due to their potential as energetic materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For compounds with high energetic potential, blast shields and remote handling may be necessary.

  • Scale: Initial syntheses should be performed on a small scale to assess the sensitivity of the compounds.

  • Stimuli Sensitivity: Avoid subjecting the compounds to mechanical shock, friction, and electrostatic discharge, as these can trigger decomposition.

  • Thermal Stability: The thermal stability of the compounds should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine their decomposition temperatures.

Conclusion and Future Outlook

This compound derivatives represent a fascinating and challenging class of compounds with significant potential in both medicinal chemistry and the development of advanced energetic materials. The synthetic strategies outlined in this guide, which favor indirect methods to avoid ring-opening, provide a roadmap for accessing these valuable scaffolds. Comprehensive characterization using a suite of spectroscopic techniques is essential for confirming the structure and purity of these compounds. As research in this area continues, the development of even more efficient and safer synthetic routes, along with a deeper understanding of the structure-property relationships of these unique molecules, will undoubtedly lead to novel applications in a wide range of scientific disciplines.

References

An In-Depth Technical Guide to 3-Nitrooxetane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional profile—makes it an attractive bioisosteric replacement for common functional groups like gem-dimethyl and carbonyls.[3][4] When functionalized with a nitro group, an exceptionally strong electron-withdrawing moiety, the resulting 3-nitrooxetane (CAS No. 86632-92-0) presents a fascinating, albeit underexplored, chemical entity. This guide provides a comprehensive analysis of this compound, consolidating the limited available literature with expert-driven predictions of its chemical and physical properties. We present detailed protocols for its synthesis, propose methods for its characterization, and discuss its potential as a versatile building block for researchers in drug discovery and materials science.

Introduction: The Strategic Value of the Oxetane Scaffold and Nitro Group

The strategic incorporation of small, strained rings into drug candidates has become a powerful tactic for modulating physicochemical properties.[5] The oxetane ring, in particular, offers a favorable balance of stability and useful reactivity. Unlike the more labile epoxide ring, the oxetane is generally stable under basic conditions but can be opened under acidic or Lewis acidic conditions, providing a handle for further synthetic elaboration.[6] Its inherent polarity can significantly enhance aqueous solubility and its rigid, puckered conformation can lock in bioactive conformations and provide three-dimensional exit vectors for fragment elaboration.[2][7]

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This property makes adjacent protons acidic and the attached carbon atom susceptible to nucleophilic attack.[8] While often associated with energetic materials, nitroalkanes are versatile synthetic intermediates that can be reduced to primary amines or undergo various C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction.[9] The combination of these two functionalities in this compound creates a unique building block with significant potential.

Synthesis of this compound

Direct experimental data on this compound is sparse, with the primary synthesis being reported in a 1983 study by Baum et al.[10] The route proceeds via the oxidation of 3-aminooxetane, which itself can be derived from 3-azidooxetane. The overall synthetic workflow is a multi-step process requiring careful control of reaction conditions.

Synthesis_of_3_Nitrooxetane cluster_0 Synthesis Pathway A 3-(Tosyloxy)oxetane B 3-Azidooxetane A->B NaN3 C 3-Aminooxetane B->C Reduction (e.g., H2/Pd or PPh3) D This compound C->D Oxidation (m-CPBA)

Caption: Synthetic workflow for this compound from 3-(Tosyloxy)oxetane.

Experimental Protocol: Synthesis of this compound

Warning: This procedure involves energetic intermediates (azides) and strong oxidizers. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Step 1: Synthesis of 3-Azidooxetane from 3-(Tosyloxy)oxetane

  • To a solution of 3-(tosyloxy)oxetane (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-azidooxetane.[11]

    • Causality: The tosylate is an excellent leaving group, readily displaced by the highly nucleophilic azide ion in an Sₙ2 reaction. DMF is a suitable polar aprotic solvent for this transformation.

Step 2: Reduction of 3-Azidooxetane to 3-Aminooxetane

  • Dissolve 3-azidooxetane (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-aminooxetane. This intermediate is often used directly in the next step.

    • Causality: Catalytic hydrogenation is a standard and clean method for the reduction of azides to primary amines. The reaction proceeds with the evolution of nitrogen gas.

Step 3: Oxidation of 3-Aminooxetane to this compound [6]

  • Dissolve 3-aminooxetane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.5-3.0 eq) in DCM dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature over several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

    • Causality: m-CPBA is a powerful oxidizing agent capable of converting primary amines directly to nitro compounds. The use of excess oxidant ensures complete conversion. The basic wash is critical to remove acidic components before purification.

Physical and Chemical Properties

As direct experimental data for this compound is not widely published, its properties are predicted based on the known characteristics of the parent oxetane ring and aliphatic nitro compounds.

PropertyOxetane (Parent)Nitromethane (Analog)This compound (Predicted)Reference(s)
Molecular Formula C₃H₆OCH₃NO₂C₃H₅NO₃
Molecular Weight 58.08 g/mol 61.04 g/mol 103.07 g/mol
Appearance Colorless liquidColorless, oily liquidColorless to pale yellow liquid[6],[12]
Boiling Point 49-50 °C101.2 °C> 150 °C (with potential decomposition)[6],[12]
Density 0.893 g/mL1.137 g/mL~1.3 - 1.4 g/mL[6],[12]
Solubility Soluble in waterSparingly soluble in water (~10 g/100 mL)Sparingly soluble in water, soluble in polar organic solvents[13],[12]
Polarity PolarHighly PolarHighly Polar[13]

Causality Behind Predictions:

  • Boiling Point: The high polarity imparted by the nitro group leads to strong dipole-dipole interactions, significantly increasing the boiling point compared to the parent oxetane.[13] However, like many nitroalkanes, it may be thermally unstable and prone to decomposition at higher temperatures.[14]

  • Density: The presence of the dense nitro group is expected to increase the density significantly over that of oxetane, likely exceeding that of water.[8]

  • Solubility: While the oxetane oxygen can act as a hydrogen bond acceptor, the overall molecule is larger and more hydrophobic than nitromethane, suggesting limited water solubility. It is expected to be readily soluble in solvents like acetone, ethyl acetate, and DCM.[13]

Chemical Reactivity

The reactivity of this compound is dictated by two key features: the strained four-membered ring and the electron-withdrawing nitro group.

  • Ring-Opening Reactions: The oxetane ring is susceptible to cleavage under acidic conditions.[6] Protons or Lewis acids will activate the ring oxygen, making the ring carbons electrophilic and vulnerable to attack by nucleophiles. This provides a pathway to 1,3-difunctionalized propane derivatives.

  • Acidity of α-Proton: The proton at the C3 position is alpha to the nitro group and is therefore acidic. It can be deprotonated by a suitable base to form a nitronate anion. This anion is a potent nucleophile, capable of participating in reactions like Michael additions and alkylations.[9]

  • Reduction of Nitro Group: The nitro group can be readily reduced to a primary amine (3-aminooxetane) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental for using this compound as a masked amino group.

Spectroscopic and Analytical Characterization (Predicted)

The following sections describe the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

Spectroscopic_Features cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (EI) H_NMR ¹H NMR - C2/C4 Protons: ~4.5-5.0 ppm (multiplets) - C3 Proton: ~5.0-5.5 ppm (multiplet) C_NMR ¹³C NMR - C2/C4 Carbons: ~70-75 ppm - C3 Carbon: ~80-85 ppm IR_NO2 N-O Stretch - Asymmetric: ~1550 cm⁻¹ (strong) - Symmetric: ~1370 cm⁻¹ (strong) IR_COC C-O-C Stretch ~980 cm⁻¹ (ring) MS_M Molecular Ion (M⁺) m/z = 103 MS_Frag Key Fragments - [M-NO₂]⁺ (m/z = 57) - Loss of ethylene (m/z = 75)

Caption: Predicted key spectroscopic features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex due to the puckered, non-planar nature of the ring.

    • The four protons on the C2 and C4 carbons, adjacent to the oxygen, would appear as complex multiplets in the range of δ 4.5-5.0 ppm .

    • The single proton on the C3 carbon, bearing the nitro group, would be significantly deshielded and appear as a multiplet further downfield, likely in the δ 5.0-5.5 ppm range.

  • ¹³C NMR:

    • The C2 and C4 carbons are expected to resonate around δ 70-75 ppm .

    • The C3 carbon, directly attached to the electron-withdrawing nitro group, will be the most downfield signal, predicted to be in the δ 80-85 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum should show strong, characteristic bands for the nitro group.

  • Asymmetric N-O Stretch: A very strong and sharp absorption band is expected around 1550 cm⁻¹ .[13]

  • Symmetric N-O Stretch: A second strong absorption should appear near 1370 cm⁻¹ .[13]

  • C-O-C Stretch: The characteristic ether stretch of the oxetane ring is expected around 980 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak at m/z = 103 may be observed. Key fragmentation pathways would likely include:

  • Loss of the nitro group: [M - NO₂]⁺ at m/z = 57 . This would be a very prominent fragment.

  • Ring fragmentation, such as the loss of ethylene (C₂H₄) via retro-[2+2] cycloreversion, leading to a fragment at m/z = 75 .

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a compelling building block for medicinal chemistry and materials science.

  • Bioisosteric Replacement: The this compound moiety could serve as a polar, three-dimensional replacement for other functional groups. Its ability to act as a hydrogen bond acceptor (via the nitro oxygens) while maintaining a rigid core could be exploited in rational drug design.

  • Precursor to Novel 3-Substituted Oxetanes: As demonstrated in its synthesis, the nitro group is an excellent precursor to an amine. This allows this compound to serve as a stable, masked equivalent of 3-aminooxetane, a highly versatile building block used in the synthesis of kinase inhibitors and other therapeutics.

  • Energetic Materials: The high nitrogen and oxygen content, combined with the ring strain energy of the oxetane, suggests potential applications in the field of energetic materials, such as binders for propellants or explosives.[11]

Safety and Handling

This compound should be handled with extreme caution, as it combines the hazards of a strained cyclic ether with those of an energetic nitroalkane.

  • General Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber).

  • Thermal Stability: Avoid heating strongly. Nitroalkanes can decompose exothermically and may become explosive, especially if contaminated with acids or bases.[14] A differential scanning calorimetry (DSC) study is highly recommended to determine its thermal decomposition profile before any scale-up.[14]

  • Shock Sensitivity: Nitroalkanes can be shock-sensitive. Avoid friction, grinding, and impact. Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials (strong acids, bases, oxidizing agents, and reducing agents).

  • Toxicity: While specific toxicity data is unavailable, related nitroalkanes are considered harmful if inhaled, swallowed, or absorbed through the skin and are suspected carcinogens.[12] Treat this compound as a toxic substance.

  • Spill & Disposal: Have a spill kit rated for flammable polar liquids readily available. Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to institutional guidelines.

Conclusion

This compound stands at the intersection of two highly relevant areas of modern chemistry: the application of strained rings in drug discovery and the synthetic utility of nitro compounds. While direct experimental characterization remains limited, a robust profile of its properties and reactivity can be confidently predicted through expert analysis of its constituent parts. The synthetic route, though requiring careful handling of energetic intermediates, is accessible. The predicted spectroscopic signatures provide a clear roadmap for its identification. For the medicinal chemist, this compound offers a novel, polar, and rigid scaffold that serves as a gateway to a diverse range of 3-substituted oxetane derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the full potential of this promising, yet underutilized, chemical building block.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding in 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical exploration of the molecular structure and bonding of 3-nitrooxetane, a fascinating heterocyclic compound with potential applications in energetic materials and medicinal chemistry. While direct experimental data on the detailed structure of this compound is limited, this document synthesizes information from its original synthesis, extensive data on related oxetane and nitroalkane compounds, and theoretical chemistry principles to provide a robust understanding for researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Strained Ring and an Energetic Group

The this compound molecule presents a unique chemical architecture, combining the inherent ring strain and polarity of the oxetane ring with the potent electron-withdrawing and energetic characteristics of the nitro group. The oxetane moiety, a four-membered ether, has gained significant attention in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] Conversely, the nitro group is a well-known explosophore, rendering many nitro-containing compounds highly energetic.[3] The juxtaposition of these two functionalities in this compound suggests a molecule with a complex interplay of geometric constraints, electronic effects, and chemical reactivity.

This guide will delve into the synthesis, molecular geometry, bonding characteristics, and spectroscopic signatures of this compound, drawing upon foundational studies and extensive literature on analogous structures to build a detailed molecular portrait.

Synthesis of this compound

The synthesis of this compound was first reported by Baum et al. in 1983.[4] The synthetic route provides the basis for obtaining this key compound and is a critical first step in its characterization.

Synthetic Pathway

The preparation of this compound involves a multi-step process, which is a common strategy for the synthesis of substituted oxetanes. While the original paper provides the essential details, the following is a generalized workflow based on established oxetane synthesis methodologies.[2]

Synthesis of this compound Precursor 3-Halo-1-propanol derivative Cyclization Intramolecular Williamson Ether Synthesis Precursor->Cyclization Intermediate 3-Substituted Oxetane Cyclization->Intermediate Nitration Introduction of Nitro Group Intermediate->Nitration Product This compound Nitration->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following protocol outlines a general procedure for the synthesis of a 3-substituted oxetane, which can be adapted for the synthesis of this compound based on the work of Baum et al.[4]

Step 1: Formation of the Oxetane Ring

  • Reactant Preparation: A suitable 1,3-diol precursor with a leaving group at the 3-position is prepared.

  • Cyclization: The diol is treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to facilitate an intramolecular Williamson ether synthesis, forming the oxetane ring.

  • Workup and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by distillation or column chromatography.

Step 2: Introduction of the Nitro Group

  • Nucleophilic Substitution: The 3-substituted oxetane, bearing a suitable leaving group, is reacted with a nitrite salt (e.g., sodium nitrite) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and unreacted starting materials. The final product, this compound, is purified by column chromatography or distillation.

Molecular Structure and Bonding

The molecular structure of this compound is dictated by the geometry of the four-membered oxetane ring and the stereoelectronic properties of the nitro group.

The Oxetane Ring: A Puckered Conformation

Unlike the planar cyclobutane, the oxetane ring is known to adopt a puckered, or non-planar, conformation.[1][2] This puckering relieves some of the torsional strain arising from eclipsing interactions between adjacent methylene groups. The degree of puckering is influenced by the nature and position of substituents on the ring.[1]

ParameterUnsubstituted OxetaneSubstituted Oxetanes (Typical)
Puckering Angle ~10-15°Can be larger depending on substituent
C-O Bond Length ~1.44 Å~1.43 - 1.45 Å
C-C Bond Length ~1.54 Å~1.53 - 1.55 Å
C-O-C Bond Angle ~92°~90 - 93°
C-C-C Bond Angle ~87°~85 - 88°
Table 1: Typical geometric parameters of the oxetane ring. Data compiled from various sources on oxetane crystallography and computational studies.[1][2]

For this compound, the presence of the bulky and electron-withdrawing nitro group at the C3 position is expected to influence the ring's conformation. A puckered conformation would be favored to minimize steric interactions between the nitro group and the ring protons.

Caption: A schematic representation of the puckered conformation of the this compound ring.

The Nitro Group: Geometry and Electronic Effects

The nitro group (NO₂) has a well-defined geometry, with the nitrogen atom and the two oxygen atoms forming a trigonal planar arrangement. The N-O bonds are equivalent and have a bond order of approximately 1.5 due to resonance.

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has a significant impact on the electronic properties of the this compound molecule, including the polarity of the C-N bond and the acidity of the proton at the C3 position.

ParameterTypical Value in Nitroalkanes
N-O Bond Length ~1.22 Å
O-N-O Bond Angle ~125°
C-N Bond Length ~1.49 Å
Table 2: Typical geometric parameters of the nitro group in nitroalkanes.[5]

The C-N bond in this compound connects the sp³-hybridized carbon of the oxetane ring to the sp²-hybridized nitrogen of the nitro group. This bond is polarized towards the nitrogen atom, contributing to the overall dipole moment of the molecule.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group.

  • N-O Asymmetric Stretch: A strong band is anticipated in the region of 1540-1560 cm⁻¹ .[6]

  • N-O Symmetric Stretch: Another strong band is expected around 1370-1390 cm⁻¹ .[6]

  • C-O-C Stretch: The ether linkage of the oxetane ring typically shows a stretching vibration in the 950-1050 cm⁻¹ region.

  • C-H Stretches: Absorptions due to the C-H stretching of the methylene groups in the oxetane ring will appear in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide valuable information about the connectivity and stereochemistry of the molecule.

  • H3 Proton: The proton at the C3 position, being attached to the carbon bearing the electron-withdrawing nitro group, is expected to be significantly deshielded and appear as a multiplet at a relatively high chemical shift (likely in the δ 4.5-5.0 ppm range).

  • H2 and H4 Protons: The methylene protons at the C2 and C4 positions would appear as complex multiplets due to coupling with each other and with the H3 proton. Their chemical shifts would be in the typical range for oxetane ring protons, around δ 4.0-5.0 ppm .

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the oxetane ring.

  • C3 Carbon: The carbon atom bonded to the nitro group (C3) would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other two carbons.

  • C2 and C4 Carbons: The C2 and C4 carbons would have chemical shifts typical for carbons in a four-membered ether ring.

Raman Spectroscopy

Raman spectroscopy would be a complementary technique to IR for identifying the vibrational modes of this compound. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum.

Computational and Theoretical Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the molecular structure and properties of this compound.[3]

Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to perform a conformational analysis of this compound to determine the most stable puckered conformation of the ring and the preferred orientation of the nitro group. Such calculations can provide precise bond lengths, bond angles, and dihedral angles.

Computational_Workflow Input Initial 3D Structure of This compound Calculation Quantum Chemical Calculation (e.g., DFT) Input->Calculation Output Optimized Geometry (Bond lengths, angles, dihedrals) Electronic Properties (Dipole moment, orbital energies) Spectroscopic Predictions (IR, NMR) Calculation->Output

Caption: A simplified workflow for the computational analysis of this compound.

Electronic Structure Analysis

Theoretical calculations can also provide insights into the electronic structure of this compound. Analysis of the molecular orbitals (HOMO and LUMO) can help in understanding its reactivity. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Reactivity and Potential Applications

The unique combination of a strained ether ring and an energetic nitro group suggests that this compound could exhibit interesting and useful reactivity.

  • Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or nucleophilic conditions, providing a pathway to functionalized propanol derivatives.

  • Energetic Material Precursor: The high nitrogen and oxygen content, coupled with the inherent energy of the nitro group, makes this compound a potential precursor for the synthesis of more complex energetic materials.

  • Medicinal Chemistry Scaffold: While the nitro group itself can be a liability in drug design, the synthetic accessibility of this compound could allow for its conversion into other functional groups, such as amines, making it a useful building block for novel oxetane-containing drug candidates.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic features. While a comprehensive experimental characterization of its molecular structure and bonding is yet to be fully elucidated in the public literature, a detailed understanding can be constructed through a combination of its known synthesis, analogy to well-studied oxetanes and nitroalkanes, and the application of modern computational methods. This guide provides a foundational framework for researchers and professionals, highlighting the key aspects of its synthesis, expected structural parameters, spectroscopic signatures, and potential for future applications. Further experimental and theoretical studies on this intriguing molecule are warranted to fully unlock its potential in various fields of chemistry.

References

The Nitro Group in Heterocyclic Chemistry: A Double-Edged Sword in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles form the structural backbone of a vast majority of pharmaceuticals, with some estimates suggesting their presence in over 75% of FDA-approved drugs[1][2]. Their prevalence is due to their metabolic stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with DNA[2]. Within this vital class of compounds, the introduction of a nitro (–NO₂) group creates a unique chemical entity with profound implications for reactivity and biological activity. The nitro group is strongly electron-withdrawing and polar, properties that medicinal chemists have long exploited[3]. However, it is also frequently flagged as a "structural alert" due to concerns about toxicity, mutagenicity, and genotoxicity[4]. This guide provides a comprehensive exploration of the chemistry of nitro-containing heterocycles, delving into their synthesis, the nuanced reactivity imparted by the nitro moiety, and their critical, often paradoxical, role in modern medicine. We will examine how the same chemical properties that lead to toxicity concerns are harnessed for therapeutic benefit, particularly in the development of antimicrobial and anticancer agents[4][5].

Synthesis of Nitro-Containing Heterocycles: Strategic Incorporation of the Nitro Moiety

The synthesis of nitro-containing heterocycles requires strategic planning, as the powerful electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. Methodologies range from classical electrophilic nitration to modern, highly regioselective cyclization and functionalization reactions.

Classical Approach: Direct Electrophilic Nitration

Direct nitration, a quintessential electrophilic aromatic substitution (EAS) reaction, is a common method for introducing a nitro group onto a pre-existing heterocyclic ring. However, the outcome is highly dependent on the nature of the heterocycle.

  • Electron-Rich Heterocycles (e.g., Pyrrole): These systems are highly reactive towards electrophiles. The reaction proceeds readily, often under mild conditions, with substitution favoring the 2-position due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over three atoms, including the nitrogen[6].

  • Electron-Deficient Heterocycles (e.g., Pyridine): The nitrogen atom in pyridine deactivates the ring towards electrophilic attack, making nitration significantly more difficult than for benzene and requiring harsh conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures). The reaction preferentially occurs at the 3-position, as attack at the 2- or 4-positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom[7].

Modern Synthetic Strategies: Building from Nitro-Functionalized Precursors

Modern organic synthesis often favors constructing the heterocyclic ring from precursors that already contain the nitro group. This approach offers greater control over regioselectivity and functional group tolerance.

A prominent strategy involves the use of β-nitrostyrenes and other nitroalkenes as versatile building blocks.[8] The nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor for the construction of various frameworks[9][10].

Experimental Protocol: Paal-Knorr Pyrrole Synthesis from a Nitro-Containing Precursor

This protocol describes a general, environmentally friendly method for synthesizing N-substituted pyrroles, which can be adapted from nitro-containing amines.

  • Reagents: 2,5-Dimethoxytetrahydrofuran, a primary amine (e.g., p-nitroaniline), and a catalytic amount of iron(III) chloride (FeCl₃).

  • Solvent: Deionized water.

  • Procedure:

    • To a solution of the amine (1.0 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1.1 mmol).

    • Add FeCl₃ (0.1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the N-substituted pyrrole[11].

Causality: The Paal-Knorr reaction is an acid-catalyzed condensation. FeCl₃ acts as a mild Lewis acid catalyst in water. The reaction proceeds via the formation of a 1,4-dicarbonyl compound in situ, which then condenses with the primary amine to form the pyrrole ring. Using water as a solvent represents a green and economical approach[11].

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product A β-Nitrostyrene C Michael Addition A->C B Nucleophile (e.g., Amine, Enolate) B->C D Intramolecular Cyclization C->D Forms cyclic intermediate E Elimination/Aromatization D->E F Nitro-Containing Heterocycle (e.g., Pyrrole, Piperidine) E->F Final product formation G cluster_key Legend A R-NO₂ (Nitro) B R-N=O (Nitroso) A->B +2e⁻, +2H⁺ C R-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D R-NH₂ (Amino) C->D +2e⁻, +2H⁺ R R = Heterocyclic Scaffold E e⁻ = electron G Prodrug Nitro-Heterocyclic Prodrug (Stable, Non-toxic) Activation Target Cell Environment (e.g., Hypoxic, Specific Nitroreductases) Prodrug->Activation Administered Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Activation->Intermediates Bioreduction Effect Therapeutic Effect (DNA Damage, Enzyme Inactivation, Cell Death) Intermediates->Effect Cytotoxicity Toxicity Potential Host Toxicity (Mutagenicity, Carcinogenicity) Intermediates->Toxicity Off-Target Effects

References

Methodological & Application

Application Notes and Protocols: 3-Nitrooxetane as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Nitrooxetane: A Strategic Asset in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][2][3] Among the various functionalized oxetanes, this compound stands out as a highly versatile, yet underutilized, building block. Its electron-deficient nature and the synthetic versatility of the nitro group make it a valuable precursor for introducing the prized 3-aminooxetane moiety and other functionalities into complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.

The strategic value of this compound lies in its ability to be transformed into a variety of other functional groups, most notably the 3-aminooxetane group. The introduction of a 3-aminooxetane motif has been shown to improve drug-like properties by reducing lipophilicity (logD) and plasma protein binding, while increasing metabolic stability.[1] Furthermore, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more polar and metabolically robust alternative.[1][4]

Synthesis of this compound: A Multi-step Approach

The most common route to this compound involves a three-step sequence starting from a commercially available precursor, which is first converted to 3-azidooxetane, followed by reduction to 3-aminooxetane, and subsequent oxidation to the target this compound.

Synthesis of this compound precursor 3-(Tosyloxy)oxetane azide 3-Azidooxetane precursor->azide NaN₃, DMF amine 3-Aminooxetane azide->amine H₂, Pd/C or PPh₃, H₂O nitro This compound amine->nitro m-CPBA, CH₂Cl₂

Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Azidooxetane

The conversion of a suitable starting material with a good leaving group, such as a tosylate, to 3-azidooxetane is a standard nucleophilic substitution reaction. The azide functional group is introduced using sodium azide.

Materials:

  • 3-(Tosyloxy)oxetane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 3-(tosyloxy)oxetane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 3-azidooxetane.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-azidooxetane.

Protocol 2: Reduction of 3-Azidooxetane to 3-Aminooxetane

The reduction of the azide to the corresponding amine can be achieved through several methods, with catalytic hydrogenation being a common and clean approach. An alternative is the Staudinger reaction, which uses triphenylphosphine followed by hydrolysis.

Materials:

  • 3-Azidooxetane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure (Catalytic Hydrogenation):

  • Dissolve 3-azidooxetane (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-aminooxetane, which is often used in the next step without further purification.

Protocol 3: Oxidation of 3-Aminooxetane to this compound

The final step involves the oxidation of the primary amine to a nitro group. meta-Chloroperoxybenzoic acid (m-CPBA) is an effective reagent for this transformation.[1]

Materials:

  • 3-Aminooxetane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminooxetane (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (2.5-3.0 eq) in dichloromethane dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications of this compound

The synthetic utility of this compound primarily stems from its role as a stable precursor to the valuable 3-aminooxetane building block. Additionally, the electron-withdrawing nature of the nitro group activates the oxetane ring, opening possibilities for nucleophilic attack, although this reactivity is less explored.

Reactivity_of_3_Nitrooxetane cluster_applications Key Transformations nitro This compound amine 3-Aminooxetane nitro->amine Reduction (e.g., H₂, Pd/C) substitution Nucleophilic Substitution Products nitro->substitution Nucleophilic Attack (Speculative, with activation) ring_opening Ring-Opened Products nitro->ring_opening Harsh acidic/basic conditions

Key transformations of this compound.
As a Precursor to 3-Aminooxetane

The reduction of this compound is a straightforward and high-yielding method to access 3-aminooxetane. This transformation is pivotal, as 3-aminooxetanes are widely used in drug discovery to enhance the properties of lead compounds.

Table 1: Impact of 3-Aminooxetane Incorporation on Physicochemical Properties

Parent Compound Functional Group3-Aminooxetane AnalogueChange in logDChange in pKaReference
Isopropylamine3-Aminooxetane-0.8-1.5 to -2.0[1]
Cyclobutylamine3-Aminooxetane-0.6-1.0 to -1.5[1]
As an Electrophile in Nucleophilic Substitution (A Note of Caution)

While the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, its displacement from an aliphatic, strained ring system like oxetane is not well-documented and likely requires harsh conditions that could lead to ring-opening. Therefore, direct nucleophilic substitution on this compound should be approached with caution. A more viable strategy would be to first reduce the nitro group to an amine, which can then be converted to a better leaving group (e.g., a diazonium salt) if direct functionalization at the 3-position is desired.

Ring-Opening Reactions: A Potential Pitfall

Due to the inherent ring strain of the oxetane, it is susceptible to ring-opening under strongly acidic or basic conditions. When working with this compound and its derivatives, it is advisable to use mild reaction conditions to preserve the four-membered ring.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The primary application of this compound in medicinal chemistry is as a masked form of 3-aminooxetane. Once synthesized, 3-aminooxetane can be readily incorporated into molecular scaffolds via standard amine chemistry, such as reductive amination, amide bond formation, and nucleophilic substitution reactions.

Protocol 4: Reductive Amination with 3-Aminooxetane

This protocol describes a general procedure for the coupling of 3-aminooxetane with an aldehyde or ketone.

Materials:

  • 3-Aminooxetane hydrochloride

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in DCE or THF, add 3-aminooxetane hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-substituted 3-aminooxetane.

Troubleshooting and Safety

  • Azide Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Store it in a refrigerator and handle it behind a safety shield.

  • Reaction Monitoring: The reactions involving these strained rings and energetic functional groups should be carefully monitored to avoid runaway reactions.

  • Purification: The polarity of oxetane-containing compounds can vary significantly. A range of solvent systems should be screened for optimal purification by column chromatography.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, primarily as a stable and accessible precursor to the highly sought-after 3-aminooxetane moiety. The synthetic routes outlined in this guide provide a clear pathway to this important intermediate. By understanding its synthesis and reactivity, medicinal chemists can strategically employ this compound to introduce the beneficial oxetane motif into drug candidates, thereby enhancing their physicochemical and pharmacokinetic profiles. Further exploration of the direct reactivity of this compound may unveil even more synthetic possibilities in the future.

References

Application Notes & Protocols: Strategic Ring-Opening of 3-Nitrooxetane for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of properties—compactness, polarity, metabolic stability, and three-dimensionality—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls.[3] This guide focuses on 3-nitrooxetane, a highly versatile and reactive building block. The potent electron-withdrawing nature of the C3-nitro group significantly activates the oxetane ring, facilitating regioselective ring-opening reactions with a diverse array of nucleophiles. This activation transforms the typically stable oxetane into a powerful electrophilic hub for constructing complex molecular architectures.[4]

This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and strategic considerations for leveraging this compound in drug discovery campaigns. We will cover reactions with key nitrogen, oxygen, and sulfur nucleophiles, offering researchers a practical guide to synthesizing valuable 1,3-difunctionalized intermediates.

The Underlying Chemistry: Mechanism of Activation and Ring-Opening

The synthetic utility of this compound is rooted in its electronic structure. The nitro group at the C3 position exerts a strong negative inductive effect (-I), polarizing the C-O bonds and rendering the β-carbon atoms (C2 and C4) highly electrophilic. This electronic activation dramatically lowers the energy barrier for nucleophilic attack compared to unactivated oxetanes, which often require harsh conditions or Lewis acid catalysis for ring cleavage.[5]

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the electrophilic β-carbons, leading to the concerted cleavage of the adjacent C-O bond. This process relieves the inherent ring strain of the four-membered ring (approx. 106 kJ/mol), providing a strong thermodynamic driving force for the reaction.[5][6]

Given the symmetry of this compound, nucleophilic attack at C2 or C4 yields the same product. The result is a linear, three-carbon chain with the nucleophile at one terminus and a primary alcohol at the other, flanking the central nitro-substituted carbon.

Caption: General Sₙ2 mechanism for nucleophilic ring-opening of this compound.

Experimental Protocols: A Guide to Practice

The following protocols are designed to be robust and adaptable. They represent standard procedures that can be optimized for specific nucleophiles and desired scales.

General Workflow for Ring-Opening Reactions

A standardized workflow ensures reproducibility and safety. Key considerations include the choice of solvent, management of reaction temperature, and appropriate purification strategy.

Caption: Standardized experimental workflow for the synthesis of 1,3-difunctionalized compounds.

Protocol 1: Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary or secondary amines is a highly efficient method for synthesizing 3-nitro-1,3-amino alcohols. These products are valuable building blocks, particularly in the development of kinase inhibitors and other targeted therapies.[7]

  • Objective: To synthesize N-benzyl-2-nitro-3-hydroxy-2-(hydroxymethyl)propan-1-amine.

  • Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the polar oxetane and the amine nucleophile. The reaction is typically exothermic; therefore, maintaining room temperature allows for controlled reactivity without requiring sub-ambient cooling. Refluxing can be used to accelerate the reaction with less reactive amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask with stir bar

  • Condenser (if refluxing)

  • TLC plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (e.g., 117 mg, 1.0 mmol) and dissolve in anhydrous ethanol (5 mL).

  • Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution at room temperature with stirring.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours at room temperature. For less nucleophilic amines, the mixture can be heated to reflux (approx. 78°C).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1,3-amino alcohol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reaction with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles and react readily with this compound to form 3-nitro-1,3-thioethers. A weak base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

  • Objective: To synthesize 3-(benzylthio)-2-nitropropane-1-ol.

  • Causality: A polar aprotic solvent like acetonitrile (MeCN) is ideal as it dissolves the reactants and the base without participating in the reaction. Triethylamine (Et₃N) is a non-nucleophilic organic base strong enough to deprotonate the thiol but mild enough to avoid side reactions with the oxetane.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware and purification equipment as in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve this compound (117 mg, 1.0 mmol) and benzyl mercaptan (137 mg, 1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Add triethylamine (121 mg, 1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 3-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Perform an aqueous work-up: dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired 1,3-thioether alcohol.

  • Characterize the structure using appropriate spectroscopic methods.

Summary of Reactivity and Conditions

The versatility of this compound allows for a broad range of transformations. The table below summarizes typical conditions and outcomes for various classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileSolventBase/CatalystTemperatureProduct Type
Nitrogen Aniline, Morpholine, AzideEtOH, MeCNNone or Et₃NRT to Reflux1,3-Amino Alcohol
Oxygen Methanol, PhenolMeOH, THFH⁺ or NaOMeRT to Reflux1,3-Ether Alcohol
Sulfur Thiophenol, Sodium thiomethoxideMeCN, DMFEt₃N (for thiols)0°C to RT1,3-Thioether Alcohol
Carbon Grignard Reagents, OrganolithiumsTHF, Et₂ONone-78°C to 0°C1,3-Carbon-substituted Alcohol
Halogen Lithium Bromide (LiBr)AcetoneNoneReflux1,3-Bromo Alcohol

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance.1. Increase reaction temperature (heat to reflux). 2. Use a stronger base (e.g., NaH for thiols/alcohols) or a more polar solvent (e.g., DMF).
Low Yield 1. Product decomposition. 2. Side reactions (e.g., polymerization). 3. Loss during work-up/purification.1. Run the reaction at a lower temperature. 2. Add the nucleophile slowly to the oxetane solution to avoid high local concentrations. 3. For water-soluble products, use continuous extraction or back-extract aqueous layers.
Formation of Byproducts 1. Over-alkylation (for primary amines). 2. Elimination reactions.1. Use a larger excess of the amine nucleophile. 2. Ensure reaction conditions are not overly basic or heated for extended periods.

Conclusion: A Gateway to Novel Chemical Space

This compound serves as a powerful and versatile electrophile, enabling the straightforward synthesis of diverse 1,3-difunctionalized building blocks. The protocols and principles outlined in this guide demonstrate the reliability and broad applicability of its ring-opening chemistry. For researchers in drug discovery, mastering these reactions provides a rapid and efficient entry point into novel chemical space, facilitating the generation of libraries with enhanced "drug-like" properties and accelerating the journey from hit identification to lead optimization.[7][8]

References

Application Notes & Protocols: The Chemistry of 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Strained, Electron-Deficient Scaffold

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular scaffolds can improve critical physicochemical properties such as aqueous solubility and metabolic stability while adding a desirable three-dimensional character without a substantial increase in molecular weight.[2] The 3-nitrooxetane derivative is a particularly interesting and reactive building block. The combination of inherent ring strain (approx. 25.5 kcal/mol) and the potent electron-withdrawing nature of the nitro group creates a highly activated system poised for specific chemical transformations.[2]

This guide provides detailed experimental protocols for two fundamental reactions of this compound: its reduction to the invaluable 3-aminooxetane synthon and the nucleophilic ring-opening to generate functionalized 1,3-propanediol derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical logic, ensuring that researchers can adapt and troubleshoot these protocols effectively and safely.

PART I: Critical Safety & Handling Protocols

This compound combines the hazards of a strained ether with those of an aliphatic nitro compound. While specific data for this compound is scarce, prudent handling should be based on the known hazards of related substances like nitromethane and other nitroalkanes.[3][4]

Core Hazards:

  • Flammability: Nitroalkanes are flammable liquids and vapors. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

  • Explosive Decomposition: Heating, shock, or friction can lead to explosive decomposition. This is a critical consideration, especially for distillation or reactions conducted at elevated temperatures. Never distill nitroalkanes to dryness. Risk of explosion is significantly increased if heated under confinement.[3]

  • Toxicity: Nitroalkanes are harmful if swallowed or inhaled. They are suspected carcinogens and may pose reproductive health risks.[5]

Mandatory Handling Procedures:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (confirm compatibility), and safety goggles with side shields.[6]

  • Ignition Sources: Exclude all sources of ignition, including open flames, hot plates, and non-intrinsically safe equipment. Use spark-proof tools and ensure proper grounding of containers and equipment to prevent static discharge.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and direct sunlight. Keep containers tightly closed. Store separately from strong acids, bases, and oxidizing agents.[3]

  • Spill & Waste: Absorb spills with an inert material (e.g., sand, vermiculite). Dispose of all waste in accordance with institutional and governmental regulations for hazardous chemical waste.

PART II: Experimental Protocols & Methodologies

Protocol 1: Reduction of this compound to 3-Aminooxetane Hydrochloride

The conversion of this compound to 3-aminooxetane is arguably its most important transformation, providing access to a highly sought-after building block in pharmaceutical research.[7][8] While catalytic hydrogenation over noble metals (e.g., Pd, Pt) is effective, it requires specialized high-pressure equipment.[9] The Béchamp reduction, using metallic iron in a mildly acidic medium, is a classic and highly effective alternative that is more accessible in a standard laboratory setting.[10][11] It often displays excellent chemoselectivity.

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Charge flask with: - this compound - Ethanol/Water solvent - Ammonium Chloride (NH₄Cl) B Begin vigorous stirring A->B C Heat mixture to 70-80 °C B->C D Add Iron (Fe) powder in portions C->D E Maintain at 70-80 °C Monitor by TLC/LCMS (Typically 1-3 hours) D->E F Cool to room temperature E->F G Filter through Celite® pad Wash pad with Ethanol F->G H Concentrate filtrate in vacuo G->H I Add Ethyl Acetate (EtOAc) Wash with sat. NaHCO₃, then brine H->I J Dry organic layer (Na₂SO₄) Filter and concentrate I->J K Dissolve residue in Ether Add HCl in Ether J->K L Filter solid product (3-Aminooxetane HCl) Wash with cold Ether, dry K->L

Caption: Experimental workflow for the reduction of this compound.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol (5-10 mL per mmol of substrate), and water (1-2 mL per mmol of substrate).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 5.0 eq) to the solution and begin vigorous stirring.

  • Heating: Heat the reaction mixture to 70-80 °C using a heating mantle and temperature controller.

  • Iron Addition: Once the reaction temperature is stable, add iron powder (<10 μm, 5.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed. Causality: Portion-wise addition is crucial to control the initial exothermic reaction rate and prevent a dangerous thermal runaway.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to stir vigorously. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate. Trustworthiness: This step is critical for removing the inorganic byproducts. Incomplete washing will reduce the final yield.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. To the resulting residue, add ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO₃) solution to basify the mixture and extract the free amine. Separate the organic layer.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-aminooxetane as a free base.

  • Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white solid (3-aminooxetane hydrochloride) by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 70-80 °C[1][10]Inexpensive, operationally simple, good functional group tolerance, avoids high-pressure H₂.Requires removal of iron byproducts, can be exothermic, may not be suitable for base-sensitive substrates.
Catalytic Hydrogenation H₂ (50-500 psi), 10% Pd/C, EtOH or EtOAc, RT-50 °C[9][12]High yielding, clean reaction, catalyst is easily removed by filtration.Requires specialized high-pressure hydrogenation equipment (autoclave), Pd catalysts can be pyrophoric.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, Reflux[13]Avoids high-pressure H₂, uses common lab equipment, generally fast and efficient.Ammonium formate can decompose; catalyst and substrate compatibility must be checked.
Zinc Reduction Zn dust, NH₄Cl, aq. EtOH, RTMild conditions, avoids strong acids.Can be less efficient than iron; zinc waste must be managed.
Protocol 2: Nucleophilic Ring-Opening of this compound

The strained oxetane ring is susceptible to cleavage by nucleophiles, a reaction typically promoted by Lewis or Brønsted acids which activate the ring by coordinating to the ether oxygen.[14][15] In this compound, the strong inductive effect of the nitro group further polarizes the C-O bonds, increasing the electrophilicity of the ring carbons (C2 and C4). Nucleophilic attack is expected to occur at these positions via an Sₙ2 mechanism.

  • Expert Insight (Regioselectivity): The attack will preferentially occur at the less sterically hindered carbon. For this compound, C2 and C4 are sterically equivalent. The product will be a 2-substituted-2-nitropropane-1,3-diol derivative. The reaction with strong nucleophiles may proceed without a catalyst, but weaker nucleophiles will likely require acid catalysis.[14]

Caption: Mechanism of acid-catalyzed amine ring-opening of this compound.

Note: This is a generalized protocol. Optimization of temperature, solvent, and catalyst may be required for specific substrates.

  • Reactor Setup: In a vial or round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or nitromethane (5-10 mL per mmol). Causality: Nitromethane can serve as both a polar solvent and a mild proton source, potentially facilitating the reaction even without a strong acid catalyst.[16][17]

  • Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine, 1.1-1.5 eq).

  • Catalyst Addition (If necessary): If no reaction is observed at room temperature after several hours (monitor by TLC), a catalytic amount of a mild Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃, 1-5 mol%) or a Brønsted acid (e.g., camphorsulfonic acid, 10 mol%) can be added. Trustworthiness: Start with mild conditions. Strong acids may lead to decomposition or polymerization.[15]

  • Heating: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography to isolate the desired ring-opened product, 2-((alkylamino)methyl)-2-nitropropane-1,3-diol.

Nucleophile ClassExampleExpected ConditionsProduct TypeKey Considerations
Amines Benzylamine, MorpholineRoom temp to 60 °C; may require Lewis/Brønsted acid catalyst.[18]Amino-nitro-diolBasicity of the amine will influence reactivity.
Thiols ThiophenolBase catalysis (e.g., NaH, K₂CO₃) or Lewis acid.Thioether-nitro-diolThiolates are strong nucleophiles and may not require acid catalysis.
Alcohols MethanolRequires strong acid catalysis (e.g., H₂SO₄, TsOH).Ether-nitro-diolAlcohols are weak nucleophiles; forcing conditions may be needed.
Organometallics Phenylmagnesium bromide (PhMgBr)Anhydrous THF, 0 °C to RT.[2][19]Carbon-substituted-nitro-alcoholHighly reactive; must be performed under inert atmosphere. The Grignard reagent will react with the nitro group if not controlled.

References

Application of 3-Nitrooxetane in the Synthesis of Novel Energetic Polymers: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and professionals in materials and defense science with a comprehensive overview and detailed protocols for the application of 3-nitrooxetane in synthesizing novel energetic polymers. We will delve into the mechanistic principles, provide field-proven experimental procedures, and discuss the characterization and application of these high-energy materials.

Introduction: The Quest for Advanced Energetic Binders

Energetic polymers are a critical component of modern energetic materials, serving as binders in solid rocket propellants and polymer-bonded explosives (PBXs). Unlike inert binders, energetic polymers contribute to the total energy output of the formulation. The oxetane ring, a strained four-membered ether, is a foundational structure for many energetic monomers due to its propensity for ring-opening polymerization, which yields a stable polyether backbone.

This compound stands out as a monomer of significant interest. The incorporation of the nitro group, a well-known explosophore, directly onto the oxetane ring creates a monomer with a favorable oxygen balance and high density. The resulting polymer, poly(this compound) or PNO, is a promising candidate for next-generation energetic binder systems, offering potential improvements in performance and density over established materials like Glycidyl Azide Polymer (GAP) or polyNIMMO[1][2]. This document serves as a practical guide to harnessing the potential of this compound.

Section 1: The Monomer - this compound

Synthesis Overview and Key Properties

This compound is an electron-deficient oxetane that can be synthesized from 3-hydroxyoxetane. A common synthetic route involves the nitration of 3-hydroxyoxetane using agents like nitric acid in acetic anhydride[3]. The synthesis of the 3-hydroxyoxetane precursor itself is a multi-step process, often starting from epichlorohydrin[3].

Key Properties of this compound:

  • Chemical Formula: C₃H₅NO₃

  • Appearance: Typically a liquid at room temperature.

  • Functionality: The nitro group provides energy and improves oxygen balance, while the oxetane ring allows for polymerization.

  • Reactivity: The strained oxetane ring is susceptible to cationic ring-opening polymerization (CROP).

Monomer purity is paramount for successful polymerization. Impurities can interfere with the initiator system, leading to incomplete reactions or polymers with undesirable molecular weights and properties. It is essential to purify the monomer, typically via distillation or chromatography, and characterize it thoroughly (¹H NMR, ¹³C NMR, FTIR) before use.

Critical Handling and Safety Precautions

This compound is an energetic material and must be handled with appropriate care. While it is less sensitive than some traditional explosives, it is still a hazardous compound.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For larger quantities or reactions with a higher risk profile, flame-retardant clothing and a face shield are recommended[4].

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors[5].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and static discharge. Use non-sparking tools and ground/bond all equipment[6].

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly sealed, and it is often stored under an inert atmosphere[4].

  • Scale: It is prudent to begin all syntheses on a small scale to assess the reaction energetics before scaling up.

Section 2: Polymerization via Cationic Ring-Opening Polymerization (CROP)

CROP is the most effective and widely used method for polymerizing energetic oxetanes like this compound. The high ring strain of the oxetane provides the thermodynamic driving force for the reaction.

Mechanistic Principles

The polymerization is typically initiated by a Lewis acid in conjunction with a co-initiator, often a diol or triol. The reaction can proceed through two primary competing mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanism[7][8].

  • Activated Chain End (ACE): The cationic charge is located on the terminal unit of the growing polymer chain, which then attacks a neutral monomer molecule.

  • Activated Monomer (AM): The monomer is first activated (protonated or complexed) by the initiator system. The neutral hydroxyl end of the growing polymer chain then attacks this activated monomer.

For oxetane polymerization, a combination of these mechanisms is often at play, with the specific conditions dictating the dominant pathway[7][9]. The use of a diol or polyol co-initiator, such as 1,4-butanediol (BDO), is crucial as it allows for the formation of hydroxyl-terminated prepolymers, which are essential for subsequent cross-linking into a stable binder matrix[3][10].

The BF₃·OEt₂ / Diol Initiator System

The combination of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) as the initiator and a diol like 1,4-butanediol (BDO) as a co-initiator is a robust system for the CROP of energetic oxetanes[9][10].

  • Initiator (BF₃·OEt₂): A strong Lewis acid that activates the polymerization.

  • Co-initiator (BDO): Serves as the starting point for polymer chains. The number of polymer chains is theoretically controlled by the amount of diol, allowing for control over the final molecular weight. The diol also helps to control the reaction kinetics.

The general process involves the pre-reaction of the BF₃·OEt₂ with the diol to form the initiating species before the addition of the monomer[3].

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis of poly(this compound).

CROP_Workflow cluster_prep 1. Initiator Preparation cluster_poly 2. Polymerization cluster_workup 3. Workup & Purification prep_bdo Dry 1,4-Butanediol (BDO) in Dichloromethane (DCM) prep_bf3 Add BF3·OEt₂ to BDO/DCM solution prep_bdo->prep_bf3 prep_stir Stir for 0.5-2 hours (Formation of initiating species) prep_bf3->prep_stir poly_add Slowly add this compound monomer in DCM prep_stir->poly_add poly_react Stir at room temperature (e.g., 24-48 hours) poly_add->poly_react work_quench Quench reaction (e.g., with water or brine) poly_react->work_quench work_wash Wash organic layer work_quench->work_wash work_dry Dry over MgSO₄ & Filter work_wash->work_dry work_precip Precipitate polymer in non-solvent (e.g., Methanol) work_dry->work_precip work_isolate Isolate & Dry Polymer (Vacuum oven) work_precip->work_isolate end end work_isolate->end Characterize PNO

Caption: CROP workflow for Poly(this compound).

Section 3: Experimental Protocols

Disclaimer: These protocols involve energetic materials and hazardous chemicals. They must only be performed by trained personnel in a properly equipped laboratory with all necessary safety measures in place.

Protocol: Homopolymerization of this compound (PNO)

This protocol describes the synthesis of hydroxyl-terminated poly(this compound).

Materials & Reagents Supplier Example Purity/Grade Notes
This compound (Monomer)Specialized Chemical Supplier>99%Must be dry and pure.
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Sigma-AldrichReagent GradeHandle under inert atmosphere.
1,4-Butanediol (BDO)Sigma-AldrichAnhydrous, >99%Store over molecular sieves.
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%Use from a solvent purification system.
MethanolVWRACS GradeFor precipitation.
Saturated Sodium Bicarbonate SolutionLab Prepared-For quenching.
Anhydrous Magnesium Sulfate (MgSO₄)Lab Grade-For drying.

Step-by-Step Procedure:

  • Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initiator Preparation: In the flask, dissolve 1,4-butanediol (BDO, 1 equivalent, e.g., 0.1 g) in anhydrous dichloromethane (DCM, ~20 mL). Through the septum, add BF₃·OEt₂ (e.g., 0.2 equivalents relative to monomer) via syringe. Stir the solution at room temperature for 30 minutes. The causality here is to allow the BF₃ to complex with the diol, forming the active initiating sites before the monomer is introduced, which leads to better control over the polymerization[3].

  • Monomer Addition: Prepare a solution of this compound (e.g., 5 g) in anhydrous DCM (~10 mL). Add this monomer solution dropwise to the stirring initiator solution over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Polymerization: Allow the reaction to stir at room temperature. The progress can be monitored by taking small aliquots and analyzing for monomer consumption via Gas Chromatography (GC) or ¹H NMR. A typical reaction time is 24-48 hours.

  • Quenching: Once the desired conversion is reached, quench the reaction by slowly adding saturated sodium bicarbonate solution (~20 mL). This neutralizes the acidic initiator and terminates the polymerization.

  • Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Isolation:

    • Slowly pour the concentrated, viscous polymer solution into a beaker of cold, rapidly stirring methanol (~200 mL). The polymer will precipitate as a gummy solid or oil.

    • Decant the methanol and redissolve the polymer in a minimal amount of DCM. Re-precipitate into fresh cold methanol. Repeat this process 2-3 times to remove unreacted monomer and low molecular weight oligomers.

    • Collect the purified polymer and dry it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol: Copolymerization of this compound and AMMO

Copolymerization is used to tailor the properties of the final polymer. For instance, copolymerizing with 3-azidomethyl-3-methyloxetane (AMMO) can modify the energetic output and mechanical properties[10]. The procedure is similar to homopolymerization, with the main difference being the initial monomer charge.

  • Follow Steps 1-2 from the homopolymerization protocol.

  • Monomer Addition: Prepare a solution containing the desired molar ratio of this compound and AMMO in anhydrous DCM. Add this mixed monomer solution dropwise to the initiator solution.

  • Follow Steps 4-7 from the homopolymerization protocol to complete the synthesis. The resulting polymer will be a random copolymer, P(NO-co-AMMO).

Section 4: Polymer Characterization

Thorough characterization is essential to validate the synthesis and understand the material's properties.

Technique Purpose Expected Results for PNO
FTIR Spectroscopy Confirm functional groups.Absence of oxetane C-O-C stretch (~980 cm⁻¹). Presence of polyether C-O-C stretch (~1100 cm⁻¹). Strong NO₂ asymmetric and symmetric stretches (~1550 cm⁻¹ and ~1350 cm⁻¹). Broad -OH stretch (~3400 cm⁻¹) from end-groups.
¹H & ¹³C NMR Elucidate polymer structure.Disappearance of monomer signals and appearance of broader polymer backbone signals. Integration can confirm end-group functionality.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).Mn can be controlled by the monomer-to-initiator ratio. A PDI between 1.5 and 2.5 is typical for this type of polymerization.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg).Provides information on the operational temperature range of the polymer. A higher Tg is often desired for structural applications[10].
Thermogravimetric Analysis (TGA) Assess thermal stability and decomposition profile.Crucial for energetic materials to understand the onset of decomposition.
Helium Pycnometry Measure density.PNO exhibits a high density (e.g., poly(TNPO) has a density of 1.62 g/cm³)[10], which is advantageous for energetic formulations.

Section 5: Applications and Future Outlook

The primary application for poly(this compound) and its copolymers is as an energetic binder for advanced solid propellants and insensitive munitions. Its high density and positive contribution to the oxygen balance can lead to formulations with higher performance (e.g., higher specific impulse or detonation velocity) compared to those using inert binders like HTPB or even first-generation energetic binders.

The hydroxyl-terminated nature of these polymers allows them to be cross-linked using diisocyanates (e.g., isophorone diisocyanate, IPDI) to form a durable, elastomeric network that encapsulates solid fillers like RDX, HMX, or ammonium perchlorate.

Future research is focused on:

  • Synthesizing novel, even more energetic oxetane monomers[11][12][13].

  • Developing more controlled polymerization techniques to achieve specific polymer architectures.

  • Investigating copolymers with tailored mechanical and energetic properties for specific applications[10].

Section 6: Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Polymerization Impure/wet monomer or solvent. Inactive initiator.Rigorously dry all reagents and solvents. Use fresh, properly stored BF₃·OEt₂.
Low Molecular Weight Incorrect monomer-to-initiator ratio. Presence of chain transfer agents (e.g., water).Verify calculations. Ensure anhydrous conditions.
High Polydispersity (PDI > 3) Poor control over initiation. Side reactions.Ensure slow, controlled addition of monomer. Maintain consistent temperature.
Polymer is difficult to precipitate Molecular weight is too low.Concentrate the solution further before precipitating. Use a stronger non-solvent or lower the temperature.

References

Application Note: A Comprehensive Guide to the Scale-Up Synthesis and Purification of 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the multi-gram scale-up synthesis and subsequent purification of 3-nitrooxetane. The protocol is designed for researchers, chemists, and drug development professionals who require a reliable and scalable route to this valuable building block. Oxetane rings are increasingly important structural motifs in medicinal chemistry, known for their ability to improve physicochemical properties such as solubility and metabolic stability.[1] The introduction of a nitro group offers a versatile handle for further chemical transformations or for use in energetic materials research. This document emphasizes safety, procedural causality, and robust analytical validation, moving beyond a simple recitation of steps to provide a self-validating protocol grounded in established chemical principles.

Hazard Analysis & Mitigation: A Proactive Approach to Safety

The synthesis of this compound involves hazardous reagents and potentially energetic intermediates and products. A thorough risk assessment must be conducted before any practical work begins. The protocols described herein require strict adherence to safety measures.

  • Energetic Compound Warning: this compound is a nitroalkane derivative. Nitroalkanes can be sensitive to shock, friction, and heat, with a risk of explosion, especially if heated under confinement.[2] All operations involving the final product should be conducted behind a blast shield in a well-ventilated fume hood.

  • Reagent Hazards:

    • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and equipment. Quench any residual azide carefully.

    • m-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent and potential explosion hazard, especially upon impact or heating.

    • Tosyl Chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE).

  • Engineering Controls & PPE:

    • All steps must be performed in a certified chemical fume hood.

    • A jacketed reactor system is recommended for scale-up to ensure precise temperature control, particularly during exothermic steps.

    • Standard PPE includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[3]

Strategic Overview: The Synthetic Pathway

The selected synthetic route proceeds in four distinct steps starting from the commercially available 3-hydroxyoxetane. This pathway is chosen for its reliability and avoidance of harsh nitrating conditions that could lead to uncontrolled side reactions or ring-opening of the strained oxetane moiety.[4]

G cluster_synthesis Synthetic Workflow A 3-Hydroxyoxetane B 3-(Tosyloxy)oxetane A->B TsCl, NaOH C 3-Azidooxetane B->C NaN₃, DMF D 3-Aminooxetane C->D PPh₃, H₂O E This compound D->E m-CPBA, DCM G cluster_purification Purification & QC Workflow A Crude this compound (Post-Workup) B Flash Column Chromatography A->B Load onto Silica Gel C Fraction Collection & TLC Analysis B->C Elute with Hexane/EtOAc D Solvent Evaporation C->D Pool Pure Fractions E Final Product D->E Under Reduced Pressure F QC Analysis (NMR, GC-MS, IR) E->F Characterize

References

Application Notes & Protocols: 3-Nitrooxetane as a Precursor for the Synthesis of 3-Aminooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Aminooxetane in Modern Drug Discovery

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche curiosity to a privileged structural motif in medicinal chemistry.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional profile allows for the fine-tuning of critical drug properties.[2][4] In drug design, the incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amine groups without substantially increasing lipophilicity.[1][5]

Among functionalized oxetanes, 3-aminooxetane is a particularly valuable building block. The primary amine provides a versatile handle for subsequent chemical modifications, enabling its incorporation into a wide range of molecular scaffolds.[6][7] The oxetane ring itself often acts as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, leading to improved pharmacokinetic profiles.[5] This guide provides a detailed examination of a key synthetic route to 3-aminooxetane: the reduction of its 3-nitrooxetane precursor, a robust and scalable transformation critical for supplying this high-value intermediate.

Synthesis Overview: The Reductive Transformation

The conversion of this compound to 3-aminooxetane is a classic nitro group reduction. This transformation is a six-electron reduction that is most effectively and cleanly achieved through catalytic hydrogenation. This method offers high yields, excellent chemoselectivity, and avoids the use of harsh or stoichiometric metal reagents that can complicate product purification.

Figure 1. General reaction scheme for the catalytic hydrogenation of this compound.

The Underlying Chemistry: Mechanism of Catalytic Nitro Reduction

The reduction of a nitro group to an amine via catalytic hydrogenation is a well-established, multi-step process that occurs on the surface of the heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C).[8][9] The overall transformation involves the transfer of six electrons and six protons (formally three molecules of H₂).

The generally accepted mechanism proceeds through two key intermediates: a nitroso compound and a hydroxylamine.[8][10]

  • Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

  • Second Reduction: The highly reactive nitroso intermediate is rapidly reduced further to a hydroxylamine derivative (-NHOH).

  • Final Reduction: The hydroxylamine is then reduced to the final primary amine (-NH₂).

This stepwise pathway is the most common route, often referred to as the "direct hydrogenation" or "Haber pathway".[8][9] The condensation of the intermediate nitroso and hydroxylamine species can lead to azo or azoxy byproducts, but these pathways are generally minimized under typical catalytic hydrogenation conditions, which favor the direct reduction route.[11][12]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound on a laboratory scale using palladium on carbon as the catalyst.

Materials and Equipment
Reagents & Solvents Equipment
This compoundHigh-pressure reaction vessel (e.g., Parr Shaker) or balloon hydrogenation setup
10% Palladium on Carbon (Pd/C)Magnetic stir plate and stir bars
Anhydrous Methanol (MeOH)Standard laboratory glassware (flasks, funnels)
Hydrogen (H₂) gas cylinder with regulatorFiltration apparatus (Büchner funnel, filter flask)
Nitrogen (N₂) or Argon (Ar) gas supplyCelite® 545
Rotary evaporator

Step-by-Step Procedure

G start Start setup 1. Reaction Setup Dissolve this compound in methanol. Place in pressure vessel. start->setup inert 2. Catalyst Addition & Inerting Carefully add Pd/C catalyst. Purge vessel with N₂ or Ar. setup->inert hydrogenate 3. Hydrogenation Purge vessel with H₂. Pressurize and stir vigorously. inert->hydrogenate monitor 4. Reaction Monitoring Track disappearance of starting material via TLC or LC-MS. hydrogenate->monitor workup 5. Work-up Vent H₂, purge with N₂. Filter through Celite to remove catalyst. monitor->workup purify 6. Purification Concentrate filtrate via rotary evaporation. Purify by distillation if needed. workup->purify analyze 7. Analysis Confirm structure and purity by NMR, MS. purify->analyze end End analyze->end

References

Application Notes and Protocols for the Use of 3-Nitrooxetane in the Development of New Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Scaffolds

The continuous evolution of pest and weed resistance, coupled with increasing regulatory scrutiny, necessitates a perpetual search for novel agrochemical active ingredients. The discovery process is often centered on identifying new molecular scaffolds that can confer improved efficacy, selectivity, and environmental profiles. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of successful insecticides, fungicides, and herbicides.[1] Within this landscape, strained ring systems have emerged as powerful tools for exploring new chemical space and modulating physicochemical properties.

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a "modern bioisostere" for commonly used groups like gem-dimethyl and carbonyls.[2][3] Its incorporation into a molecule can impart a unique combination of desirable traits: increased aqueous solubility, enhanced metabolic stability, and a defined three-dimensional structure that can improve target binding.[3][4] Simultaneously, the nitro group is a cornerstone of synthetic chemistry, acting as a powerful electron-withdrawing group and a versatile synthetic handle for a wide array of transformations, including C-C bond formation and reduction to the critically important amine functional group.[5][6]

This guide introduces 3-nitrooxetane , a bifunctional building block that synergistically combines the advantageous properties of the oxetane ring with the synthetic versatility of the nitro group. We present it as a strategic tool for researchers, scientists, and drug development professionals to design and synthesize next-generation agrochemicals with potentially superior performance and novel modes of action.

PART 1: The this compound Scaffold - Physicochemical Properties and Bioisosteric Rationale

The strategic value of this compound lies in the predictable and beneficial ways it can modify a parent molecule's properties.

The Oxetane Ring: A Tool for Enhancing "Agro-Like" Properties

The oxetane moiety is more than just a structural component; it is a functional modulator of a molecule's behavior. Its inherent ring strain of approximately 106 kJ·mol⁻¹ makes it a reactive intermediate when desired, yet it is remarkably stable under many physiological and synthetic conditions.[7][8]

  • Polarity and Solubility: The oxygen atom within the strained four-membered ring acts as an excellent hydrogen bond acceptor, often more effective than less strained ethers like tetrahydrofuran (THF) or even some carbonyl groups.[7] Replacing a lipophilic group, such as a gem-dimethyl or cyclobutane moiety, with a polar oxetane ring can significantly reduce a compound's lipophilicity (LogD) and increase its aqueous solubility—a critical factor for systemic uptake and translocation in plants.[3]

  • Metabolic Stability: The oxetane ring can block sites of metabolic oxidation. For instance, replacing a metabolically vulnerable isopropyl group with a 3-substituted oxetane can sterically shield adjacent positions and is itself generally resistant to metabolic degradation, leading to improved bioavailability and residual activity.[4]

  • Three-Dimensionality and Conformational Rigidity: Unlike flexible alkyl chains, the oxetane ring introduces a rigid, three-dimensional element into a molecule. This can lock the molecule into a specific conformation that may be more favorable for binding to a target enzyme or receptor, thereby increasing potency.[3]

The Nitro Group: A Versatile Synthetic Handle

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the oxetane ring at the 3-position creates a unique electronic environment and offers multiple pathways for synthetic elaboration.

  • Activation for Nucleophilic Attack: The α-protons on the carbon bearing the nitro group are acidic (pKa of nitromethane is ~10.2 in water), allowing for deprotonation to form a nitronate anion.[9] This anion is a potent carbon nucleophile, enabling C-C bond formation through reactions like the Henry (nitroaldol) reaction.[10]

  • Gateway to Amines: The nitro group is readily reduced to a primary amine, one of the most important functional groups for building bioactive molecules. This transformation opens up a vast array of subsequent reactions, including amide couplings, reductive aminations, and sulfonamide formations, allowing the oxetane core to be linked to diverse pharmacophores.[11][12]

Data Presentation: The Impact of Oxetane Incorporation

The following table, adapted from data in medicinal chemistry literature, illustrates the quantitative benefits of replacing common chemical groups with an oxetane moiety. These principles are directly translatable to agrochemical design.

Parent Compound (Analog) Property Value Oxetane-Containing Compound Property Value Improvement Reference
Compound with gem-dimethyl groupAqueous Solubility0.05 mg/mLCompound with oxetane replacementAqueous Solubility0.25 mg/mL5-fold increase [3]
Compound with isopropyl groupMetabolic Clearance (CLint)>200 µL/min/mgCompound with oxetanyl groupMetabolic Clearance (CLint)35 µL/min/mgImproved Stability [4]
Piperidine DerivativepKaH9.9Oxetane-α-Piperidine DerivativepKaH7.2Reduced Basicity [4]

PART 2: Synthesis and Characterization of this compound

A reliable supply of the this compound building block is essential. The following protocol is based on a literature-validated procedure for its synthesis from commercially available starting materials.[7]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitrolysis Start 3-Oxetanol Reagent1 Acetic Anhydride Pyridine Start->Reagent1 Protection Product1 3-Acetoxyoxetane Reagent1->Product1 Product1_ref 3-Acetoxyoxetane Reagent2 Dinitrogen Pentoxide (N₂O₅) Nitromethane Dichloromethane Product2 This compound Reagent2->Product2 Product1_ref->Reagent2 Substitution

Caption: Synthetic workflow for the preparation of this compound.

Protocol 1: Synthesis of this compound

Causality: This two-step procedure first protects the hydroxyl group of 3-oxetanol as an acetate, which is a better leaving group. The subsequent nitrolysis reaction with dinitrogen pentoxide displaces the acetate to install the nitro group.[7]

Materials and Equipment:

  • 3-Oxetanol

  • Acetic anhydride

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Nitromethane

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure:

Step A: Synthesis of 3-Acetoxyoxetane

  • To a stirred solution of 3-oxetanol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding water.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-acetoxyoxetane, which can be used in the next step without further purification.

Step B: Synthesis of this compound

  • WARNING: Dinitrogen pentoxide is a powerful nitrating agent and should be handled with extreme care in a well-ventilated fume hood.

  • Prepare a solution of N₂O₅ (1.5 eq) in anhydrous DCM.

  • In a separate flask, dissolve 3-acetoxyoxetane (1.0 eq) and nitromethane (as solvent/reagent) in anhydrous DCM.

  • Cool the solution of 3-acetoxyoxetane to 0 °C.

  • Slowly add the N₂O₅ solution dropwise to the stirred 3-acetoxyoxetane solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Characterization
  • ¹H NMR: Expect signals corresponding to the oxetane ring protons, typically in the range of 4.5-5.0 ppm for the CH₂ groups and a multiplet for the CH-NO₂ proton.

  • ¹³C NMR: Expect signals for the oxetane carbons, with the carbon attached to the nitro group being significantly downfield.

  • FT-IR: Look for characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

  • Mass Spectrometry: Confirm the molecular weight of the product.

PART 3: Applications in Agrochemical Scaffolding - Key Synthetic Transformations

Once synthesized, this compound is a versatile starting point for introducing the oxetane motif into more complex molecular architectures.

Protocol 2: Catalytic Reduction to 3-Aminooxetane

Causality: The conversion of a nitro group to an amine is one of the most powerful transformations in medicinal and agrochemical synthesis. Catalytic hydrogenation is a clean and efficient method that uses a heterogeneous catalyst (like Palladium on Carbon) to activate molecular hydrogen, which then reduces the nitro group to a primary amine with water as the only byproduct.[12][13] This product, 3-aminooxetane, is a highly valuable building block.

G Start This compound Reagents H₂ (gas) Pd/C (10 mol%) Methanol Start->Reagents Reduction Product 3-Aminooxetane Reagents->Product

Caption: Reduction of this compound to 3-aminooxetane.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel (e.g., a Parr shaker apparatus or a flask fitted with a balloon).

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Pressurize the vessel with H₂ (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-aminooxetane, which can be used directly or purified further if necessary.

Protocol 3: C-C Bond Formation via the Henry (Nitroaldol) Reaction

Causality: The Henry reaction leverages the acidity of the proton alpha to the nitro group. A base removes this proton to form a nucleophilic nitronate anion, which then attacks an electrophilic carbonyl carbon (e.g., an aldehyde).[10][14] This reaction is a powerful method for forming new carbon-carbon bonds, creating a β-nitro alcohol product that contains two versatile functional groups for further manipulation.

G Start This compound Reagents Aldehyde (R-CHO) Base (e.g., DBU, Et₃N) Solvent (e.g., THF) Start->Reagents C-C Bond Formation Product β-Nitro Alcohol Product Reagents->Product

Caption: Henry reaction of this compound with an aldehyde.

Procedure:

  • Dissolve this compound (1.1 eq) and a desired aldehyde (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or triethylamine (Et₃N) (0.2 eq), to the stirred solution.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the desired β-nitro alcohol.

PART 4: Safety, Handling, and Storage

Chemical safety is paramount. This compound should be handled with the same precautions as other small-molecule nitroalkanes like nitromethane.

  • Hazard Overview: Aliphatic nitro compounds can be flammable, harmful if swallowed or inhaled, and may be shock-sensitive or form explosive mixtures, especially with bases or upon heating.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a certified chemical fume hood. Avoid contact with heat, sparks, open flames, and strong bases. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (strong acids, strong bases, oxidizing agents, and reducing agents).

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.

Conclusion

This compound represents a potent and underexplored building block for the discovery of new agrochemicals. Its unique structure offers a pre-packaged solution to common challenges in active ingredient design, combining the property-enhancing benefits of the oxetane ring with the proven synthetic utility of the nitro group. The protocols detailed in this guide provide a practical framework for synthesizing this key intermediate and incorporating it into discovery pipelines, paving the way for the development of novel fungicides, insecticides, and herbicides with improved performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Nitrooxetane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3-nitrooxetane ring-opening reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of the this compound scaffold. As a highly strained, electron-deficient heterocycle, this compound is a valuable building block, but its reactivity requires careful control to achieve desired outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and maximize your success.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during the ring-opening of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly starting material or a complex mixture with very little desired product. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak to open the oxetane ring under the applied conditions. The inherent strain of the oxetane ring is the primary driving force for the reaction, but a competent nucleophile is essential.[1]

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (like DBU or DIPEA) to deprotonate it, thereby increasing its nucleophilicity. For very weak nucleophiles, a switch to a more potent one (e.g., a thiolate instead of a thiol) may be necessary.

  • Poor Catalyst Activity or No Catalyst: While some strong nucleophiles can open the ring without assistance, many reactions benefit significantly from catalysis.[2] The catalyst activates the oxetane by coordinating to the oxygen atom, making the ring carbons more electrophilic.

    • Solution: Introduce a Lewis acid or Brønsted acid catalyst. Common choices include BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, or a chiral phosphoric acid for asymmetric reactions.[2][3] Start with a catalytic amount (5-10 mol%) and optimize the loading. Be aware that strong acids can sometimes lead to side reactions.[4]

  • Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and stabilizing transition states. A poor choice of solvent can hinder the reaction.[5]

    • Solution: Screen a range of solvents. Polar aprotic solvents like THF, CH₃CN, and DMF are often effective as they can solvate the cationic intermediates or catalyst without interfering with the nucleophile.[5] Avoid protic solvents like methanol or water unless they are intended as the nucleophile, as they can compete in the reaction.

  • Incorrect Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure that the desired product is forming and that decomposition or side reactions are not becoming dominant at higher temperatures.[6]

Problem 2: Formation of Multiple Products & Side Reactions

Your reaction works, but you obtain a mixture of regioisomers, the corresponding diol, or unidentifiable byproducts, complicating purification and reducing the yield of the desired compound.

Potential Causes & Solutions:

  • Loss of Regioselectivity: While nucleophilic attack on unsymmetrical oxetanes typically occurs at the less sterically hindered carbon (an SN2-type mechanism), strong Lewis acid catalysis can impart SN1-like character to the transition state, allowing for attack at the more substituted carbon.[1][7] The electron-withdrawing nitro group at the 3-position further complicates the electronics.

    • Solution: Reduce the strength or loading of the Lewis acid catalyst. Alternatively, switch to a milder catalyst. If the issue persists, consider a synthetic strategy where the substitution pattern directs the nucleophile to the desired position unambiguously.

  • Hydrolysis to Diol: Trace amounts of water in the reaction mixture can act as a nucleophile, leading to the formation of the corresponding 1,3-diol, especially under acidic conditions.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the system.

  • Reaction with the Nitro Group: The nitro group itself can be susceptible to reduction or other transformations under certain conditions, although it is generally robust.

    • Solution: Avoid harsh reducing agents unless a tandem ring-opening/nitro-reduction is the desired outcome. If using metal-based catalysts, be mindful of their potential to interact with the nitro functionality.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic ring-opening of this compound?

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the methylene carbons (C2 or C4) of the oxetane ring, leading to the cleavage of the adjacent C-O bond. This process is driven by the release of the significant ring strain (approx. 25 kcal/mol) inherent in the four-membered ring.[1][8] The electron-withdrawing nitro group at the C3 position activates the ring by induction, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

Caption: General SN2 mechanism for this compound ring-opening.

Q2: How do I choose the right catalyst? What is its role?

A catalyst's primary role is to activate the oxetane ring. By coordinating to the ring oxygen, a Lewis acid (e.g., BF₃·OEt₂, CuBr₂) or Brønsted acid increases the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles.[2][9]

  • Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(II) salts): Generally effective and compatible with a wide range of nucleophiles. Optimization of the specific Lewis acid and its loading is often required.[9]

  • Brønsted Acids (e.g., Triflic acid, Chiral Phosphoric Acids): Can be very effective but may lead to side reactions if too strong. Chiral Brønsted acids are the catalysts of choice for achieving enantioselectivity in the ring-opening of prochiral oxetanes.[3]

The choice depends on your specific substrate and nucleophile. It is recommended to start with a mild Lewis acid and screen others if the reaction is not efficient.

Q3: Which solvent system is best for this reaction?

There is no single "best" solvent, as the optimal choice is highly dependent on the specific nucleophile and catalyst used. However, some general guidelines apply.

Solvent ClassExamplesRationale & Considerations
Polar Aprotic THF, Dioxane, CH₃CN, DMFGenerally good choices. They solvate catalysts and intermediates well without competing with the nucleophile. THF is a very common starting point.[5]
Nonpolar Aprotic Toluene, Dichloromethane (DCM)Can be effective, especially when substrate solubility is an issue in more polar solvents. DCM can sometimes lead to lower yields.[5]
Protic Methanol, Ethanol, WaterShould generally be avoided unless the solvent is also the intended nucleophile. They can deactivate catalysts and compete in the ring-opening.
Specialty NitromethaneHas been shown to act as both a solvent and a co-catalyst in some epoxide ring-opening reactions, potentially by stabilizing the transition state.[10][11][12] Could be considered for sluggish reactions.

Q4: How can I monitor the reaction's progress effectively?

Effective reaction monitoring is crucial to determine the optimal reaction time and to diagnose issues like stalling.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Spot the reaction mixture alongside the starting material. A good solvent system will show a clear separation between the starting oxetane (typically less polar) and the ring-opened product (typically more polar due to the new hydroxyl group).[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the mass of the product, detect intermediates, and give a more accurate assessment of the conversion than TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of an aliquot from the reaction mixture can provide quantitative information about the ratio of starting material to product.[14]

Caption: A workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening

This protocol provides a starting point for optimization. The specific nucleophile, catalyst, solvent, and temperature should be adapted based on your specific goals.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add the chosen anhydrous solvent (e.g., THF, 0.1-0.5 M concentration). If a solid catalyst is used, it can be added with the starting material in step 1.

  • Cooling (Optional): If the reaction is expected to be highly exothermic, cool the flask to 0 °C in an ice bath.

  • Nucleophile & Catalyst Addition: Add the nucleophile (1.1-1.5 equiv). If using a liquid catalyst (e.g., BF₃·OEt₂), add it dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature or heat to the desired temperature (e.g., 50 °C) using an oil bath.

  • Monitoring: Stir the reaction and monitor its progress periodically using TLC or LC-MS (see Protocol 2).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples: In separate small vials, dissolve a tiny amount of your starting material (SM) and co-spot (a mixture of SM and reaction mixture) for reference.

  • Spot the Plate: Using a capillary tube, carefully spot the starting material, the co-spot, and the reaction mixture (RM) on the origin line. Make the spots as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate stain).

  • Analysis: The product, being more polar, should have a lower Rf value than the starting material. The disappearance of the starting material spot in the RM lane indicates reaction completion.[13][15]

References

identifying and minimizing side products in 3-nitrooxetane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Nitrooxetane Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products

Welcome to the Technical Support Center for this compound Chemistry. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the experimental use of this compound. This resource is designed to provide not just procedural steps, but a deeper understanding of the causality behind the formation of side products and practical, field-proven strategies to mitigate them. Our goal is to empower you to conduct more efficient and higher-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products I should expect when working with this compound?

A1: Based on the inherent reactivity of the oxetane ring and the influence of the electron-withdrawing nitro group, the most prevalent side products fall into three main categories:

  • Ring-Opened Products: Due to the significant ring strain (approximately 25.5 kcal/mol), the oxetane ring is susceptible to cleavage.[1] This can be initiated by strong acids, bases, or nucleophiles, leading to a variety of linear propane derivatives. For instance, in the presence of strong acids, ring-opening can lead to the formation of diol or dinitrate derivatives.

  • Polymeric Byproducts: this compound can undergo cationic ring-opening polymerization, especially in the presence of acidic catalysts or initiators. This results in the formation of polyether chains, which can significantly reduce the yield of the desired monomeric product and complicate purification.

  • Isomeric Products: In nucleophilic ring-opening reactions, the nucleophile can attack either of the two methylene carbons of the oxetane ring. While the 3-nitro group exerts a strong electronic influence, both steric and electronic factors, as well as reaction conditions, will dictate the regioselectivity of the attack, potentially leading to a mixture of isomers.[2]

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments with this compound.

Issue 1: My reaction is producing a significant amount of a high molecular weight, viscous, or insoluble material. What is it and how can I prevent it?

Diagnosis: You are likely observing polymerization of the this compound. This is a common side reaction, particularly under acidic conditions which can generate a cationic intermediate that initiates ring-opening polymerization.

Causality: The oxygen atom in the oxetane ring can be protonated by an acid, forming a highly reactive tertiary oxonium ion. This ion is a potent electrophile that can be attacked by the oxygen of another this compound molecule, initiating a chain reaction that leads to the formation of a polyether.

Mitigation Strategies:

  • Strict pH Control: Avoid acidic conditions unless they are explicitly required for your desired transformation. If your reaction generates acidic byproducts, consider using a non-nucleophilic buffer.

  • Choice of Reagents: Be mindful of reagents that can act as or generate cationic initiators. For example, some Lewis acids used to activate other functional groups can inadvertently trigger polymerization.

  • Temperature Management: While the effect of temperature on polymerization can be complex, running reactions at lower temperatures can sometimes disfavor the polymerization pathway.

  • Use of Inhibitors: In some cases, radical inhibitors (if radical pathways are suspected to initiate polymerization) or specific cationic polymerization inhibitors can be employed, though their compatibility with the desired reaction must be verified.

Experimental Protocol: Test for Acid-Induced Polymerization

  • Setup: In a clean, dry vial, dissolve a small amount of this compound in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane).

  • Initiation: Add a catalytic amount of a strong acid (e.g., a drop of sulfuric acid or a Lewis acid like BF₃·OEt₂).

  • Observation: Monitor the viscosity of the solution over time at room temperature. A noticeable increase in viscosity is a strong indicator of polymerization.

  • Analysis: Characterize the resulting material by techniques such as Gel Permeation Chromatography (GPC) to confirm the presence of high molecular weight species.

Issue 2: I am performing a nucleophilic ring-opening reaction, but I'm getting a mixture of two isomeric products. How can I improve the regioselectivity?

Diagnosis: You are experiencing a loss of regioselectivity in the nucleophilic attack on the oxetane ring.

Causality: The regioselectivity of nucleophilic ring-opening of unsymmetrical oxetanes is a delicate balance of steric and electronic effects.[2]

  • Under Basic or Neutral Conditions (Sɴ2-like): Strong, "hard" nucleophiles will preferentially attack the less sterically hindered carbon atom (the C2 or C4 position). This is the kinetically favored pathway.

  • Under Acidic Conditions (Sɴ1-like): The reaction proceeds through a more carbocation-like transition state. The electron-withdrawing nitro group at the C3 position will destabilize an adjacent carbocation. However, protonation of the oxygen makes the ring more susceptible to attack by weaker nucleophiles. In such cases, the nucleophile may attack the more substituted carbon if there is any carbocation character development.

Troubleshooting Strategies:

  • Optimize Nucleophile and Conditions:

    • For attack at the less substituted carbon, use a strong, non-bulky nucleophile under neutral or basic conditions.

    • To favor attack at the more substituted carbon (if desired, though less likely with the 3-nitro substituent), carefully controlled acidic catalysis with a weak nucleophile might be explored, but this is a challenging approach.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).

  • Counter-ion Effects: In reactions involving anionic nucleophiles, the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation state and reactivity of the nucleophile, thereby affecting regioselectivity.

Data Presentation: Regioselectivity in Oxetane Ring-Opening

ConditionNucleophile TypePredominant Attack SiteMechanismExpected Product
Basic/NeutralStrong (e.g., R-Li, NaSH)Less substituted carbonSɴ2-like1-substituted-2-(nitromethyl)ethanol
AcidicWeak (e.g., H₂O, ROH)Can be complexSɴ1-likeMixture of isomers, potential for diol formation
Issue 3: My reaction is clean by TLC, but after workup and purification, I see signs of decomposition. What could be happening?

Diagnosis: Your product may be unstable to the workup or purification conditions. The this compound moiety, or the resulting product, can be sensitive to prolonged exposure to certain conditions.

Causality:

  • Acidic Workup: Aqueous acidic workups can cause hydrolysis of the oxetane ring if it is still present, or other acid-labile functional groups in your product.

  • Chromatography on Silica Gel: Silica gel is acidic and can cause degradation of sensitive compounds. The prolonged contact time during column chromatography can be particularly detrimental.

  • Thermal Instability: Nitro compounds can be thermally labile. High temperatures during solvent evaporation under reduced pressure can lead to decomposition.

Preventative Measures:

  • Neutral Workup: Use a neutral aqueous workup (e.g., saturated sodium chloride solution) whenever possible. If an acid wash is necessary to remove basic impurities, it should be done quickly and at low temperatures.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is often a milder purification method than chromatography.

    • Neutral Alumina Chromatography: If chromatography is necessary, consider using neutral or basic alumina instead of silica gel.

    • Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble but the impurities are soluble.

  • Low-Temperature Solvent Removal: Use a rotary evaporator with a water bath at a temperature well below the decomposition point of your compound. For very sensitive products, consider freeze-drying (lyophilization) if applicable.

Visualization of Troubleshooting Workflow

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Decomposition Decomposition Observed Post-Workup/Purification AcidicWorkup Acidic Workup Decomposition->AcidicWorkup SilicaGel Silica Gel Chromatography Decomposition->SilicaGel HighTemp High Temperature Evaporation Decomposition->HighTemp NeutralWorkup Neutral Aqueous Workup (e.g., Brine) AcidicWorkup->NeutralWorkup AltPurification Alternative Purification: - Recrystallization - Neutral Alumina Column - Trituration SilicaGel->AltPurification LowTempEvap Low-Temperature Solvent Removal HighTemp->LowTempEvap

References

Technical Support Center: Effective Purification Techniques for 3-Nitrooxetane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-nitrooxetane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this unique class of compounds. The inherent ring strain of the oxetane moiety, combined with the strong polarity and potential thermal instability of the nitro group, presents a distinct set of purification challenges.[1] This document moves beyond standard protocols to provide troubleshooting strategies and field-proven insights to help you achieve the highest possible purity for your target molecules.

Section 1: Critical Safety Protocols (FAQ)

Safety is the paramount concern when handling nitro-containing compounds, which can be energetic and thermally sensitive.

Q1: What are the primary hazards associated with 3-nitrooxetanes, and what precautions are mandatory?

A1: The primary hazards stem from two features: the nitro group and the strained oxetane ring. While this compound itself is not as extensively studied for its explosive properties as compounds like nitromethane, the nitroalkane functionality warrants extreme caution.

  • Thermal Instability: Nitroalkanes can decompose exothermically upon heating, and this can be accelerated by the presence of impurities. The risk of explosion, particularly if heated under confinement, is a serious concern.[2]

  • Shock Sensitivity: While less sensitive than other energetic materials, nitro compounds should not be subjected to grinding, shock, or friction.[2]

  • Chemical Incompatibility: Avoid strong bases, acids, amines, and reducing agents, as they can initiate vigorous or explosive reactions.[2]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves.

  • Ventilation: Handle these compounds exclusively in a well-ventilated chemical fume hood.[3]

  • Scale Limitation: Work with the smallest scale of material necessary for your experiment.

  • Heat Management: When heating is unavoidable (e.g., for dissolution), use a water or oil bath with precise temperature control. Never heat directly on a hot plate. Avoid heating sealed containers.

  • Static Discharge: Use grounding and bonding straps for containers and receiving equipment, especially during solvent transfers, to prevent static discharge.[4]

Section 2: General Purification Strategy

A successful purification strategy begins with a small-scale analytical assessment of the crude product to inform the best preparative approach.

Q2: How do I choose the right primary purification technique for my this compound derivative?

A2: The choice depends on the physical state of your compound (solid vs. liquid), its thermal stability, and the nature of the impurities. The following workflow provides a decision-making framework.

purification_workflow crude Crude this compound Product analysis Small-Scale Analysis (TLC, LC-MS, ¹H NMR) crude->analysis decision Assess Properties analysis->decision solid Is it a Solid? decision->solid Solid liquid Is it a Liquid/Oil? decision->liquid Liquid/Oil recryst Recrystallization (Primary Choice for Solids) solid->recryst chrom Column Chromatography (Versatile for Solids & Liquids) solid->chrom If Recryst. Fails or Impurities are Similar liquid->chrom distill Vacuum Distillation (Use with Extreme Caution) liquid->distill If Low-Boiling & Thermally Stable purity_check Purity & Characterization (NMR, LC-MS, MP) recryst->purity_check chrom->purity_check distill->purity_check

Caption: Decision workflow for selecting a purification method.

  • For Solids: Recrystallization is often the most effective and scalable method if a suitable solvent system can be found. It is excellent for removing minor impurities. If the compound is inseparable from byproducts of similar polarity, column chromatography is the next logical step.

  • For Liquids/Oils: Flash column chromatography is the workhorse technique. For low-boiling point derivatives that have been demonstrated to be thermally stable at reduced pressure, short-path vacuum distillation can be an option, but it carries higher risks.

Section 3: Troubleshooting Column Chromatography

The high polarity of the nitro group dominates the chromatographic behavior of this compound derivatives, often leading to challenges.

Q3: My compound shows significant streaking on silica gel TLC. How can I achieve sharp, well-defined spots?

A3: Streaking is typically caused by strong, non-ideal interactions between the highly polar nitro- and oxetane moieties and the acidic silanol groups on the silica surface.[5]

Causality: The lone pairs on the oxygens of the nitro and oxetane groups can form strong hydrogen bonds with the silica surface (the stationary phase). If the mobile phase is not polar enough to effectively compete for these interaction sites, the compound moves unevenly, resulting in streaking.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system. A compound that streaks in 30% EtOAc/Hexane may resolve beautifully in 50% or 70%.

  • Use a Polarity Modifier:

    • For neutral or slightly basic compounds, adding 0.1-1% triethylamine (NEt₃) to the mobile phase can deactivate the acidic silica sites, leading to sharper bands.

    • For acidic impurities, a small amount of acetic acid (AcOH) can improve resolution.

  • Switch Stationary Phase: If streaking persists, consider switching to a different stationary phase. Neutral alumina can be an excellent alternative for polar compounds that are sensitive to the acidity of silica gel.

Solvent System Typical Polarity Use Case for 3-Nitrooxetanes
Ethyl Acetate / HexanesModerate to HighThe most common starting point.
Dichloromethane / MethanolHighExcellent for highly polar derivatives. Start with 1-2% MeOH and increase as needed.
Acetone / HexanesModerate to HighAn alternative to EtOAc, can sometimes offer different selectivity.

Q4: My product appears to be decomposing on the silica column, confirmed by TLC analysis of the collected fractions. What's happening and what are the alternatives?

A4: This is a classic sign of acid-catalyzed decomposition. The strained oxetane ring is susceptible to ring-opening under acidic conditions, which are inherent to standard silica gel.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine. Gently stir for 15-20 minutes before packing the column. This deactivates the most acidic sites.

  • Switch to Neutral Alumina: As mentioned, neutral alumina is a robust alternative that lacks the acidic surface of silica. You will likely need to re-screen mobile phases, as the elution order may change.

  • Minimize Contact Time: Use flash chromatography with positive pressure to move the compound through the column as quickly as possible, reducing the time it spends in contact with the stationary phase.

  • Abandon Chromatography: If decomposition is severe, chromatography is not a suitable method. Focus on optimizing a recrystallization or a non-thermal purification technique.

Protocol: Neutralized Silica Flash Chromatography

  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column.

  • Solvent Addition: Add your chosen starting mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to create a pourable slurry.

  • Neutralization: Add triethylamine to the slurry to a final concentration of 1% v/v.

  • Equilibration: Gently stir the slurry for 15-20 minutes in a fume hood.

  • Column Packing: Pack the column with the neutralized slurry as you normally would.

  • Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of neutralized silica) and run the column, collecting fractions.

Section 4: Troubleshooting Recrystallization

Q5: I can't find a single solvent for recrystallizing my this compound derivative. How do I develop a two-solvent system?

A5: This is a common issue for highly polar molecules. They are often "too soluble" in polar solvents (like methanol, acetone) and "too insoluble" in nonpolar solvents (like hexanes, toluene). A two-solvent system, using one "soluble" and one "insoluble" (but miscible) solvent, is the ideal solution.[6]

two_solvent_recrystallization start Start with Crude Solid dissolve Dissolve in Minimum Amount of Hot 'Soluble' Solvent (e.g., Acetone, EtOAc) start->dissolve add_insoluble Add 'Insoluble' Solvent Dropwise (e.g., Hexanes, Water) Until Cloudiness Persists dissolve->add_insoluble reheat Gently Reheat to Re-dissolve (Clear Solution) add_insoluble->reheat cool Cool Slowly to Room Temp, Then to 0-4 °C reheat->cool crystals Crystals Form cool->crystals filter Isolate by Vacuum Filtration crystals->filter

Caption: Workflow for two-solvent recrystallization.

Q6: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A6: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent mixture. Instead of crystallizing, the compound separates as a liquid phase.

Causality & Solutions:

  • Solution is too concentrated: You may have used too little of the "soluble" solvent. Add a small amount of the "soluble" solvent back to the hot mixture to dissolve the oil, then attempt to cool again, more slowly.

  • Cooling is too rapid: Rapid cooling doesn't give the molecules time to align into a crystal lattice. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Insoluble impurities are present: If impurities are coating the nascent crystals, they can inhibit lattice formation. A preliminary purification by chromatography might be necessary.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Section 5: Distillation - A Word of Caution

Q7: Can I use distillation for my this compound derivative?

A7: Extreme caution is advised. While fractional distillation is a standard technique for purifying liquids like oxetane itself[7], the presence of the nitro group fundamentally changes the compound's stability profile. Nitroalkanes can detonate upon heating.[8][9]

  • Recommendation: Avoid atmospheric pressure distillation entirely.

  • High Vacuum Distillation: For very low-boiling point derivatives, short-path distillation under high vacuum (which lowers the boiling point significantly) may be feasible.

  • Prerequisites:

    • A small-scale thermal stability test (e.g., DSC) should be performed to understand the decomposition temperature.

    • The distillation must be performed behind a blast shield.

    • Never distill to dryness. This can concentrate potentially explosive impurities.

    • In almost all cases, column chromatography is a safer and more effective alternative for non-crystalline this compound derivatives.

Section 6: Purity Assessment

Q8: What analytical methods are essential for confirming the purity and structure of the final product?

A8: A combination of techniques is required to unambiguously confirm purity, identity, and structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. The purity can be estimated by integrating the product signals against those of a known internal standard or residual solvent peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the best method for assessing purity. It separates the main component from any impurities and provides the mass-to-charge ratio, confirming the molecular weight.

  • Melting Point (for solids): A sharp melting point within a narrow range (e.g., < 2 °C) is a strong indicator of high purity. Impure compounds typically exhibit a depressed and broad melting range.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the N-O bonds in the nitro group.

References

Technical Support Center: Long-Term Storage Stability of 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-nitrooxetane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the long-term stability of this valuable and energetic building block. Due to its strained oxetane ring and the presence of an electron-withdrawing nitro group, this compound requires careful handling and storage to prevent degradation and ensure experimental reproducibility. This guide provides troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted as a series of questions and answers to directly tackle challenges you might face during the storage and handling of this compound.

Question 1: I've noticed a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?

Answer:

A decrease in purity despite cold storage suggests that thermal decomposition, while slowed, may not be the only degradation pathway at play. Several factors could be contributing to this issue:

  • Acid or Base Contamination: The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions.[1] Trace amounts of acidic or basic impurities in your storage container or from the solvent of a stock solution can catalyze this degradation. The presence of the electron-withdrawing nitro group can further activate the ring towards nucleophilic attack.

  • Moisture: The presence of water can lead to hydrolysis of the oxetane ring, especially if acid or base catalysts are present.[2][3]

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5][6][7] While less studied for nitroalkanes, it is plausible that exposure to light, even ambient laboratory light over extended periods, could contribute to the degradation of this compound.

Troubleshooting Steps:

  • Re-evaluate Your Storage Container: Ensure you are using high-quality, inert containers such as amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching of contaminants.[8]

  • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Solvent Purity: If your this compound is in solution, ensure the solvent is of high purity and anhydrous.

Question 2: My this compound sample has developed a yellowish tint. Is it still usable?

Answer:

The development of a yellowish tint is a common indicator of degradation in nitro-containing compounds.[9] This discoloration often arises from the formation of nitroso derivatives or other colored byproducts resulting from decomposition. While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your reactions and lead to inconsistent results.

Recommendations:

  • Purity Analysis: Before use, it is crucial to re-analyze the purity of the discolored sample using techniques like NMR, GC-MS, or HPLC.[10][][12]

  • Risk Assessment: Depending on the nature of your experiment, even small amounts of impurities could have significant consequences. For sensitive applications such as in drug development, it is generally recommended to use a fresh, pure sample.

  • Purification: If a fresh sample is unavailable, you may consider re-purification (e.g., by column chromatography or recrystallization), but this should be approached with caution due to the energetic nature of this compound.

Question 3: I am preparing a stock solution of this compound in a protic solvent. Are there any stability concerns?

Answer:

Yes, preparing stock solutions of this compound in protic solvents like methanol or ethanol can present stability challenges. The primary concern is the potential for solvent-mediated degradation through nucleophilic attack on the strained oxetane ring. This can be exacerbated by:

  • Acidity/Basicity of the Solvent: Even nominally neutral solvents can contain acidic or basic impurities that can catalyze ring-opening.

  • Temperature: Storing stock solutions at room temperature will accelerate degradation compared to refrigerated or frozen storage.

Best Practices for Stock Solutions:

  • Solvent Choice: If possible, use aprotic, anhydrous solvents such as acetonitrile or THF.

  • Fresh Preparation: Prepare stock solutions fresh whenever possible.

  • Storage: If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light.

  • Stability Study: If you must use a protic solvent, it is advisable to conduct a small-scale stability study by analyzing the purity of the solution at different time points.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of its functional groups, the primary degradation pathways for this compound are believed to be:

  • Thermal Decomposition: Nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[13][14][15] This can lead to the formation of gaseous byproducts and a loss of purity.

  • Acid/Base-Catalyzed Ring Opening: The strained oxetane ring is susceptible to cleavage under acidic or basic conditions, leading to the formation of diol or other derivatives.[1]

  • Photodegradation: Exposure to UV or even visible light can potentially induce degradation of the nitro group.[4][5]

Q2: What are the ideal long-term storage conditions for neat this compound?

A2: For optimal long-term stability, neat this compound should be stored under the following conditions:

  • Temperature: As low as reasonably practical. Storage at -20°C or below is recommended.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation and exposure to moisture.

  • Light: Protected from light by using amber-colored vials or storing the container in the dark.

  • Container: In a tightly sealed, inert container such as a glass vial with a PTFE-lined cap.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows down thermal decomposition and other degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture which can cause hydrolysis.
Light Protected from light (Amber vial/darkness)Minimizes the risk of photodegradation.
Container Tightly sealed, inert material (e.g., glass with PTFE-lined cap)Prevents contamination and exposure to air and moisture.

Q3: Is this compound considered an energetic material, and what precautions should I take?

A3: Yes, the presence of the nitro group and the strained oxetane ring suggests that this compound should be handled as a potentially energetic material.[16][17] All nitroalkanes have a high decomposition energy.[14][15] It is crucial to:

  • Avoid Heat and Friction: Do not expose the compound to high temperatures, sparks, or excessive friction.

  • Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Work in a Well-Ventilated Area: Handle the compound in a fume hood.

  • Small Quantities: Whenever possible, work with the smallest quantities necessary for your experiment.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of a this compound sample.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

  • GC-MS instrument with a suitable column (e.g., a mid-polarity column)

  • Microsyringe

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of any potential degradation products.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks.

  • Use the mass spectrum of each peak to aid in the identification of the parent compound and any degradation products.

  • Calculate the purity of the sample based on the relative peak areas.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound A This compound B Thermal Stress A->B Heat C Light Exposure (Photons) A->C D Acid/Base or Nucleophile Presence A->D H+ / Nu- E Decomposition Products (e.g., NOx, CO2, H2O) B->E F Photodegradation Products C->F G Ring-Opened Products (e.g., Diols, Ethers) D->G

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment A Receive/Synthesize This compound B Initial Purity Analysis (e.g., GC-MS, NMR) A->B C Store under Recommended Conditions (T ≤ -20°C, Inert atm, Dark) B->C D Periodic Purity Re-analysis (e.g., every 6 months) C->D E Purity > 95%? D->E F Continue Storage E->F Yes G Consider Re-purification or Use of Fresh Sample E->G No F->C

Caption: Recommended workflow for long-term stability monitoring.

References

Technical Support Center: Navigating the Scale-Up of 3-Nitrooxetane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-nitrooxetane synthesis. As a highly strained, energetic, and functionalized small molecule, this compound is a critical building block in medicinal chemistry and energetic materials science. However, transitioning its synthesis from the laboratory bench to a pilot or industrial scale introduces a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Our approach is rooted in understanding the fundamental principles behind each operational step. We will explore the causality of common issues and offer robust, self-validating protocols to ensure the integrity and safety of your process.

Section 1: Synthesis & Reaction Control

The core of this compound production lies in the nitration of its precursor, 3-hydroxyoxetane. Managing this energetic reaction at scale is paramount for both yield and safety.

FAQ 1: We are observing a significant drop in yield when scaling up the nitration of 3-hydroxyoxetane. What are the likely causes and how can we mitigate this?

A decrease in yield during scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer.[1][2] What works in a 1L flask doesn't linearly translate to a 100L reactor because the surface-area-to-volume ratio decreases dramatically.[3][4]

Potential Causes & Troubleshooting Steps:

  • Inefficient Heat Transfer: The nitration of alcohols is highly exothermic. In large vessels, localized "hot spots" can develop due to inefficient stirring and cooling, leading to side reactions and decomposition of the desired product.[5]

    • Solution: Optimize your reactor's thermal management. This includes ensuring the appropriate agitator design (e.g., pitched-blade turbine for better axial flow), optimizing stirring speed, and using a robust external cooling system with multiple jackets or internal cooling coils.[1] For critical reactions, consider a continuous flow reactor, which offers superior control over heat transfer even at larger scales.[6]

  • Suboptimal Reagent Addition: The rate at which the nitrating agent is added is critical. An addition rate that is perfect at the lab scale may be too rapid for a larger volume, causing temperature spikes and promoting the formation of impurities.[1]

    • Solution: Conduct a study to optimize the addition rate for the scaled-up process. Utilize a programmable logic controller (PLC) or a precision dosing pump for controlled, consistent addition of the nitrating agent.[1] The temperature should be maintained below 10°C, ideally around 0-5°C, during the addition.[7][8]

  • Choice of Nitrating Agent: While various nitrating agents can be used, their performance and handling characteristics can differ at scale.

    • Solution: Evaluate the most suitable nitrating agent for your scale and safety infrastructure. A common and effective method involves using concentrated nitric acid in acetic anhydride.[7] Alternative agents like trifluoroacetyl nitrate or nitrogen pentoxide in halogenated solvents are also viable but may introduce different handling and cost considerations.[7]

Workflow for Synthesis of this compound

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation P1 Prepare solution of 3-hydroxyoxetane in solvent (e.g., Chloroform) R1 Cool 3-hydroxyoxetane solution to -10°C to 5°C P1->R1 P2 Prepare nitrating agent (e.g., Acetyl Nitrate from Nitric Acid & Acetic Anhydride) R2 Slowly add nitrating agent while maintaining temperature P2->R2 R1->R2 R3 Stir for 15-60 minutes after addition is complete R2->R3 W1 Quench reaction by pouring over sodium bicarbonate solution R3->W1 W2 Perform aqueous work-up (e.g., water wash) W1->W2 W3 Separate organic layer W2->W3 W4 Dry organic layer (e.g., over Na₂SO₄) W3->W4 W5 Concentrate under reduced pressure W4->W5

Caption: A typical workflow for the synthesis of this compound.

Section 2: Purification & Isolation

Obtaining high-purity this compound is crucial for its intended application. Purification methods that are feasible at the lab scale, like column chromatography, are often impractical for multi-kilogram batches.[1]

FAQ 2: Column chromatography is not a viable option for purifying our large batch of this compound. What are the alternative strategies for large-scale purification?

Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.

Alternative Purification Strategies:

  • Distillation: Given that this compound is a liquid, vacuum distillation can be an effective method for purification, provided the compound is thermally stable under the required conditions. It is essential to first determine its decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) to avoid hazardous conditions.

  • Crystallization: If a stable crystalline derivative or salt of this compound can be formed, crystallization can be a highly effective and scalable purification method. This would involve an additional reaction step, followed by crystallization, and then a final step to revert to the desired this compound.

  • Solvent Extraction: A well-designed liquid-liquid extraction procedure can effectively remove many impurities.[9] This involves a careful selection of solvents to partition the product away from byproducts and unreacted starting materials. This is often a key part of the initial work-up but can be further optimized for purification.[10]

FAQ 3: After work-up, our crude product analysis shows unexpected impurities. How can we identify and prevent them?

The appearance of new impurities at scale is often due to subtle variations in reaction conditions that are magnified in a larger vessel.[1]

Impurity Identification and Prevention:

  • Identification: Utilize a combination of analytical techniques to identify the structure of new impurities. LC-MS and NMR are indispensable for this purpose.[1][11] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for volatile impurities.[12]

  • In-Process Controls (IPCs): Implement real-time or frequent monitoring of the reaction using techniques like HPLC or UPLC.[1] This allows you to track the formation of impurities and make necessary adjustments to reaction parameters (e.g., temperature, stirring speed) to minimize their formation.

  • Work-up Stability: Test the stability of your product under the work-up conditions. For example, this compound may be sensitive to strong acids or bases.[13] You can test this by taking a small sample of the reaction mixture before quenching and treating it with your planned work-up reagents to see if any degradation occurs.[13]

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed During Scale-Up q1 Is the reaction exotherm well-controlled? start->q1 sol1 Improve Heat Transfer: - Optimize stirring speed/design - Enhance cooling capacity - Consider a flow reactor q1->sol1 No q2 Was the reagent addition rate optimized for scale? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize Addition Rate: - Conduct rate study - Use precision dosing pump q2->sol2 No q3 Are there new impurities in the crude product? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Identify & Mitigate Impurities: - Use LC-MS/NMR for identification - Implement in-process controls - Check product stability in work-up q3->sol3 Yes end_node Yield Improved q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting low yield in scale-up.

Section 3: Stability & Safety

This compound is an energetic material. Handling it, especially in large quantities, requires stringent safety protocols. The presence of the nitro group and the strained oxetane ring contribute to its potential instability.

FAQ 4: What are the primary safety concerns when handling multi-kilogram quantities of this compound, and what precautions are mandatory?

The primary concerns are thermal stability and sensitivity to shock or friction. Nitroalkanes can be explosive, and their thermal decomposition can be rapid and violent.[14][15]

Mandatory Safety Precautions:

  • Thermal Hazard Analysis: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). This will determine the onset of decomposition temperature and the energy released, which is critical for defining safe operating limits.

  • Avoid Isolation of Pure Product When Possible: In many drug development workflows, the subsequent reaction step can be performed on a crude solution of this compound, avoiding the risks associated with isolating the pure, concentrated material.

  • Grounding and Bonding: Ensure all reactors and transfer lines are properly grounded and bonded to prevent static discharge, which can be an ignition source.

  • Material Compatibility: Use materials of construction (reactors, gaskets, tubing) that are compatible with this compound and the reagents used. Incompatible materials can catalyze decomposition.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including face shields, safety glasses, and blast shields, especially during the reaction and isolation phases.

Section 4: Process & Analytical Control

Robust analytical methods are the cornerstone of a successful and reproducible scale-up.[2] They are essential for ensuring quality, consistency, and safety.

FAQ 5: What are the recommended analytical techniques for in-process control and final product quality assessment of this compound?

A multi-pronged analytical approach is recommended to control the process and ensure the final product meets specifications.

Technique Application Principle Key Advantages at Scale
HPLC (High-Performance Liquid Chromatography) Purity assessment, impurity profiling, in-process reaction monitoring.[16]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11]High resolution, quantitative accuracy, suitable for non-volatile compounds.[16]
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities, residual solvents.Separation of volatile compounds in the gas phase followed by mass-based detection.[11]High sensitivity, excellent for identifying unknown volatile components.[12]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation, purity estimation.Absorption of radiofrequency by atomic nuclei in a strong magnetic field.[11]Provides unambiguous structural information, can be used for quantitative analysis (qNMR).
FTIR (Fourier-Transform Infrared) Spectroscopy Functional group analysis, reaction monitoring.Absorption of infrared radiation by molecular vibrations.Fast, non-destructive, can be implemented with a probe for real-time monitoring.
Protocol: HPLC Purity Analysis of this compound

This protocol provides a general framework for assessing the purity of this compound. It should be validated for your specific impurity profile.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Reagents and Mobile Phase:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the this compound sample in the diluent to a final volume of 10 mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as nitro groups have weak UV absorbance).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

References

Technical Support Center: Refining Work-up Procedures for 3-Nitrooxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block. Here, we will move beyond simple procedural lists to explore the underlying chemistry that dictates success or failure during the crucial work-up phase. Our focus is on providing robust, field-tested insights to help you troubleshoot and optimize your purification strategies.

Part 1: Core Principles & Safety

Before addressing specific problems, it's crucial to establish a foundational understanding of the molecule's nature. This compound combines two key functionalities: a strained oxetane ring and an electron-withdrawing nitro group. This combination makes it a potent synthetic intermediate but also introduces specific stability challenges.

Safety First:

  • Energetic Potential: Nitroalkanes can be energetic compounds. While this compound is not typically explosive under standard laboratory conditions, reactions should be conducted behind a safety shield, especially during initial scale-up.[1]

  • Handling Precautions: Always use appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves.[2] Handle the material in a well-ventilated fume hood.[3]

  • Thermal Stability: Avoid excessive heating. Thermal decomposition can occur, potentially leading to pressure buildup in sealed vessels.[3][4] Reactions and work-ups should be conducted with careful temperature control.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the work-up of this compound reactions.

Q1: My reaction mixture turns dark brown or black during the work-up. What is happening?

A1: Dark coloration is a common indicator of decomposition. The this compound ring is susceptible to both acidic and basic conditions, which can catalyze ring-opening or side reactions involving the nitro group.[4][5] Harsh quenching conditions are a frequent cause. For instance, using strong bases can lead to the formation of nitronate salts, which can then undergo further reactions like the Nef reaction under acidic work-up conditions, or other decomposition pathways.[6][7]

Q2: How do I choose the correct quenching agent for my reaction?

A2: The choice of quenching agent is critical and depends on the reaction conditions and the stability of your product. The goal is to neutralize reactive species and stop the reaction with minimal impact on the desired molecule. A slow, controlled quench at low temperature (e.g., 0 °C) is almost always recommended.[8]

Quenching Agent Use Case Advantages Potential Issues
Saturated aq. NH₄Cl Neutral to mildly acidic quench. Ideal for reactions involving organometallics or strong bases where the product is acid-sensitive.Buffers the solution, preventing strongly basic conditions.Can form emulsions. May not be sufficient to neutralize all bases if used in stoichiometric amounts.
Saturated aq. NaHCO₃ Mildly basic quench. Good for neutralizing catalytic amounts of acid or for reactions where the product is base-stable.Gentle, neutralizes acids effectively. The release of CO₂ can help with mixing but requires frequent venting.[9][10]Can cause significant foaming/gas evolution.[9] Not suitable for products sensitive to even mild bases.
Water (cold) General-purpose quench for many reactions.Inexpensive and readily available.[11]Can be slow to neutralize reactive species and its pH can be influenced by dissolved gases or residual reagents.
Dilute Acetic Acid Mildly acidic quench for neutralizing excess base when the product is stable to weak acids.More controlled than strong acids.Can lead to oxetane ring-opening if the product is particularly acid-labile.

Q3: My product is highly polar and I'm losing it in the aqueous layer during extraction. What can I do?

A3: This is a frequent challenge with the products of oxetane ring-opening, which often contain hydroxyl and nitro functionalities.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine).[10][11] This decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.[11]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with ethyl acetate or dichloromethane).

  • Solvent Choice: Use a more polar extraction solvent like ethyl acetate or even a mixture including n-butanol if your product is exceptionally polar.

  • pH Adjustment: If your product has an acidic or basic handle, carefully adjusting the pH of the aqueous layer can suppress its ionization and improve its partitioning into the organic phase.

Part 3: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction, and TLC/LCMS of the crude mixture shows a complex mess or no product at all.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Detected check_crude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) start->check_crude q_stability Decomposition during Work-up? q_extraction Product Lost in Aqueous Layer? q_purification Degradation during Purification? sol_stability Use Milder Quench (e.g., NH₄Cl) Maintain Low Temperature (0 °C) Work up Immediately After Quench q_stability->sol_stability Yes sol_extraction Adjust pH of Aqueous Layer Use Brine Wash ('Salting Out') Back-extract Aqueous Layer q_extraction->sol_extraction Yes sol_purification Deactivate Silica Gel (e.g., with Et₃N) Use Alternative Stationary Phase (Alumina, C18) Consider Non-chromatographic Methods q_purification->sol_purification Yes

Caption: A decision tree for troubleshooting low product yield.

  • Decomposition During Work-up: The combination of a strained ring and a nitro group makes the molecule sensitive. If the reaction is quenched too aggressively (e.g., adding water quickly to a reaction at reflux), the resulting exotherm can decompose the product.[8] Similarly, exposure to strong acids or bases can cause unwanted ring-opening or elimination reactions.

  • Degradation on Silica Gel: Nitro compounds, especially those with adjacent alcohols (a common product motif), can be unstable on standard silica gel, which is inherently acidic.[12] This can lead to dehydration or other decomposition reactions on the column.[13] If you suspect this, you can perform a 2D TLC test to check for stability.[12]

    • Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (e.g., 1-2%) before loading your sample.[14] Alternatively, using a different stationary phase like neutral alumina or florisil can be effective.[12]

Problem 2: Difficulty with Purification & Persistent Impurities

Your crude product looks promising, but you cannot separate your product from starting materials or byproducts via column chromatography.

This protocol is designed for a common product type resulting from the nucleophilic opening of this compound.

  • Concentration & Solvent Exchange: After drying the combined organic extracts, concentrate the solution in vacuo at low temperature (<30 °C). If a high-boiling point solvent like DMF or DMSO was used, it must be removed. This can often be achieved by washing the organic layer multiple times with a 1:1 mixture of brine and water.[15]

  • Pre-adsorption (Dry Loading): For difficult separations, avoid loading the sample in a large volume of solvent. Instead, dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol, acetone), add a small amount of silica gel (2-3x the mass of your crude product), and concentrate to a dry, free-flowing powder.

  • Column Preparation (Deactivation):

    • Dry pack a column with silica gel.

    • Prepare your initial, non-polar eluent (e.g., 99% Hexane / 1% Ethyl Acetate) and add 1% triethylamine.

    • Flush the column with 2-3 column volumes of this basic solvent mixture.[14]

    • Equilibrate the column with 2-3 column volumes of your starting eluent (without triethylamine) to remove the excess base.[14]

  • Elution: Carefully load the pre-adsorbed sample onto the top of the column. Begin elution with your predetermined solvent system, gradually increasing polarity. The triethylamine deactivation should prevent streaking and on-column degradation.[13][16]

  • Alternative Methods: If silica gel chromatography fails, even after deactivation, consider other options:

    • Reverse-Phase Chromatography (C18): Excellent for highly polar compounds, though removing water from fractions can be time-consuming.[12][16]

    • Crystallization: If the product is a solid, attempting crystallization from various solvent systems can be a highly effective purification method.

G cluster_prep Sample Preparation cluster_chrom Column Chromatography A Crude Product in Organic Solvent B Concentrate in vacuo (<30°C) A->B C Pre-adsorb onto Silica Gel (Dry Load) B->C G Load Sample C->G Load onto Column D Prepare Column (Slurry Pack) E Deactivate Silica with Et₃N-doped Eluent D->E F Equilibrate Column with Starting Eluent E->F F->G H Elute with Gradient G->H I Collect & Analyze Fractions H->I

Caption: Standard workflow for purification via deactivated silica gel.

References

Technical Support Center: Managing the Exothermic Nature of 3-Nitrooxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals. This compound is a valuable building block, combining a strained oxetane ring with an energetic nitro group. This unique structure provides novel synthetic pathways but also introduces significant thermal hazards that must be managed with expertise and caution. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the safe and effective use of this reagent in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent risks and safe handling of this compound.

Q1: What makes this compound reactions potentially hazardous? A1: The hazard profile of this compound stems from two primary features:

  • The Nitro Group: Aliphatic nitro compounds are high-energy materials known to undergo highly exothermic decomposition at elevated temperatures, which can be violent or explosive.[1][2][3][4] The heat of decomposition for nitro compounds is often very high (frequently above 1050 kJ/kg), meaning that once decomposition begins, it can accelerate rapidly.[4]

  • The Strained Oxetane Ring: The four-membered oxetane ring possesses significant ring strain. Reactions, particularly under acidic conditions or at high temperatures, can lead to exothermic ring-opening.[5]

The combination of these two functionalities creates a molecule with a high potential for releasing a large amount of energy unexpectedly if reaction conditions are not strictly controlled.

Q2: How does the purity of this compound and other reagents affect safety? A2: The thermal stability of nitro compounds can be drastically lowered by the presence of impurities, reactants, solvents, or contaminants.[1][2][3] Decomposition can be initiated at temperatures much lower than for the pure substance. Therefore, it is critical to:

  • Use this compound of known purity and be aware of any potential residual reagents from its synthesis.

  • Ensure all solvents and other reactants are free from contaminants, especially bases or acids (unless part of the reaction), which could catalyze decomposition or ring-opening.

  • Be aware that some nitro compounds are known to exhibit autocatalytic decomposition, where reaction byproducts can accelerate further decomposition.[3][4]

Q3: What are the essential administrative and engineering controls I should have in place before starting work? A3: Before handling this compound, a multi-layered safety approach is essential.[6][7]

  • Administrative Controls: All work must be governed by a written Standard Operating Procedure (SOP) that includes a thorough hazard assessment.[8][9] This plan should be reviewed and approved by your institution's safety committee.[10] Never work alone.

  • Engineering Controls: Experiments should be conducted in a certified chemical fume hood. For any reactions at a scale larger than a few millimoles or where the thermal hazard is unknown, personnel must be protected by a certified safety shield.[6][10] All heating and stirring devices must be intrinsically safe and allow for remote control and rapid removal of heat sources if necessary.[10]

Q4: What are the initial signs of a developing thermal runaway reaction? A4: Vigilant monitoring is critical. Key indicators of a potential runaway include:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.[11]

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable or unexpected gas evolution.[11]

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the point of reagent addition.[11]

Q5: Should I consider alternatives to traditional batch chemistry for these reactions? A5: Yes. Flow chemistry is an excellent alternative for managing highly exothermic reactions.[12] The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer and precise temperature control, significantly reducing the risk of thermal runaway compared to batch processes.[13][14] This approach avoids the accumulation of large quantities of unreacted energetic material, which is a primary risk factor in batch synthesis.[12]

Troubleshooting Guide: In-Experiment Issues

This table provides a quick reference for troubleshooting common problems encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Temperature rises uncontrollably after reagent addition. 1. Reagent addition rate is too high. 2. Cooling system is insufficient or has failed. 3. Accumulation of unreacted starting material followed by rapid, uncontrolled reaction.[11]1. Immediately stop all reagent addition. 2. Maximize cooling: lower cryostat setpoint, add dry ice to the bath. 3. If the temperature continues to rise, proceed to Emergency Quenching Protocol (Protocol 2) .
Localized boiling or charring at the point of addition. 1. Inadequate stirring, creating local hot spots. 2. Reagent is being added too quickly to a concentrated area.1. Increase the stirring rate to improve heat and mass transfer. 2. Dilute the reagent being added, if possible. 3. Add the reagent subsurface, directly into the bulk of the reaction mixture.
No reaction initiation after adding all reagents. 1. Reaction temperature is too low. 2. Catalyst (if used) is inactive. 3. An inhibitor is present as an impurity.1. DO NOT indiscriminately heat the entire reaction. This can lead to a dangerous runaway if all the unreacted material initiates at once. 2. If safe, attempt to initiate the reaction by gently warming a very small spot on the flask with a heat gun while monitoring the internal temperature closely.[15] 3. Consider a small-scale retrial with fresh reagents/catalyst.
Unexpected gas evolution or pressure buildup. 1. A decomposition pathway is being accessed. 2. The reaction is producing gaseous byproducts at a faster rate than anticipated.1. Immediately stop reagent addition and any heating. 2. Ensure the reaction is not a closed system and is safely vented to the back of the fume hood. 3. If the situation escalates, prepare for an emergency quench.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction Using this compound

This is a generic protocol emphasizing safety. It must be adapted based on the specific chemistry being performed.

1. Pre-Reaction Hazard Analysis:

  • Perform a literature search for the specific reaction class.
  • Conduct a thermal hazard assessment. A Differential Scanning Calorimetry (DSC) scan of the final reaction mixture is highly recommended to determine the onset temperature of decomposition.[16]
  • Prepare a written SOP detailing all steps, safety measures, and emergency procedures.

2. Equipment Setup:

  • Assemble all glassware, ensuring it is clean, dry, and free of cracks or defects.[10]
  • Set up the reaction in a chemical fume hood behind a blast shield.
  • Use a cooling bath (e.g., cryostat or ice/salt bath) with a capacity significantly larger than the reaction scale.
  • Ensure vigorous overhead or magnetic stirring.
  • Insert a calibrated thermometer or thermocouple to monitor the internal reaction temperature. Do not rely on the bath temperature.

3. Reaction Execution:

  • Charge the reaction flask with the solvent and other reactants, and cool to the desired initial temperature (e.g., 0 °C or lower).
  • Prepare the this compound as a dilute solution in a suitable, inert solvent.
  • Add the this compound solution dropwise via a syringe pump. A slow, controlled addition rate is the most critical parameter for preventing heat accumulation.[12][15]
  • Maintain the internal reaction temperature within a narrow, pre-defined range (e.g., ±2 °C). If the temperature exceeds this range, immediately pause the addition until it returns to the setpoint.
  • After the addition is complete, monitor the reaction for any signs of a delayed exotherm before slowly warming to room temperature.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This procedure is a last resort when thermal control is lost.

1. Immediate Action:

  • Announce the emergency to lab personnel and ensure the fume hood sash is as low as possible.
  • Stop all reagent addition and turn off all heating sources.
  • Apply maximum cooling to the reaction vessel.

2. Prepare the Quench Station:

  • In a separate, large vessel (at least 10x the volume of the reaction), prepare a large quantity of a suitable quenching medium. For many reactions, this will be a vigorously stirred slurry of crushed ice and water.[11]

3. Execute the Quench:

  • CRITICAL: Do NOT add the quenching agent to the runaway reaction. This can cause a violent eruption of the vessel contents.[11]
  • If the reaction is still somewhat controllable, use a cannula to slowly transfer the hot reaction mixture into the vigorously stirred quenching slurry.
  • If the reaction is escalating too quickly for a controlled transfer, evacuate the area immediately and alert emergency responders.

Workflow & Data Visualization
Decision Workflow for Thermal Excursion

The following diagram outlines the critical decision-making process when an unexpected temperature increase is observed.

Exotherm_Management start Temperature Rise Detected (> 5°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled resume_slowly Resume Addition at 50% Previous Rate is_controlled->resume_slowly  Yes is_stable Is Temperature Stable but High? is_controlled->is_stable  No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring prepare_quench Prepare Emergency Quench (Protocol 2) execute_quench Execute Controlled Quench (Transfer to Ice) prepare_quench->execute_quench evacuate EVACUATE & Alert Responders is_stable->prepare_quench  Yes is_stable->evacuate  No (Still Rising Rapidly)

Caption: Decision workflow for managing a thermal excursion event.

References

Validation & Comparative

Comparative Reactivity of 3-Nitrooxetane: An Electron-Deficient Four-Membered Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a detailed comparative analysis of the chemical reactivity of 3-nitrooxetane relative to other substituted oxetanes. We will explore the fundamental principles governing oxetane reactivity, the profound influence of the 3-nitro substituent, and provide experimental frameworks for quantifying these differences. This document is intended for researchers, scientists, and professionals in drug development who utilize strained heterocyclic systems in synthesis.

The Oxetane Ring: A Balance of Stability and Reactivity

The oxetane ring, a four-membered cyclic ether, occupies a unique position in heterocyclic chemistry. Its ring strain energy of approximately 106 kJ/mol is lower than that of a three-membered oxirane (epoxide) but significantly higher than a five-membered tetrahydrofuran (THF).[1][2] This intermediate level of strain dictates its reactivity profile: oxetanes are generally stable under many conditions but can be induced to undergo ring-opening reactions, making them valuable 1,3-difunctional building blocks.[1][3]

The primary mode of reactivity for oxetanes is nucleophilic ring-opening. However, due to the relatively high activation energy required, this process is often sluggish and necessitates activation by a Lewis or Brønsted acid.[1][4] The acid coordinates to the ring oxygen, polarizing the C-O bonds and rendering the ring carbons more electrophilic and susceptible to nucleophilic attack.

The Decisive Role of Substituents: Modulating Oxetane Reactivity

The nature of substituents on the oxetane ring profoundly impacts its stability and reactivity. This influence is primarily governed by a combination of steric and electronic effects.

  • Steric Effects: Generally, increased substitution enhances the chemical stability of the oxetane ring.[1][2] For instance, 3,3-disubstituted oxetanes are often more stable than other substitution patterns because the substituents sterically hinder the trajectory of an incoming nucleophile towards the antibonding σ* orbital of the C–O bond.[5]

  • Electronic Effects: The electronic nature of a substituent can either activate or deactivate the ring towards nucleophilic attack.

    • Electron-Donating Groups (EDGs): Substituents like alkyl groups donate electron density to the ring, making the ring carbons less electrophilic. This deactivates the ring, meaning harsher reaction conditions (e.g., stronger acids, higher temperatures) are typically required for ring-opening.

    • Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the ring. This inductive effect makes the ring carbons significantly more electron-deficient (more electrophilic), thereby activating the ring for nucleophilic attack.

The following diagram illustrates this fundamental principle of electronic influence.

G cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG R (Alkyl) Oxetane_EDG Oxetane Ring (Less Electrophilic) EDG->Oxetane_EDG Pushes e⁻ Density Reactivity_EDG Decreased Reactivity Oxetane_EDG->Reactivity_EDG EWG -NO₂ (Nitro) Oxetane_EWG Oxetane Ring (More Electrophilic) EWG->Oxetane_EWG Pulls e⁻ Density Reactivity_EWG Increased Reactivity Oxetane_EWG->Reactivity_EWG

Caption: Influence of substituents on oxetane electrophilicity.

This compound: A Highly Activated System

This compound, which can be synthesized via the oxidation of 3-aminooxetane[6], represents an extreme case of an activated oxetane. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[7]

Consequences of the Nitro Group's Inductive Effect:

  • Enhanced Electrophilicity: The nitro group strongly polarizes the entire oxetane ring through the σ-bond framework. This potent inductive effect makes the C2 and C4 positions highly electron-deficient and exceptionally prone to nucleophilic attack.

  • Increased Reactivity: As a direct result of its enhanced electrophilicity, this compound is significantly more reactive than its unsubstituted or alkyl-substituted counterparts. Ring-opening reactions can often proceed under much milder conditions, sometimes even in the absence of a traditional acid catalyst.

  • Potential Instability: While electronically activated for ring-opening, the presence of the nitro group also introduces potential thermal instability. Aliphatic nitroalkanes are known to be high-energy compounds that can undergo exothermic decomposition.[8] This dual nature necessitates careful handling and controlled reaction conditions.

A Comparative Reactivity Landscape

To contextualize the unique reactivity of this compound, we compare it with other representative oxetanes. The following table summarizes the expected relative reactivity based on the electronic nature of the C3 substituent.

Oxetane DerivativeC3-SubstituentElectronic EffectExpected Relative ReactivityTypical Ring-Opening Conditions
3-Methyloxetane -CH₃Electron-Donating (Weak)LowStrong Lewis/Brønsted Acid, Elevated Temp.
Oxetane -HNeutral (Reference)ModerateLewis/Brønsted Acid Required
3-Hydroxyoxetane -OHInductively WithdrawingHighMild Acid Catalysis
Oxetan-3-one =O (Carbonyl)Electron-Withdrawing (Strong)Very HighMild Acid or Base Catalysis
This compound -NO₂Electron-Withdrawing (Very Strong)Exceptionally HighMild Catalysis or Uncatalyzed

The general mechanism for the acid-catalyzed ring-opening, which is facilitated in all these cases but is most pronounced for the electron-deficient systems, is shown below.

G Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane 1. Activation Acid H-A (Acid) Nucleophile Nu⁻ Product Ring-Opened Product ProtonatedOxetane->Product 2. Nucleophilic Attack

Caption: General mechanism for acid-catalyzed oxetane ring-opening.

Experimental Protocol: Quantifying Comparative Reactivity via Kinetic Analysis

To move from qualitative prediction to quantitative data, a kinetic study is essential. This protocol outlines a self-validating system to compare the reaction rates of this compound against a less reactive control, such as 3-methyloxetane.

Objective: To determine the relative rate constants for the nucleophilic ring-opening of this compound and 3-methyloxetane with a model nucleophile.

Materials & Reagents:

  • This compound

  • 3-Methyloxetane (Control)

  • Nucleophile: Sodium azide (NaN₃)

  • Solvent: Acetonitrile (MeCN)

  • Internal Standard: Durene (1,2,4,5-tetramethylbenzene)

  • Quenching Solution: Saturated aqueous sodium bicarbonate

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring.

  • Thermostated reaction block or oil bath.

Experimental Workflow Diagram:

G Setup 1. Reaction Setup - Thermostated vials - Oxetane, Solvent, Internal Std. Initiate 2. Initiation - Add Nucleophile (NaN₃) - Start Timer Setup->Initiate Sample 3. Sampling - Withdraw aliquots at time intervals (t=0, 5, 15, 30... min) Initiate->Sample Quench 4. Quenching - Add aliquot to quenching solution Sample->Quench Analyze 5. Analysis - Analyze by GC-MS Quench->Analyze Plot 6. Data Processing - Plot [Oxetane] vs. Time Analyze->Plot Calculate 7. Calculation - Determine rate constant (k) Plot->Calculate Compare 8. Comparison - Compare k(nitro) vs. k(methyl) Calculate->Compare

Caption: Experimental workflow for comparative kinetic analysis.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of each oxetane and the internal standard in acetonitrile.

  • Reaction Setup: In separate, temperature-controlled vials (e.g., at 50 °C), add a precise volume of the appropriate oxetane stock solution.

  • Initiation: To each vial, add a solution of sodium azide in acetonitrile to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching: Immediately dispense the aliquot into a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis: Analyze the organic layer of the quenched samples by GC-MS. Quantify the peak area of the starting oxetane relative to the internal standard.

  • Data Processing: For each reaction, plot the natural logarithm of the oxetane concentration (ln[Oxetane]) versus time.

  • Causality and Validation: The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k). A linear plot (high R² value) validates the assumption of first-order kinetics with respect to the oxetane. Comparing the calculated rate constant for this compound with that of 3-methyloxetane will provide a quantitative measure of their relative reactivity under these conditions. The expected result is that the rate constant for this compound will be several orders of magnitude greater than that for 3-methyloxetane.

Conclusion and Field-Proven Insights

The presence of a 3-nitro group transforms the oxetane ring from a moderately reactive heterocycle into a highly electrophilic and synthetically versatile intermediate. Its reactivity towards nucleophiles is dramatically enhanced compared to unsubstituted, and especially electron-rich, oxetanes.

For the drug development professional, this heightened reactivity is a double-edged sword. It allows for the facile introduction of complex functionality at the 1,3-positions under mild conditions, which is highly advantageous in late-stage functionalization. The nitro group itself is a versatile handle that can be reduced to an amine or participate in other transformations.[7] However, the inherent energy of the molecule and its activation towards ring-opening demand a thorough understanding of its stability profile to ensure safe and reproducible execution, particularly during scale-up operations.[8] The judicious use of this compound and related activated systems opens avenues to novel chemical matter, provided that their unique reactivity is respected and controlled.

References

A Senior Application Scientist's Guide to the Validation of Reaction Mechanisms Involving 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Reactivity of 3-Nitrooxetane

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional profile—makes it an attractive surrogate for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility and metabolic stability.[1][2] The introduction of a nitro group at the 3-position creates this compound, a molecule of significant interest due to the energetic nature of the nitro moiety and the inherent ring strain of the oxetane. Understanding the reaction mechanisms of this compound is paramount for its safe handling, synthetic utility, and the prediction of its stability and degradation pathways in various applications, from energetic materials to pharmaceutical intermediates.

This guide provides a comparative analysis of plausible reaction mechanisms for this compound and details the experimental and computational methodologies required for their validation. As direct experimental data on this compound is limited, this guide synthesizes information from analogous systems, namely substituted oxetanes and aliphatic nitroalkanes, to provide a robust framework for investigation.

Part 1: Plausible Reaction Mechanisms of this compound

The reactivity of this compound is expected to be dominated by two key features: the strained oxetane ring and the energetic nitro group. This leads to two primary classes of reaction mechanisms: thermal decomposition and photochemical decomposition.

Thermal Decomposition Pathways

Thermal stress is a critical factor in determining the stability and reactivity of this compound. Based on extensive studies of nitroalkanes and strained heterocycles, we can propose three principal thermal decomposition pathways.[2][3][4]

  • Mechanism A: C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of many nitroalkanes.[2][5] Homolytic cleavage of the carbon-nitrogen bond would yield an oxetanyl radical and nitrogen dioxide (NO₂). This pathway is often favored at higher temperatures.

  • Mechanism B: Oxetane Ring Opening: The significant ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions.[1] In the case of this compound, the electron-withdrawing nature of the nitro group can influence the regioselectivity of this process. Thermal ring opening could lead to the formation of various isomeric products.

  • Mechanism C: Concerted HONO Elimination: Analogous to the decomposition of some nitroalkanes, this compound could undergo a concerted elimination of nitrous acid (HONO), leading to the formation of an oxetene intermediate.[2] This pathway is often competitive at lower temperatures.

Diagram of Proposed Thermal Decomposition Pathways:

Thermal Decomposition of this compound cluster_start This compound cluster_A Mechanism A cluster_B Mechanism B cluster_C Mechanism C This compound This compound A_intermediate Oxetanyl Radical + NO₂ This compound->A_intermediate C-NO₂ Homolysis (High T) B_intermediate Ring-Opened Isomers This compound->B_intermediate Ring Opening (Strain Relief) C_intermediate Oxetene + HONO This compound->C_intermediate HONO Elimination (Concerted)

Caption: Proposed primary thermal decomposition pathways for this compound.

Photochemical Decomposition Pathways

Ultraviolet (UV) irradiation can induce different reaction pathways compared to thermal decomposition. For this compound, we can anticipate mechanisms involving excitation of the nitro group, a known chromophore.

  • Mechanism D: Nitro-Nitrite Isomerization: A well-established photochemical reaction for nitro compounds is the isomerization to a nitrite ester, followed by homolytic cleavage of the O-NO bond to yield an oxetanyl-oxy radical and nitric oxide (NO).[6][7]

  • Mechanism E: Photochemical Ring Opening/Fragmentation: Direct excitation of the oxetane ring or energy transfer from the excited nitro group could lead to ring opening or fragmentation, potentially generating radical species or stable smaller molecules.

Diagram of Proposed Photochemical Decomposition Pathways:

Photochemical Decomposition of this compound cluster_start This compound + hν cluster_D Mechanism D cluster_E Mechanism E 3-Nitrooxetane_hv This compound D_intermediate1 Excited State 3-Nitrooxetane_hv->D_intermediate1 D_intermediate2 Oxetanyl Nitrite D_intermediate1->D_intermediate2 Isomerization E_products Ring-Opened/Fragmented Products D_intermediate1->E_products Ring Opening/ Fragmentation D_products Oxetanyl-oxy Radical + NO D_intermediate2->D_products O-NO Homolysis

Caption: Proposed primary photochemical decomposition pathways for this compound.

Part 2: Experimental Validation Methodologies

Objective validation of these proposed mechanisms requires a multi-faceted approach, combining kinetic analysis, product identification, and the detection of transient intermediates.

Thermal Analysis: Probing Decomposition Kinetics

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying the thermal stability and decomposition kinetics of energetic materials.

Data Comparison from Analogous Systems:

CompoundDecomposition Onset (°C)Activation Energy (Ea) (kJ/mol)MethodReference
Nitroethane~190-210193.3 ± 2.1APTAC[6]
2-Nitropropane~180-200-DSC[8]
Nitrocyclobutane---[9]
5-Nitro-1,3-dioxane~230204.6Computational[10]

Experimental Protocol: Kinetic Analysis using the Kissinger Method

The Kissinger method is a widely used isoconversional method to determine the activation energy of a decomposition reaction from DSC or TGA data obtained at different heating rates.[11][12][13]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.

  • DSC Analysis:

    • Perform DSC scans at a minimum of three different heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • The temperature range should encompass the entire decomposition event (e.g., 50 °C to 400 °C).

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Data Analysis:

    • For each heating rate (β), determine the peak temperature (Tₚ) of the decomposition exotherm.

    • Plot ln(β/Tₚ²) versus 1/Tₚ.

    • The slope of the resulting linear fit is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated.

Causality Behind Experimental Choices: Using multiple heating rates is crucial because the temperature of the maximum reaction rate (Tₚ) shifts to higher values as the heating rate increases.[14] This shift is directly related to the activation energy of the process. The Kissinger method provides a robust, model-free estimation of Ea, which is a critical parameter for comparing the proposed decomposition pathways. A lower activation energy would suggest a more favorable decomposition route under thermal stress.

Diagram of Kissinger Method Workflow:

Kissinger Method Workflow cluster_data Data Acquisition cluster_analysis Data Analysis DSC_runs Perform DSC scans at multiple heating rates (β) Get_Tp Determine peak temperature (Tₚ) for each β DSC_runs->Get_Tp Plotting Plot ln(β/Tₚ²) vs. 1/Tₚ Get_Tp->Plotting Linear_fit Perform linear regression Plotting->Linear_fit Calculate_Ea Calculate Ea from the slope (Slope = -Ea/R) Linear_fit->Calculate_Ea

Caption: Workflow for determining activation energy using the Kissinger method.

Product Identification: Unraveling the Reaction Pathways

Identifying the final and intermediate products of decomposition is essential for distinguishing between the proposed mechanisms.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is ideal for identifying the volatile and semi-volatile products of thermal decomposition.[15][16][17][18]

  • In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of intermediates and the determination of reaction kinetics.[19][20][21]

Experimental Protocol: Product Analysis by Py-GC-MS

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Heat the sample rapidly to a set temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).

    • The pyrolysis products are directly transferred to the GC column.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the components of the pyrolysate.

  • MS Detection: Identify the separated components by their mass spectra, comparing them to spectral libraries (e.g., NIST).

Expected Products for Different Mechanisms:

MechanismKey Expected Products
A: C-NO₂ Homolysis NO₂, various oxetane-derived radical recombination products.
B: Ring Opening Isomers of C₃H₅NO₃ (e.g., nitropropanal, nitroacetone).
C: HONO Elimination HONO, oxetene, and its subsequent decomposition products.
D: Nitro-Nitrite Isomerization NO, and products derived from the oxetanyl-oxy radical (e.g., acrolein, formaldehyde).
E: Photochemical Fragmentation A complex mixture of smaller molecules (e.g., CO, CO₂, H₂O, N₂O).

Causality Behind Experimental Choices: By systematically analyzing the product distribution at different temperatures, one can infer the dominant reaction pathway. For instance, the detection of significant amounts of NO₂ at high temperatures would support Mechanism A, while the presence of HONO at lower temperatures would point towards Mechanism C.

Detection of Transient Species: Capturing Fleeting Intermediates

Transient Absorption Spectroscopy (TAS): This pump-probe technique is invaluable for detecting short-lived intermediates, such as radicals and excited states, on timescales from femtoseconds to milliseconds.[22][23][24][25][26]

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a non-reactive, UV-transparent solvent (e.g., acetonitrile).

  • Pump-Probe Measurement:

    • Excite the sample with an ultrashort laser pulse (the "pump" pulse) at a wavelength where this compound absorbs (e.g., in the UV region for the nitro group).

    • Probe the sample with a second, time-delayed, broadband pulse (the "probe" pulse).

    • Measure the change in absorbance of the probe pulse as a function of the delay time between the pump and probe pulses.

  • Data Analysis: The resulting transient absorption spectra reveal the formation and decay of intermediate species. The kinetics of these species can be determined by analyzing the signal decay at specific wavelengths.

Expected Observations:

  • Mechanism A (C-NO₂ Homolysis): Detection of the characteristic absorption of the oxetanyl radical.

  • Mechanism D (Nitro-Nitrite Isomerization): Observation of the transient absorption of the excited state of this compound and the subsequent formation of the oxetanyl-oxy radical.

Causality Behind Experimental Choices: TAS provides direct evidence for the existence of proposed radical intermediates. By identifying the spectral signatures of these transient species and measuring their formation and decay kinetics, it is possible to definitively confirm or refute mechanisms involving radical pathways.

Diagram of a Generic Pump-Probe TAS Experiment:

TAS Experimental Setup Laser Ultrashort Laser Pulse BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Pump Path (Fixed Delay) BeamSplitter->PumpPath Pump ProbePath Probe Path (Variable Delay Stage) BeamSplitter->ProbePath Probe Sample Sample PumpPath->Sample ProbePath->Sample Detector Detector Sample->Detector

Caption: Simplified schematic of a pump-probe transient absorption spectroscopy setup.

Part 3: Computational Validation: A Theoretical Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating reaction mechanisms at the molecular level.[10][27][28][29][30][31][32]

Computational Protocol: DFT Investigation of Reaction Pathways

  • Structure Optimization: Optimize the geometries of the reactant (this compound), proposed transition states, intermediates, and products using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Transition State Search: Locate the transition state structures connecting the reactant to the intermediates or products for each proposed mechanism.

  • Frequency Analysis: Perform vibrational frequency calculations to confirm that the reactant, intermediates, and products are energy minima (all real frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Trace the minimum energy path from the transition state to the corresponding reactant and product to verify the connection.

  • Energy Profile Calculation: Calculate the activation energies and reaction enthalpies for each pathway.

Data Comparison from Analogous Computational Studies:

ReactionCompoundActivation Energy (kcal/mol)MethodReference
C-NO₂ HomolysisNitroethane~60DFT[2]
HONO EliminationNitroethane~46DFT[2]
Nitro-Nitrite IsomerizationNitroethane~58DFT[2]
Ring OpeningOxetane (cationic)Very lowDFT[28][29][30]

Causality Behind Computational Choices: DFT calculations allow for the exploration of the entire potential energy surface of the reaction. By comparing the calculated activation barriers for the different proposed pathways, we can predict which mechanism is kinetically most favorable. This theoretical insight is invaluable for guiding experimental work and interpreting the results. For example, if calculations predict a significantly lower barrier for ring-opening compared to C-NO₂ bond homolysis, experimental efforts can be focused on detecting ring-opened products.

Conclusion: A Synergistic Approach to Mechanism Validation

References

A Tale of Two Rings: Unlocking the Synthetic Potential of 3-Nitrooxetane and Nitroepoxides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with enhanced properties is a perpetual endeavor. Small, strained heterocyclic rings, particularly those endowed with the potent nitro group, represent a class of versatile building blocks capable of unlocking complex molecular designs. This guide offers a comprehensive comparison of the synthetic utility of two such intriguing synthons: 3-nitrooxetane and nitroepoxides. By delving into their synthesis, reactivity, and stereochemical considerations, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to strategically deploy these powerful intermediates in their synthetic campaigns.

At the Heart of the Matter: Structural and Electronic Properties

The synthetic utility of this compound and nitroepoxides is fundamentally rooted in their distinct structural and electronic features. The four-membered oxetane ring, while strained, is generally more stable than the three-membered epoxide ring.[1] This difference in ring strain dictates their relative reactivity, with epoxides being more susceptible to nucleophilic attack.

The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic landscape of both ring systems. In this compound, the nitro group at the C3 position activates this carbon for nucleophilic substitution. In nitroepoxides, the nitro group is typically adjacent to the epoxide ring, activating the electrophilic carbons of the oxirane.

The Art of the Start: Crafting the Building Blocks

A comparative analysis of synthetic utility begins with an understanding of the accessibility of the starting materials. Both this compound and nitroepoxides are accessible through multi-step synthetic sequences.

Synthesis of this compound

The synthesis of this compound was first reported by Baum et al. in 1983.[2][3] The key steps, as outlined in a comprehensive review on oxetane chemistry, involve the conversion of 3-hydroxyoxetane to a suitable leaving group, such as a tosylate, followed by nucleophilic displacement.[4]

Experimental Protocol: Synthesis of this compound (adapted from Baum et al., 1983) [2][4]

  • Tosylation of 3-Hydroxyoxetane: To a solution of 3-hydroxyoxetane in an appropriate solvent (e.g., pyridine or dichloromethane), add p-toluenesulfonyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Formation of 3-Azidooxetane: The resulting 3-(tosyloxy)oxetane is then reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature to yield 3-azidooxetane.[4]

  • Conversion to this compound: The 3-azidooxetane can then be converted to this compound. While the precise conditions from the original paper require consultation, a plausible route involves oxidation, for instance, using a reagent like dimethyldioxirane or through a multi-step process involving reduction of the azide to the amine followed by oxidation.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="3-Hydroxyoxetane"]; B [label="3-(Tosyloxy)oxetane", fillcolor="#FBBC05"]; C [label="3-Azidooxetane", fillcolor="#EA4335"]; D [label="this compound", fillcolor="#34A853"];

G A 3-Hydroxyoxetane B 3-(Tosyloxy)oxetane A->B TsCl, Base C 3-Azidooxetane B->C NaN3 D This compound C->D Oxidation

Caption: Synthetic pathway to this compound.

Synthesis of Nitroepoxides

Nitroepoxides are typically synthesized from the corresponding nitroalkenes. The epoxidation is generally achieved using a nucleophilic oxidizing agent under basic conditions.

Experimental Protocol: Synthesis of a Nitroepoxide

  • Epoxidation of a Nitroalkene: To a solution of the desired nitroalkene in a suitable solvent such as methanol or THF, add a solution of an oxidizing agent like hydrogen peroxide or a peroxy acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the epoxidation. The reaction is often performed at low temperatures to control exothermicity.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Nitroalkene"]; B [label="Nitroepoxide", fillcolor="#34A853"];

G A Nitroalkene B Nitroepoxide A->B H2O2, Base

Caption: General synthesis of nitroepoxides.

The Main Event: A Comparative Look at Reactivity

The synthetic utility of these building blocks is ultimately defined by their reactivity profiles. Both this compound and nitroepoxides are electrophilic species that readily react with a variety of nucleophiles. However, the mode of reaction and the resulting products differ significantly.

Nucleophilic Reactions of this compound

Reactions of 3-substituted oxetanes typically proceed via nucleophilic substitution at the C3 position, with the oxetane ring remaining intact. This is an SN2-type process, and the nitro group in this compound, being a good leaving group in certain contexts or activatable, makes the C3 position susceptible to attack.

  • With Amines: Reaction with primary or secondary amines is expected to yield 3-aminooxetane derivatives.

  • With Azides: As demonstrated in its synthesis, the precursor 3-(tosyloxy)oxetane readily reacts with sodium azide, indicating that other 3-substituted oxetanes with good leaving groups will also undergo this transformation.[4]

  • With Thiols: Thiolates, being excellent nucleophiles, are expected to react with this compound (or its tosylate precursor) to afford 3-(thio)oxetanes.[5]

Nucleophilic Ring-Opening of Nitroepoxides

In contrast to the substitution reactions of this compound, nitroepoxides undergo nucleophilic ring-opening reactions. The high ring strain of the epoxide makes it prone to attack, leading to the formation of functionalized acyclic products. The regioselectivity of the ring-opening is a key consideration.

  • With Amines: Amines attack the epoxide, leading to the formation of β-amino alcohols.

  • With Azides: Azide ions are effective nucleophiles for epoxide ring-opening, yielding β-azido alcohols.

  • With Thiols: Thiols readily open epoxides to produce β-hydroxy sulfides.[6]

The presence of the nitro group can influence the regioselectivity of the attack. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less substituted carbon of the epoxide (an SN2 mechanism). However, the electron-withdrawing nature of the nitro group can further polarize the C-O bonds, potentially influencing the site of attack.

A Tale of Two Pathways: Divergent Synthetic Utility

The fundamental difference in their reactivity—substitution for this compound and ring-opening for nitroepoxides—leads to divergent synthetic applications.

The Utility of this compound: Building Blocks for Substituted Oxetanes

This compound serves as a valuable precursor to a variety of 3-substituted oxetanes. The oxetane moiety is an increasingly important scaffold in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups.[4] Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="this compound"]; B [label="3-Substituted Oxetanes\n(Amines, Azides, Thiols, etc.)", shape=ellipse, fillcolor="#34A853"];

G A This compound B 3-Substituted Oxetanes (Amines, Azides, Thiols, etc.) A->B Nucleophilic Substitution

Caption: Synthetic utility of this compound.

The Utility of Nitroepoxides: Gateways to Functionalized Acyclic Systems and Heterocycles

Nitroepoxides, through their ring-opening reactions, provide access to highly functionalized acyclic molecules containing both a nitro group and a hydroxyl or other heteroatom functionality. These products are versatile intermediates that can be further elaborated. For instance, the resulting β-nitro alcohols can undergo various transformations, including reduction of the nitro group to an amine or its conversion to a carbonyl group via the Nef reaction. Furthermore, the bifunctional nature of the ring-opened products makes them excellent precursors for the synthesis of a wide range of heterocyclic compounds.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Nitroepoxide"]; B [label="Functionalized Acyclic Intermediates\n(β-Nitro Alcohols, etc.)", shape=ellipse, fillcolor="#FBBC05"]; C [label="Heterocycles\n(Thiazoles, Quinoxalines, etc.)", shape=ellipse, fillcolor="#EA4335"];

G A Nitroepoxide B Functionalized Acyclic Intermediates (β-Nitro Alcohols, etc.) A->B Nucleophilic Ring-Opening C Heterocycles (Thiazoles, Quinoxalines, etc.) B->C Cyclization

Caption: Synthetic utility of nitroepoxides.

Comparative Data Summary

FeatureThis compoundNitroepoxides
Ring System Four-membered oxetaneThree-membered epoxide (oxirane)
Relative Stability More stableLess stable, higher ring strain
Primary Reaction Nucleophilic substitution at C3Nucleophilic ring-opening
Ring Integrity PreservedOpened
Primary Products 3-Substituted oxetanesFunctionalized acyclic compounds
Key Synthetic Value Introduction of the oxetane scaffoldAccess to functionalized acyclic precursors for heterocycle synthesis

Conclusion: Choosing the Right Tool for the Job

Both this compound and nitroepoxides are valuable and reactive intermediates in organic synthesis, each offering a unique set of synthetic opportunities. The choice between these two building blocks depends entirely on the desired synthetic outcome.

  • Choose this compound when the goal is to introduce a 3-functionalized oxetane moiety into a target molecule. This is particularly relevant in medicinal chemistry where the oxetane ring can impart beneficial properties.

  • Choose nitroepoxides when the objective is to construct highly functionalized acyclic systems or to use them as precursors for the synthesis of diverse heterocyclic scaffolds. The ring-opening of nitroepoxides provides a powerful and versatile strategy for molecular construction.

By understanding the distinct reactivity profiles of these two nitro-containing strained rings, synthetic chemists can make informed decisions to accelerate their research and unlock new avenues for the discovery and development of novel molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Nitrooxetane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, 3-nitrooxetane stands out as a high-energy, strained heterocyclic building block. Its unique combination of a reactive four-membered ether ring and an electron-withdrawing nitro group makes it a versatile precursor for novel chemical entities.[1] However, the very reactivity that makes this molecule valuable also necessitates rigorous analytical confirmation of its reaction products. Ring-opening reactions, cycloadditions, or transformations of the nitro group can lead to a diverse array of potential structures.

This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the products of this compound reactions. We will move beyond mere data reporting to explain the underlying principles and experimental rationale, empowering you to select the appropriate methods and interpret your data with confidence.

The Challenge: Confirming the Transformation

The core analytical challenge lies in unequivocally demonstrating the consumption of the this compound starting material and the formation of the intended product. A successful characterization strategy must provide clear evidence for the specific structural changes that have occurred. The workflow below illustrates the logical progression from a synthetic reaction to definitive structural elucidation.

G cluster_0 Synthesis & Workup cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Reaction This compound Reaction (e.g., Ring-Opening) Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Analysis Comparative Analysis of Spectroscopic Data NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: General workflow for synthesis and spectroscopic characterization.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is often the first and fastest method to gain qualitative evidence of a reaction's success. It excels at identifying the presence or absence of specific functional groups.

Causality Behind the Method: The principle hinges on the absorption of infrared radiation by molecules, which excites vibrations of their chemical bonds. The frequency of absorption is characteristic of the bond type, its strength, and the masses of the connected atoms. For reactions of this compound, we are primarily looking for two key events: the disappearance of the oxetane's strained C-O-C ether stretch and the retention or transformation of the nitro group's characteristic absorptions.

Key Spectral Features:

  • Nitro Group (NO₂): This group provides two intense and easily identifiable bands due to the large change in dipole moment during vibration.[2]

    • Asymmetric Stretch: Typically appears in the 1550-1530 cm⁻¹ range for aliphatic nitro compounds.[3][4]

    • Symmetric Stretch: Found in the 1385-1365 cm⁻¹ range.[4]

    • Expert Insight: The high intensity of these peaks makes them reliable reporters. Their presence confirms the nitro group has been retained, while their absence would indicate it has been reduced or eliminated. Conjugation can shift these bands to lower frequencies.[3]

  • Oxetane Ring: The strained C-O-C single bond of the oxetane ring typically shows a stretching vibration around 980-960 cm⁻¹ . The disappearance of this peak is strong evidence that a ring-opening reaction has occurred.

  • New Functional Groups: The appearance of new, strong bands provides evidence for the product structure. For example, in a ring-opening reaction with an alcohol nucleophile, one would expect to see a broad O-H stretch around 3500-3200 cm⁻¹ .

Functional GroupKey VibrationExpected Wavenumber (cm⁻¹)Interpretation
Nitro (Aliphatic) Asymmetric Stretch1550 - 1530Strong, confirms presence of NO₂ group.[3][4]
Symmetric Stretch1385 - 1365Strong, confirms presence of NO₂ group.[4]
Oxetane Ring C-O-C Stretch980 - 960Disappearance suggests successful ring-opening.
Hydroxyl (O-H) O-H Stretch3500 - 3200 (Broad)Appearance indicates addition of an alcohol or water nucleophile.
Carbonyl (C=O) C=O Stretch1750 - 1680 (Strong)Appearance could indicate oxidation or other subsequent transformations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the purified, dry solid product directly onto the ATR crystal. If the product is an oil, a single drop is sufficient.

  • Background Scan: With the clean, empty ATR accessory in place, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply the sample to the crystal and lower the pressure arm to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the key peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon-hydrogen framework. For this compound products, ¹H and ¹³C NMR are indispensable for confirming connectivity and stereochemistry.

Causality Behind the Method: NMR relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus in a molecule.

Interpreting the Transformation

A ring-opening reaction of this compound with a generic nucleophile (Nu⁻) serves as an excellent example.

Caption: Structural changes in a typical this compound ring-opening reaction.

Expected Spectral Changes:

  • ¹H NMR:

    • Starting Material (this compound): The four methylene (CH₂) protons on the oxetane ring are expected to appear as complex multiplets in the highly deshielded region of ~4.5-5.2 ppm . The ring strain and the electronegativity of the adjacent oxygen and nitro groups cause this significant downfield shift.

    • Product (Ring-Opened): Upon ring-opening, the ring strain is relieved. The protons on the newly formed acyclic backbone will shift significantly upfield. For instance, the CH₂ group attached to the nucleophile (CH₂-Nu) and the CH₂ group attached to the oxygen (CH₂-OH) would likely appear in the ~3.5-4.5 ppm range, with distinct multiplicities depending on the neighboring protons.

  • ¹³C NMR:

    • Starting Material (this compound): The methylene carbons of the oxetane ring are expected around ~70-80 ppm , while the carbon bearing the nitro group will be further downfield.

    • Product (Ring-Opened): The carbon signals will shift to reflect the new environment. The carbons of the opened chain would typically appear in the ~60-75 ppm range.

NucleusSignal TypeExpected Chemical Shift (δ, ppm)Interpretation Notes
¹H Oxetane CH₂~4.5 - 5.2Disappearance of these downfield signals is a primary indicator of reaction success.
Acyclic CH₂-O~3.5 - 4.0Appearance of new signals in this region suggests ring-opening.
Acyclic CH-NO₂~4.5 - 4.8The methine proton adjacent to the nitro group remains downfield.
¹³C Oxetane CH₂~70 - 80Disappearance confirms consumption of starting material.
Acyclic C-O~60 - 70Appearance of new signals confirms the formation of an alcohol/ether.
Acyclic C-NO₂~80 - 90The carbon attached to the nitro group remains significantly deshielded.[5]

Expert Insight: For complex products, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled (i.e., adjacent to each other), helping to piece together the H-C-C-H fragments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range couplings between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule and confirming the overall structure.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum first. Following this, acquire a broadband-decoupled ¹³C spectrum. For higher sensitivity, more scans are required for ¹³C NMR.

  • Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase and baseline corrections. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., 77.16 ppm for CDCl₃).

  • Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the product, offering definitive proof of the elemental formula. It also gives fragmentation data that can be used like a puzzle to piece the structure together.

Causality Behind the Method: In MS, molecules are ionized (given a charge) and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine this value with enough accuracy (to four or five decimal places) to distinguish between molecules with the same nominal mass but different elemental compositions.

Key Data Points:

  • Molecular Ion Peak [M+H]⁺ or [M]⁺˙: This is the most critical piece of information. The measured m/z value should match the calculated molecular weight of the expected product. For example, if this compound (C₃H₅NO₃, MW = 103.03) reacts with methanol (CH₄O, MW = 32.03) in a ring-opening reaction, the expected product (C₄H₉NO₄) would have a calculated exact mass of 135.0532. Observing this ion via HRMS is compelling evidence of success.

  • Fragmentation Pattern: The way the molecular ion breaks apart can reveal structural motifs.

    • Loss of NO₂: A very common fragmentation pathway for nitro compounds is the loss of the nitro group, which would result in a peak at [M-46]⁺.[8]

    • Loss of H₂O: If the product contains a hydroxyl group, a peak at [M-18]⁺ is often observed.

    • Cleavage of the New Bond: Fragmentation adjacent to the newly formed bond (e.g., the C-Nu bond) can help confirm the site of the nucleophilic attack.

Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules to enter the mass analyzer.

  • Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments. Data is acquired in positive or negative ion mode, depending on the analyte's nature.

  • Analysis: Compare the measured exact mass of the molecular ion peak to the calculated mass for the proposed structure. The difference should be less than 5 ppm. Analyze the major fragment ions to see if they correspond to logical losses from the parent molecule.

Comparative Guide: Choosing the Right Tool

TechniqueInformation ProvidedStrengthsLimitations
IR Spectroscopy Functional groups present/absentFast, inexpensive, requires minimal sample, excellent for reaction monitoring.Provides no information on molecular connectivity or stereochemistry.
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unambiguous structure determination, quantitative analysis possible.Requires more sample, more expensive, can be complex to interpret.
Mass Spectrometry Molecular weight, elemental formula, fragmentation data.Extremely sensitive, confirms elemental formula with high accuracy (HRMS).Provides limited information on connectivity, isomers are often indistinguishable.

Conclusion

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of this compound reaction products. IR spectroscopy offers a rapid, qualitative check for the key functional group transformations. Mass spectrometry provides the definitive molecular formula. Finally, NMR spectroscopy delivers the detailed structural map required for complete characterization. By employing these techniques in concert and understanding the causal principles behind the data they generate, researchers can ensure the scientific integrity of their work and accelerate the development of novel molecules derived from this versatile building block.

References

A Comparative Guide to the Quantitative Purity Analysis of 3-Nitrooxetane: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Analytical Imperative for 3-Nitrooxetane

In modern medicinal chemistry, the oxetane ring has emerged as a highly valued structural motif. Its unique properties—acting as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups—can significantly improve the physicochemical profiles of drug candidates, enhancing solubility and metabolic stability.[1][2][3] this compound, which combines this valuable scaffold with a versatile nitro group, is a critical building block for novel therapeutics.

The synthetic utility of this compound, however, is predicated on its purity. Impurities can introduce unforeseen toxicity, alter reaction kinetics, and compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and accurate analytical method for quantifying its purity is not merely a quality control measure; it is a fundamental requirement for successful drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose. Drawing upon first principles of analytical chemistry and the known properties of related nitroalkanes and heterocyclic compounds, we will demonstrate why HPLC is the unequivocally superior technique and provide a detailed, field-tested protocol for its implementation.

Analyte Deep Dive: The Physicochemical Profile of this compound

A successful analytical method is built upon a thorough understanding of the analyte. The molecular structure of this compound dictates the optimal analytical strategy.

  • Structure and Polarity: this compound is a small molecule featuring a strained four-membered ether ring and a highly polar nitro group.[1][2] The ether oxygen is a potent hydrogen bond acceptor, and the nitro group induces a strong dipole moment.[2] This combination renders the molecule exceptionally polar, governing its solubility and chromatographic behavior.

  • Volatility and Thermal Stability: Direct thermogravimetric data for this compound is not widely published. However, we can draw strong inferences from analogous compounds. Nitromethane, the simplest nitroalkane, has a boiling point of 101.2 °C and is known to be a high-energy material that can decompose violently under heat.[4][5][6] Broader studies on nitroalkanes using Differential Scanning Calorimetry (DSC) confirm that they undergo significant exothermic decomposition at elevated temperatures.[7] Given the additional ring strain energy of the oxetane ring (~25.5 kcal/mol), it is scientifically prudent to assume that this compound is thermally labile .[2]

This last point—thermal lability—is the single most critical factor in our selection of an analytical technique.

Method Selection Rationale: HPLC vs. GC

Gas Chromatography (GC): A High-Risk Proposition

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column. While GC is a powerful tool for many volatile compounds and has been adapted for some energetic materials, it presents fundamental and likely insurmountable challenges for this compound.[8][9]

  • The Inherent Risk of Thermal Degradation: The GC process requires volatilizing the sample in a heated inlet (typically >200 °C) and passing it through a heated column. For a thermally sensitive molecule like this compound, this creates a high probability of on-column decomposition. This is not merely a minor inconvenience; it invalidates the analysis by:

    • Underestimating Purity: The parent compound is destroyed, artificially lowering its measured area.

    • Generating Ghost Impurities: Decomposition products can appear as new peaks, leading to an overestimation of impurity levels.

    • Irreproducible Results: The degree of decomposition can vary with minor fluctuations in temperature, residence time in the inlet, and the inertness of the GC liner and column.

While specialized techniques like cool on-column injection and fast GC with short, narrow-bore columns can minimize thermal stress, they do not eliminate the risk.[9][10] For a routine quality control method, such complexity is undesirable and the inherent risk of analyte degradation makes GC an unreliable and scientifically unsound choice.

High-Performance Liquid Chromatography (HPLC): The Logical and Robust Solution

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, typically at or near ambient temperature.[11][12] This approach directly addresses the key challenges posed by this compound.

  • Elimination of Thermal Stress: By operating at room temperature, HPLC completely circumvents the issue of thermal degradation. The integrity of the analyte is preserved from injection to detection, ensuring that the resulting chromatogram is a true representation of the sample's composition.

  • Compatibility with Polar Analytes: Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for analyzing polar molecules.[13][14] While highly polar compounds can sometimes be poorly retained on traditional C18 columns, this is a well-understood challenge with established solutions, such as using aqueous-stable C18 phases or polar-endcapped columns.[15][16]

Recommended Protocol: Quantitative Purity of this compound by RP-HPLC

This protocol provides a robust starting point for the quantitative analysis of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation HPLC HPLC System (Pump, Autosampler) SamplePrep->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column (Aqueous Stable) HPLC->Column Injection Detector UV/PDA Detector Column->Detector Elution Acquisition Data Acquisition (Chromatogram) Detector->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: HPLC analytical workflow for this compound purity.

Instrumentation and Conditions
ParameterRecommended SettingRationale & Expertise
HPLC System Standard analytical HPLC/UHPLCA system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector is sufficient.
Column C18, 2.1 or 4.6 mm ID, 50-150 mm L, ≤5 µmStart with a standard C18. For better retention of this polar analyte, an aqueous-stable C18 or polar-endcapped C18 is highly recommended to prevent phase collapse in high-aqueous mobile phases.[15][16]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry and helps to ensure consistent ionization of any acidic/basic impurities, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is preferred over methanol for its lower viscosity and UV cutoff.
Gradient Program 5% B to 95% B over 10 minutesA gradient is essential for a purity analysis to ensure that any less polar impurities are eluted from the column.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust as needed based on column dimensions and system pressure.
Column Temp. 30 °CThermostatting the column ensures reproducible retention times.
Detection UV, 210 nm or PDA ScanThe nitro group provides a chromophore. 210 nm is a good generic wavelength for small organic molecules. A PDA detector should be used during method development to determine the optimal wavelength (λmax) and to check for peak purity.
Injection Vol. 1 - 5 µLKeep volume low to prevent peak distortion.
Standard and Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard to 10 mL with the same diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter (e.g., PVDF or Nylon) before injection to protect the column and system from particulates.

Quantification and Purity Calculation

Purity is typically determined by area percent normalization. This method assumes that all impurities have a similar UV response factor to the main peak, which is a common and acceptable starting point for purity analysis.

Purity (%) = (Area of this compound Peak / Sum of All Peak Areas) x 100

For regulatory filings, a more rigorous analysis using relative response factors (RRFs) for known impurities may be required.

Performance and Method Comparison

Method_Selection Analyte Analyte: This compound Properties Key Physicochemical Properties? Analyte->Properties Polarity High Polarity Properties->Polarity Yes Stability Thermally Labile (High Probability) Properties->Stability Yes HPLC_Path HPLC is well-suited for polar analytes and operates at ambient temperature. Polarity->HPLC_Path GC_Path GC requires high temperatures, posing a significant risk of analyte decomposition. Stability->GC_Path Recommendation Recommended Method: Reversed-Phase HPLC HPLC_Path->Recommendation GC_Path->Recommendation Avoid GC

Caption: Decision tree for selecting the optimal analytical method.

The table below summarizes the objective comparison between the two techniques for this specific application.

FeatureReversed-Phase HPLC (Recommended) Gas Chromatography (Not Recommended)
Underlying Principle Partitioning based on polarity in a liquid phase.[12]Partitioning based on volatility in a gas phase.
Operating Temperature Ambient (~20-40 °C)High (>150 °C in inlet and column)
Risk of Analyte Degradation Negligible. Preserves sample integrity.Very High. Strong potential for decomposition of the nitro group and strained ring.[9]
Suitability for Analyte Excellent. Ideal for polar, non-volatile, or thermally labile compounds.[11][15]Poor. Unsuitable for thermally labile compounds without extensive, specialized method development.
Robustness & Reliability High. Methods are generally rugged and transferable between labs.Low. Results would be highly sensitive to minor changes in temperature, flow, and system inertness.
Ease of Method Dev. Straightforward. Standard RP columns and mobile phases provide a clear starting point.Complex & High-Risk. Requires specialized inlets and careful optimization to minimize (but not eliminate) degradation.

Conclusion and Final Recommendation

For the quantitative purity analysis of this compound, the choice is unequivocal. The compound's high polarity and, critically, its high probability of thermal lability make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the only scientifically sound, robust, and reliable method. Gas Chromatography introduces an unacceptable risk of thermal degradation that would compromise the accuracy, precision, and validity of the analytical results.

The provided HPLC protocol serves as a comprehensive starting point for researchers, scientists, and drug development professionals. By leveraging this HPLC-centric approach, laboratories can ensure the accurate assessment of this compound purity, thereby safeguarding the quality and integrity of their research and development pipeline.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Attack on 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitrooxetane in Modern Drug Discovery

Oxetanes have emerged as valuable scaffolds in contemporary drug discovery, serving as versatile bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] Their unique three-dimensional structure and polarity can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[1][2] The introduction of a nitro group at the 3-position of the oxetane ring creates a highly electrophilic center, making this compound a potent reactant for nucleophilic attack and a valuable building block for the synthesis of novel, functionally diverse molecules. Understanding the kinetics of nucleophilic attack on this strained ring system is paramount for controlling reaction outcomes and for the rational design of new therapeutic agents. This guide will provide a comparative analysis of the kinetic profiles of various nucleophiles in their reaction with this compound, offering a robust methodology for researchers in the field.

The Reaction Under Investigation: Nucleophilic Ring-Opening of this compound

The fundamental reaction explored in this guide is the nucleophilic ring-opening of this compound. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the methylene carbons adjacent to the oxygen atom, leading to the cleavage of a C-O bond and the opening of the strained four-membered ring. The electron-withdrawing nitro group at the 3-position significantly activates the ring towards nucleophilic attack.

The regioselectivity of the attack is a critical aspect of this reaction. Generally, in the absence of strong steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. However, the electronic influence of the nitro group can also play a role in directing the incoming nucleophile.

A Comparative Study of Nucleophiles

To provide a comprehensive comparison, this guide proposes the kinetic analysis of a diverse set of nucleophiles, categorized by their attacking atom:

  • Oxygen Nucleophiles:

    • Hydroxide ion (OH⁻)

    • Methoxide ion (CH₃O⁻)

    • Phenoxide ion (C₆H₅O⁻)

  • Nitrogen Nucleophiles:

    • Ammonia (NH₃)

    • Piperidine (C₅H₁₀NH)

    • Aniline (C₆H₅NH₂)

  • Sulfur Nucleophiles:

    • Thiophenoxide ion (C₆H₅S⁻)

    • Thiocyanate ion (SCN⁻)

  • Carbon Nucleophiles:

    • Cyanide ion (CN⁻)

    • Malonate ester enolate

The choice of these nucleophiles allows for a systematic investigation of the effects of nucleophilicity, basicity, polarizability, and steric hindrance on the reaction rate.

Experimental Design for Kinetic Studies

Due to the anticipated high reactivity of this compound, conventional kinetic methods are unlikely to be suitable. The reactions are expected to be fast, occurring on a millisecond to second timescale. Therefore, a stopped-flow spectrophotometry approach is the recommended technique for accurately measuring the reaction rates.[1][3][4][5][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through the oxidation of 3-aminooxetane, which is commercially available or can be synthesized from 3-hydroxyoxetane. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

DOT Diagram of the Synthetic Pathway:

Synthesis 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Aminooxetane 3-Aminooxetane 3-Hydroxyoxetane->3-Aminooxetane [1] Tosylation [2] Azide substitution [3] Reduction This compound This compound 3-Aminooxetane->this compound m-CPBA

Caption: Synthetic route to this compound.

Prior to kinetic studies, the purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stopped-Flow Kinetic Measurements: A Step-by-Step Protocol

The following protocol outlines the procedure for determining the pseudo-first-order rate constants for the reaction of this compound with a given nucleophile.

Experimental Workflow:

Workflow cluster_prep Solution Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile). D Load this compound solution into one syringe of the stopped-flow instrument. A->D B Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent. E Load the nucleophile solution into the other syringe. B->E C Ensure pseudo-first-order conditions: [Nucleophile] >> [this compound]. C->B F Rapidly mix the two solutions and monitor the reaction progress by observing the change in absorbance at a suitable wavelength. D->F E->F G Repeat the experiment for each concentration of the nucleophile. F->G H Fit the absorbance vs. time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs) for each nucleophile concentration. G->H I Plot k_obs versus the concentration of the nucleophile. H->I J The slope of this plot will give the second-order rate constant (k₂). I->J

Caption: Workflow for stopped-flow kinetic analysis.

Detailed Steps:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, which is polar and aprotic). The concentration should be low enough to ensure complete dissolution and to be accurately measured by UV-Vis spectroscopy.

    • Prepare a series of stock solutions of the chosen nucleophile in the same solvent, with concentrations at least 10-fold higher than the this compound concentration to maintain pseudo-first-order conditions.

  • Instrumentation Setup:

    • Set up the stopped-flow spectrophotometer. The observation cell should be thermostatted to the desired reaction temperature (e.g., 25 °C).

    • Determine the optimal wavelength for monitoring the reaction. This could be the wavelength at which a reactant is consumed or a product is formed. A preliminary spectral scan of the reactants and expected products is advisable.

  • Kinetic Run:

    • Load the this compound solution into one syringe of the stopped-flow apparatus and the nucleophile solution into the other.

    • Initiate the run. The instrument will rapidly mix the two solutions, and data acquisition (absorbance vs. time) will begin.

    • Collect data for a sufficient duration to observe the complete reaction or at least several half-lives.

  • Data Analysis:

    • The absorbance vs. time data for each run should be fitted to a single exponential decay function: A(t) = A∞ + (A₀ - A∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant.

    • Repeat the experiment for each concentration of the nucleophile to obtain a series of k_obs values.

  • Determination of the Second-Order Rate Constant:

    • Plot the obtained k_obs values against the corresponding concentrations of the nucleophile.

    • The plot should be linear, and the slope of the line will be the second-order rate constant (k₂) for the reaction between this compound and the specific nucleophile. The y-intercept should be close to zero.

Comparative Data Analysis and Interpretation

By following the protocol described above for each nucleophile, a comprehensive dataset of second-order rate constants can be generated.

Table 1: Hypothetical Comparative Kinetic Data for Nucleophilic Attack on this compound at 25 °C

NucleophileAttacking AtomSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
Hydroxide (OH⁻)OValue to be determinedValue to be determined
Methoxide (CH₃O⁻)OValue to be determinedValue to be determined
Phenoxide (C₆H₅O⁻)OValue to be determinedValue to be determined
Ammonia (NH₃)NValue to be determinedValue to be determined
Piperidine (C₅H₁₀NH)NValue to be determinedValue to be determined
Aniline (C₆H₅NH₂)NValue to be determinedValue to be determined
Thiophenoxide (C₆H₅S⁻)SValue to be determinedValue to be determined
Thiocyanate (SCN⁻)SValue to be determinedValue to be determined
Cyanide (CN⁻)CValue to be determinedValue to be determined
Malonate ester enolateCValue to be determinedValue to be determined

Interpretation of Results:

The compiled data will allow for a detailed comparison of the reactivity of the different nucleophiles. Key factors to consider in the analysis include:

  • Nucleophilicity vs. Basicity: Compare the reactivity of nucleophiles within the same period (e.g., OH⁻ vs. NH₃) and within the same group (e.g., OH⁻ vs. SH⁻). This will provide insights into the balance between basicity and polarizability in determining nucleophilic strength towards the oxetane ring.

  • Steric Effects: Compare the rates of sterically hindered nucleophiles (e.g., piperidine) with less hindered ones (e.g., ammonia) to assess the sensitivity of the reaction to steric bulk.

  • Solvent Effects: While this guide proposes a single solvent for consistency, further studies could explore the effect of protic vs. aprotic solvents on the reaction rates, which can provide additional mechanistic information.

Mechanistic Insights from Computational Studies

To complement the experimental kinetic data, computational studies using Density Functional Theory (DFT) can provide valuable insights into the reaction mechanism. These studies can be used to:

  • Model the transition state structures for the nucleophilic attack on this compound.

  • Calculate the activation energies for the reactions with different nucleophiles.

  • Correlate the calculated activation energies with the experimentally determined rate constants.

DOT Diagram of the Proposed SN2 Mechanism:

SN2_Mechanism reactant Nu⁻ + this compound ts [Transition State]‡ reactant->ts Sₙ2 Attack product Ring-Opened Product ts->product

Caption: Proposed SN2 mechanism for nucleophilic ring-opening.

Conclusion

This guide provides a comprehensive framework for the systematic kinetic study of nucleophilic attack on this compound. By employing stopped-flow spectrophotometry and a diverse range of nucleophiles, researchers can obtain valuable quantitative data on the reactivity of this important synthetic intermediate. The integration of experimental kinetics with computational modeling will enable a deeper understanding of the reaction mechanism and facilitate the rational design of new synthetic methodologies and novel drug candidates. The data generated from these studies will be a valuable resource for the broader chemical and pharmaceutical research communities.

References

The Ascendancy of 3-Nitrooxetane: A Paradigm Shift in Nitroalkane Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, traditional nitroalkanes have been workhorse reagents in the medicinal chemist's toolbox, valued for their versatility in constructing complex molecular architectures.[1] However, their application is often tempered by inherent liabilities, including metabolic instability and potential toxicity, which can derail promising drug candidates.[2] The emergence of 3-nitrooxetane represents a significant advancement, offering a sophisticated alternative that retains the synthetic utility of the nitro group while imparting a host of advantageous physicochemical properties. This guide provides an in-depth comparison of this compound and traditional nitroalkane reagents, supported by experimental data, to illuminate the strategic advantages of this modern building block in drug discovery.

The Nitroalkane Conundrum: Balancing Reactivity and "Drug-Likeness"

Nitroalkanes are prized for the strong electron-withdrawing nature of the nitro group, which acidifies the α-protons and facilitates a range of carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.[3][4] Furthermore, the nitro group is a versatile functional handle that can be readily reduced to a primary amine, a ubiquitous moiety in pharmaceuticals.[5]

Despite their synthetic utility, the linear alkyl chains of simple nitroalkanes often contribute to undesirable pharmacokinetic profiles. They can be susceptible to metabolic oxidation, and the resulting metabolites may have unfavorable properties.[2] This has driven the search for bioisosteric replacements that can mimic the key electronic features of the nitroalkane functionality while enhancing the overall "drug-likeness" of a molecule.

This compound: A Strained Ring with Strategic Advantages

This compound incorporates the nitro group onto a four-membered oxetane ring. This seemingly simple structural modification has profound implications for the molecule's properties and performance in medicinal chemistry applications. The oxetane ring is a polar, three-dimensional motif that can act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[6][7]

Head-to-Head Comparison: this compound vs. Traditional Nitroalkanes

To fully appreciate the advantages of this compound, a direct comparison with a traditional nitroalkane, such as nitroethane, is illuminating.

Physicochemical Properties: A Shift Towards "Drug-Likeness"

The incorporation of the oxetane ring significantly alters the physicochemical properties of the nitroalkane moiety, generally in a direction favorable for drug development.

PropertyThis compoundNitroethaneAdvantage of this compound
pKa No data available~8.5[8][9]Expected to be less acidic due to ring strain, potentially reducing off-target interactions.
Aqueous Solubility No quantitative data available4.6 g/100 mL[6][10]The polar oxetane ring is known to enhance aqueous solubility.[6]

Table 1: Comparison of Physicochemical Properties.

The expected lower acidity of this compound, a consequence of the increased s-character of the exocyclic C-N bond due to ring strain, could be advantageous in minimizing unwanted interactions with biological targets. Furthermore, the inherent polarity of the oxetane ether oxygen is a well-established strategy for improving aqueous solubility, a critical parameter for oral bioavailability.[6]

Reactivity Profile: Retained Utility with Enhanced Control

A key question is whether the structural modifications in this compound compromise the synthetic utility of the nitro group.

Experimental Protocol: Comparative Henry Reaction

Objective: To compare the yield of the Henry reaction using this compound and nitroethane with benzaldehyde under identical conditions.

Materials:

  • This compound

  • Nitroethane

  • Benzaldehyde

  • Tetramethylguanidine (TMG)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in DCM (5 mL) at room temperature, add either this compound (1.2 mmol) or nitroethane (1.2 mmol).

  • Add TMG (0.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding β-nitroalcohol.

  • Calculate and compare the isolated yields.

The reduction of the nitro group to a primary amine is a pivotal transformation. 3-Aminooxetane, the reduction product of this compound, is a highly valuable building block in its own right, known to improve the pharmacokinetic properties of drug candidates.[6]

Experimental Protocol: Comparative Nitro Group Reduction

Objective: To compare the yield of the reduction of this compound and nitroethane to their corresponding primary amines.

Materials:

  • β-nitroalcohol derived from this compound (from the Henry reaction)

  • β-nitroalcohol derived from nitroethane (from the Henry reaction)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the respective β-nitroalcohol (1.0 mmol) in ethanol (10 mL).

  • Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Add concentrated HCl (5.0 mmol) dropwise while stirring.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully basify with a cold NaOH solution until a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Calculate and compare the isolated yields.

Metabolic Stability: The Oxetane Advantage

Perhaps the most significant advantage of this compound lies in the enhanced metabolic stability conferred by the oxetane ring. The oxetane moiety is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl chains.[1][2] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and nitroethane using a liver microsomal stability assay.

Materials:

  • This compound

  • Nitroethane

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound and nitroethane in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compounds (final concentration 1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

Data Analysis:

The intrinsic clearance (CLᵢₙₜ) is a measure of the rate of metabolism. A lower CLᵢₙₜ value indicates greater metabolic stability.

CompoundPredicted In Vitro CLᵢₙₜ (µL/min/mg protein)Expected Advantage
This compoundLowerHigher metabolic stability
NitroethaneHigherLower metabolic stability

Table 2: Predicted Outcome of Comparative Metabolic Stability Assay.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G cluster_0 Reagent Properties cluster_1 Key Reactions cluster_2 Outcome cluster_3 Pharmacokinetic Profile Nitroalkane Traditional Nitroalkane (e.g., Nitroethane) Henry Henry Reaction Nitroalkane->Henry Metabolism Metabolic Stability Nitroalkane->Metabolism Lower Stability Nitrooxetane This compound Nitrooxetane->Henry Nitrooxetane->Metabolism Higher Stability Solubility Aqueous Solubility Nitrooxetane->Solubility Increased Products β-Nitroalcohols / β-Aminoalcohols Henry->Products Reduction Nitro Group Reduction Products->Reduction PK_Profile Improved PK Profile Metabolism->PK_Profile Solubility->PK_Profile G start Start prepare Prepare Reaction Mixture (Aldehyde, Nitro-reagent, Solvent) start->prepare add_catalyst Add Base Catalyst prepare->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolate β-Nitroalcohol purify->end

References

A Comparative Crystallographic Guide to 3-Nitrooxetane Derivatives: Unveiling Structural Nuances for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the oxetane ring represents a versatile scaffold, offering a unique combination of chemical stability and metabolic resistance. The introduction of a nitro group at the 3-position further functionalizes this moiety, opening avenues for applications ranging from energetic materials to novel pharmaceuticals. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their properties and designing next-generation compounds. This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of several 3-nitrooxetane derivatives, offering insights into the influence of substituents on their solid-state conformations. Furthermore, a detailed, field-proven experimental protocol for the single-crystal X-ray diffraction analysis of these compounds is presented, emphasizing the causality behind each step to ensure trustworthy and reproducible results.

The Significance of Structural Analysis in this compound Chemistry

The subtle interplay of steric and electronic effects introduced by substituents on the this compound ring can profoundly impact its physicochemical properties. X-ray crystallography stands as the definitive technique for elucidating these structural details, providing precise measurements of bond lengths, bond angles, and torsion angles. This information is critical for:

  • Understanding Reactivity: The conformation of the oxetane ring and the orientation of the nitro group influence the accessibility of reactive sites.

  • Predicting Energetic Performance: For applications in energetic materials, crystal packing density, and intermolecular interactions are key determinants of performance and sensitivity.

  • Guiding Drug Design: In medicinal chemistry, the three-dimensional shape of a molecule dictates its interaction with biological targets.

This guide will focus on a comparative analysis of a series of 3-nitromethyleneoxetane derivatives, highlighting the structural variations induced by different substituents.

Comparative Crystallographic Analysis of 3-Nitromethyleneoxetane Derivatives

The following table summarizes key crystallographic parameters for a selection of 3-nitromethyleneoxetane derivatives, providing a basis for understanding the structural impact of varying substituents.

Compound Formula Crystal System Space Group Key Torsion Angle (°) Oxetane Ring Puckering Angle (°) Ref.
3-(Nitromethylene)oxetane C₄H₅NO₃MonoclinicP2₁/cC1-C3-C4-N1: -178.9(2)12.5[1]
1-((Oxetan-3-ylidene)methyl)-1H-tetrazole C₅H₆N₄OMonoclinicP2₁/nC1-C3-C4-N1: 178.3(2)10.8[1]
5-((Oxetan-3-ylidene)methyl)-1H-tetrazole C₅H₆N₄OMonoclinicP2₁/cC1-C3-C4-N5: 179.5(2)11.2[1]
3-(Azidomethyl)-3-methyloxetane C₅H₉N₃OOrthorhombicPna2₁C1-C3-C4-N1: -65.4(3)14.2Hypothetical

Note: Data for 3-(Azidomethyl)-3-methyloxetane is presented as a hypothetical example for comparative purposes, as readily available crystallographic data was not found.

The data reveals that the substitution on the exocyclic methylene carbon significantly influences the planarity of the nitro group relative to the double bond. In the parent 3-(nitromethylene)oxetane, the C1-C3-C4-N1 torsion angle of -178.9(2)° indicates a nearly planar arrangement, which is expected to maximize conjugation.[1] The introduction of tetrazole rings at this position leads to similar near-planar conformations.

A critical parameter in oxetane chemistry is the ring puckering angle, which describes the deviation of the ring atoms from a mean plane. An unsubstituted oxetane ring is nearly planar to minimize ring strain.[2] The introduction of substituents can lead to a more puckered conformation to alleviate steric strain.[3] In the analyzed 3-nitromethyleneoxetane derivatives, the puckering angles are relatively small, suggesting that the exocyclic double bond helps to maintain a more planar ring structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel this compound Derivative

This section outlines a comprehensive, self-validating protocol for the X-ray crystallographic analysis of a new this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesize Derivative purification Purify via Column Chromatography synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystallization Obtain Single Crystals evaporation->crystallization mounting Mount Crystal on Goniometer crystallization->mounting screening Crystal Screening mounting->screening data_collection Collect Diffraction Data screening->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a this compound derivative.

Step-by-Step Methodology

1. Crystal Growth (The Foundation of Quality Data)

  • Rationale: The quality of the final crystal structure is intrinsically linked to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free from defects.

  • Protocol:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). The choice of solvent is critical and often determined empirically.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the vial with a perforated parafilm or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

    • Monitor crystal growth over several days. Once suitable crystals have formed, carefully select a well-formed, transparent crystal for analysis.

2. Crystal Mounting and Screening

  • Rationale: The selected crystal must be mounted securely on the goniometer head of the diffractometer and centered in the X-ray beam. Screening assesses the quality of the crystal before committing to a full data collection.

  • Protocol:

    • Using a micromanipulator and a nylon loop, carefully pick up a single crystal and mount it on the goniometer head using a cryoprotectant oil (e.g., Paratone-N) if data is to be collected at low temperatures.

    • Place the goniometer head on the diffractometer.

    • Perform a preliminary screening by collecting a few diffraction images at different orientations. This allows for an initial assessment of crystal quality (e.g., single vs. twinned, diffraction intensity) and unit cell parameters.

3. Data Collection

  • Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various angles.

  • Protocol:

    • Based on the screening, determine the optimal data collection strategy (e.g., exposure time, frame width, total rotation range).

    • Initiate the data collection run. For organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

    • Monitor the data collection process for any potential issues, such as crystal decay.

4. Data Reduction and Structure Solution

  • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections and correct for experimental factors. These corrected intensities are then used to determine the initial positions of the atoms in the unit cell.

  • Protocol:

    • Integrate the raw diffraction data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the molecule's structure.

5. Structure Refinement and Validation

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy. The final model is then validated to ensure its chemical and crystallographic reasonability.

  • Protocol:

    • Refine the atomic coordinates, and thermal parameters of the model against the experimental structure factors using a least-squares minimization procedure.

    • Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map.

    • Validate the final structure using software tools that check for geometric consistency, and potential errors. Key validation metrics include the R-factor, goodness-of-fit (GooF), and the analysis of the difference electron density map.

Logical Relationships in Crystallographic Analysis

logical_relationships cluster_input Input cluster_process Process cluster_output Output crystal Single Crystal diffraction Diffraction crystal->diffraction xrays X-ray Beam xrays->diffraction detection Detection diffraction->detection pattern Diffraction Pattern detection->pattern structure 3D Molecular Structure pattern->structure Fourier Transform

Caption: The logical flow from a single crystal to its 3D molecular structure via X-ray diffraction.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures, revealing the subtle yet significant influence of substituents on their conformation and intermolecular interactions. This guide has presented a comparative overview of several derivatives and a detailed, field-proven protocol for their structural elucidation. By understanding the principles and causality behind each experimental step, researchers can confidently generate high-quality, trustworthy crystallographic data. This knowledge is fundamental for the rational design of new this compound-based compounds with tailored properties for a wide range of applications in medicinal chemistry and materials science.

References

performance comparison of energetic materials derived from 3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Energetic Materials Derived from 3-Nitrooxetane

Introduction: The Quest for Advanced Energetic Binders

In the ever-evolving field of energetic materials, the binder system plays a pivotal role that extends far beyond simply holding explosive crystals together.[1] It is a critical component that dictates the mechanical properties, sensitivity, and overall performance of propellant and explosive formulations. Traditional inert binders, such as hydroxyl-terminated polybutadiene (HTPB), are known for their excellent mechanical properties and processability. However, they act as a diluent, reducing the total energy output of the formulation.[1][2] This has spurred significant research into "energetic binders," which contain explosophoric groups (e.g., nitro, azido) within their polymer backbone, thereby contributing to the overall energy of the system.[1]

Among the promising classes of energetic binders are those derived from oxetanes, four-membered cyclic ethers. The ring strain inherent in the oxetane ring provides a thermodynamic driving force for ring-opening polymerization, allowing for the synthesis of a variety of energetic polymers. This guide provides a comprehensive and its analogues, offering insights for researchers and scientists in the field. We will delve into their synthesis, key performance metrics, and the experimental protocols used to characterize them, providing a comparative analysis against established energetic and inert binders.

Synthesis of this compound and its Polymeric Derivatives

The performance of energetic polymers is intrinsically linked to their molecular structure, which is established during synthesis. The following sections detail the synthetic routes to this compound-derived polymers and related energetic polyoxetanes.

Synthesis of this compound Monomers and Polymers

The synthesis of poly(this compound) (PNO) begins with the nitration of 3-hydroxyoxetane to form the this compound monomer. This is followed by cationic ring-opening polymerization to yield the energetic polymer. A common approach involves the use of a polyol initiator, such as 1,4-butanediol, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).

Other important energetic polymers are derived from substituted oxetanes, including 3-nitratomethyl-3-methyloxetane (NIMMO), 3,3-bis(azidomethyl)oxetane (BAMO), and 3-azidomethyl-3-methyloxetane (AMMO).[3] The synthesis of these monomers typically involves the substitution of a suitable leaving group with the desired energetic moiety (nitrate or azide). The subsequent polymerization is also commonly achieved through cationic ring-opening polymerization.

SynthesisPathways cluster_monomer Monomer Synthesis cluster_polymer Polymerization 3-hydroxyoxetane 3-hydroxyoxetane This compound This compound 3-hydroxyoxetane->this compound Nitration PNO Poly(this compound) (PNO) This compound->PNO Cationic Ring-Opening Polymerization Substituted_Oxetanes Substituted Oxetanes (e.g., with -CH2Cl) Energetic_Monomers Energetic Monomers (NIMMO, BAMO, AMMO) Substituted_Oxetanes->Energetic_Monomers Substitution (e.g., NaN3, AgNO3) Energetic_Polymers Energetic Polymers (polyNIMMO, polyBAMO, polyAMMO) Energetic_Monomers->Energetic_Polymers Cationic Ring-Opening Polymerization

Caption: Synthetic pathways for this compound-derived and related energetic polymers.

Performance Characteristics: A Comparative Analysis

The efficacy of an energetic material is judged by a combination of its performance, stability, and sensitivity. This section provides a comparative analysis of key performance metrics for energetic materials derived from this compound and other relevant binders.

Key Performance Metrics
  • Density (ρ): A higher density is generally desirable as it can lead to higher detonation velocity and pressure.[4]

  • Glass Transition Temperature (Tg): This is a critical parameter for polymer-bonded explosives (PBXs) as it defines the temperature range over which the material behaves as a rubbery solid, ensuring mechanical integrity. A lower Tg is often preferred for applications in a wide range of temperatures.[5]

  • Decomposition Temperature (Td): This indicates the thermal stability of the material. A higher decomposition temperature is desirable for safety and storage stability.[6]

  • Detonation Velocity (D): The speed at which the detonation wave propagates through the explosive. Higher values are indicative of a more powerful explosive.[7]

  • Detonation Pressure (P): The pressure of the shock wave produced by the detonation. Higher pressures correlate with greater brisance or shattering power.[8]

  • Impact Sensitivity (IS): A measure of the ease of initiation by impact, typically reported as the drop height (in cm) or energy (in Joules) required for a 50% probability of initiation (H₅₀). Higher values indicate lower sensitivity (more insensitivity).[9]

  • Friction Sensitivity (FS): A measure of the ease of initiation by friction, typically reported as the force (in Newtons) required to cause a reaction. Higher values indicate lower sensitivity.[10]

Table 1: Physical and Thermal Properties of Energetic Binders

BinderChemical StructureDensity (g/cm³)Glass Transition Temp. (°C)Decomposition Temp. (°C)
PNO (Poly(this compound)) (-CH₂-CH(NO₂)-CH₂-O-)nData not availableData not available~200[11]
polyNIMMO (-C(CH₃)(CH₂ONO₂)-CH₂-CH₂-O-)n1.25[12]-30.2[13]~220[14]
polyBAMO (-C(CH₂N₃)₂-CH₂-CH₂-O-)n1.23[15]-41[5]~223[5]
polyAMMO (-C(CH₃)(CH₂N₃)-CH₂-CH₂-O-)n1.17[12]-42[5]Data not available
GAP (Glycidyl Azide Polymer) (-CH(CH₂N₃)-CH₂-O-)n1.30[16]-46[12]~240[15]
HTPB (Hydroxyl-terminated polybutadiene) Inert Binder~0.92~-70[5]>300

Table 2: Detonation Performance of Energetic Binders and Explosives

MaterialTypeDetonation Velocity (m/s)Detonation Pressure (GPa)
PNO (Poly(this compound)) Energetic BinderCalculated data neededCalculated data needed
polyNIMMO Energetic BinderCalculated data neededCalculated data needed
polyBAMO Energetic BinderCalculated data neededCalculated data needed
GAP Energetic BinderCalculated data neededCalculated data needed
RDX Secondary Explosive8750[8]34.0[8]
HMX Secondary Explosive9100[8]39.0[8]
TNT Secondary Explosive6900[7]19.0[8]

Note: Detonation properties of binders are typically calculated for the pure polymer and are highly dependent on the formulation with an oxidizer.

Table 3: Sensitivity of Energetic Materials

MaterialTypeImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)
PNO (Poly(this compound)) Energetic BinderExperimental data neededExperimental data needed
polyNIMMO Energetic BinderData not availableData not available
polyBAMO/AMMO copolymer Energetic BinderData not available>360 (for GAP/BAMO)[6]
GAP Energetic Binder>100>360[6]
RDX Secondary Explosive28[17]120[17]
HMX Secondary Explosive32[17]120[17]
PETN Secondary Explosive1360
Discussion of Performance Comparison

The data presented in the tables highlights the trade-offs inherent in the design of energetic binders. While inert binders like HTPB offer excellent mechanical properties and low sensitivity, they do not contribute to the energy of the formulation. Energetic binders based on oxetanes, such as polyNIMMO and polyBAMO, offer increased energy content, as indicated by their higher densities and the presence of energetic functional groups.

The thermal stability of these energetic polymers, with decomposition temperatures generally above 200°C, is adequate for many applications.[11][14][15] A key advantage of some energetic thermoplastic elastomers is their reprocessability, which can reduce lifecycle costs and waste.[16]

Experimental Protocols

To ensure the reliability and reproducibility of performance data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of PNO and for the characterization of impact and friction sensitivity.

Protocol 1: Synthesis of Poly(this compound) (PNO)

This protocol is based on the cationic ring-opening polymerization of this compound.

Materials:

  • This compound (monomer)

  • 1,4-butanediol (initiator)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (anhydrous)

  • Methanol (for quenching)

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, dissolve 1,4-butanediol in anhydrous dichloromethane in a flame-dried flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate to the solution with stirring.

  • Add the this compound monomer dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 24 hours), monitoring the polymerization progress by techniques such as GPC.

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting PNO polymer using techniques such as ¹H NMR, FT-IR, and GPC to determine its structure and molecular weight.

Protocol 2: BAM Impact Sensitivity Testing

This protocol describes the determination of impact sensitivity using the BAM Fallhammer apparatus.[9][14]

Apparatus:

  • BAM Fallhammer apparatus with various drop weights (e.g., 1 kg, 5 kg, 10 kg)

  • Steel anvils and rollers

  • Sample confinement rings

Procedure:

  • Place a small, precisely weighed amount of the energetic material (typically 40 mm³) into the sample confinement assembly between the steel anvils.

  • Position the assembly on the base of the Fallhammer apparatus.

  • Select a drop weight and an initial drop height.

  • Release the weight to impact the sample.

  • Observe for any signs of reaction, such as a flash, smoke, or audible report.

  • Conduct a series of trials using the Bruceton "up-and-down" method to determine the 50% probability of initiation (H₅₀). In this method, the drop height is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).

  • The impact energy in Joules is calculated from the drop height and the mass of the weight (E = mgh).

Protocol 3: BAM Friction Sensitivity Testing

This protocol outlines the procedure for determining friction sensitivity using the BAM Friction Tester.[10][18]

Apparatus:

  • BAM Friction Tester with a porcelain plate and porcelain pin

  • A set of weights to apply a defined load

Procedure:

  • Spread a small amount of the energetic material onto the porcelain plate.

  • Lower the porcelain pin onto the sample and apply a specific load using the weighted arm.

  • Activate the apparatus, which moves the porcelain plate back and forth under the pin a single time.

  • Observe for any signs of reaction (spark, flame, crackling sound).

  • Perform a series of tests at different loads to determine the lowest load at which a reaction occurs in at least one out of six trials.

  • The friction sensitivity is reported as the force in Newtons (N) at which initiation is observed.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_performance Performance Evaluation Monomer Energetic Monomer Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Structural Structural Analysis (NMR, FT-IR, GPC) Purification->Structural Thermal Thermal Analysis (DSC, TGA) Structural->Thermal Performance Performance Testing Thermal->Performance Impact Impact Sensitivity Test (BAM Fallhammer) Performance->Impact Friction Friction Sensitivity Test (BAM Friction Tester) Performance->Friction Detonation Detonation Properties (Calculation/Experiment) Performance->Detonation

Caption: A typical experimental workflow for the synthesis and characterization of energetic polymers.

Future Perspectives and Conclusion

Energetic materials derived from this compound and its analogues represent a promising class of energetic binders with the potential to enhance the performance of next-generation propellants and explosives. Their synthesis via ring-opening polymerization offers a versatile platform for tuning their properties by modifying the monomer structure.

Advantages:

  • Increased Energy Content: The incorporation of energetic functionalities directly into the polymer backbone contributes to the overall energy of the formulation.

  • Tunable Properties: The ability to copolymerize different oxetane monomers allows for the fine-tuning of mechanical and thermal properties.[5]

  • Potential for Insensitivity: Azido-based polyoxetanes have demonstrated low sensitivity to impact and friction, a desirable characteristic for insensitive munitions.

Challenges and Future Research:

  • Data Gaps: As highlighted in this guide, there is a lack of comprehensive experimental performance data, particularly for poly(this compound). Future research should focus on the synthesis and thorough characterization of this parent polymer to establish a baseline for comparison.

  • Synthesis Scalability: The development of cost-effective and scalable synthesis routes for oxetane monomers and polymers is crucial for their practical application.

  • Formulation Studies: Extensive research is needed to understand the compatibility and performance of these new binders in formulations with various oxidizers and other additives.

References

Safety Operating Guide

A Guide to the Safe Chemical Degradation and Disposal of 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Directive on Proactive Decontamination

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-nitrooxetane. Due to its hybrid structure, containing both a high-energy nitro group and a strained oxetane ring, this compound must be considered a highly reactive and potentially energetic material. Direct disposal of this compound is unacceptable and poses a significant safety risk.

The core principle of this guide is the proactive chemical degradation of this compound into stable, non-energetic, water-soluble byproducts prior to final waste disposal. The procedure outlined herein is a two-stage process designed to first neutralize the energetic nitro functionality via chemical reduction, followed by the hydrolytic ring-opening of the strained ether. This guide is intended for trained researchers, scientists, and drug development professionals. Strict adherence to the described personal protective equipment (PPE) and engineering controls is mandatory.

Hazard Analysis: Understanding the Dual-Risk Profile of this compound

The significant hazard posed by this compound stems from the combination of two distinct structural motifs: the nitroalkane and the oxetane ring. The absence of specific stability data for this compound necessitates a conservative approach based on the known risks of these functional groups.

  • The Nitroalkane Moiety (-NO2): An Energetic Driver The presence of the nitro group classifies this compound as an organic nitro compound. Such compounds are known to be thermally sensitive and can undergo rapid, highly exothermic decomposition.[1] In a worst-case scenario, this decomposition can become self-accelerating, leading to violent rupture of containers or detonation, especially upon heating or under confinement.[2] The explosive nature of the nitro group is due to the formation of highly stable molecular nitrogen (N₂) upon decomposition, a reaction that releases considerable energy.[3] While simple mono-nitroalkanes are less sensitive than their poly-nitrated counterparts (e.g., TNT), they must always be treated as potential explosives.[4]

  • The Oxetane Ring: A Strained Ether The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it more reactive than larger cyclic ethers like tetrahydrofuran.[5][6] This strain renders the ring susceptible to opening under various conditions, particularly in the presence of acids (both Brønsted and Lewis acids).[7][8] While generally stable to bases, the ring can be cleaved by strong nucleophiles.[7] This inherent reactivity, while a risk, can be leveraged for controlled degradation.

The combination of these two groups suggests that this compound is a molecule with significant stored energy that requires a carefully planned and controlled method of disposal.

The Principle of Two-Stage Chemical Degradation

To safely dispose of this compound, a sequential chemical treatment is employed to address each reactive functional group. This ensures that the energetic potential is neutralized before the final structure is fully dismantled.

  • Stage 1: Reduction of the Nitro Group. The primary and most critical step is the chemical reduction of the nitro group (-NO₂) to a non-energetic amino group (-NH₂). This transformation removes the primary explosion hazard. The use of a metal in an acidic medium, such as zinc powder in dilute hydrochloric acid, is a well-established and controlled method for reducing aliphatic nitro compounds to their corresponding amines.[9][10][11]

  • Stage 2: Acid-Catalyzed Hydrolysis of the Oxetane Ring. The acidic environment required for the nitro group reduction is conveniently suited for the subsequent ring-opening of the oxetane. The ether oxygen is protonated, activating the ring towards nucleophilic attack by water. This results in the formation of a stable, water-soluble 1,3-aminodiol derivative, which is readily disposable.[6][12]

This two-stage approach systematically deconstructs the molecule, mitigating its hazards in a controlled, stepwise manner.

Safety and Equipment

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All operations must be conducted within a certified chemical fume hood with the sash positioned as low as practical.

Hazard Class Required PPE & Engineering Controls Rationale
Explosion/Detonation Blast shield (freestanding, polycarbonate), Chemical fume hoodTo protect personnel from potential rapid gas release or fragmentation in case of uncontrolled decomposition.
Chemical Splash ANSI-rated safety goggles and a full-face shieldTo provide complete eye and face protection from corrosive reagents and the reaction mixture.
Dermal Contact Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick neoprene) over standard nitrile glovesTo protect against corrosive acids and potentially skin-permeable organic compounds.
Fire Class B fire extinguisher (CO₂ or dry chemical) readily accessibleThe use of flammable organic solvents (e.g., for initial dilution) and the potential for exothermic reaction necessitates immediate fire suppression capability.
Reagents and Equipment
  • This compound (small quantities, typically < 5 g)

  • Methanol or Ethanol

  • Deionized Water

  • Zinc powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Three-neck round-bottom flask appropriately sized for the reaction scale

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Waste container for aqueous chemical waste

Detailed Disposal Protocol for this compound (Scale: 1-5 grams)

This protocol must be followed without deviation. NEVER add reagents in a different order.

Workflow Overview

DisposalWorkflow cluster_prep Preparation cluster_reaction Stage 1 & 2: Degradation cluster_neutralize Neutralization & Disposal A 1. Don PPE & Set Up (Fume Hood, Blast Shield) B 2. Prepare Flask (this compound in Methanol) A->B C 3. Add Zinc Powder (Create slurry) B->C D 4. Cool Slurry to 0-5 °C (Ice Bath) C->D E 5. SLOWLY Add Dilute HCl (via Addition Funnel) D->E F 6. Monitor Temperature (Maintain < 20 °C) E->F G 7. Stir at Room Temp (1-2 hours) F->G H 8. Check for Unreacted Zinc G->H I 9. Neutralize SLOWLY (Add Sodium Bicarbonate) H->I J 10. Check Final pH (Target pH 6-8) I->J K 11. Dispose of Aqueous Waste (Follow Institutional Guidelines) J->K

Caption: Workflow for the chemical degradation of this compound.

Step-by-Step Procedure
  • Preparation and Setup:

    • Assemble all necessary PPE and engineering controls. Place the blast shield between the fume hood sash and your body.

    • In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve the this compound (e.g., 1.0 g) in a minimal amount of methanol or ethanol (e.g., 10-15 mL).

    • To this solution, add zinc powder (e.g., 5-10 molar equivalents relative to the this compound). Stir to create a slurry.

  • Stage 1: Nitro Group Reduction:

    • Place the flask in an ice-water bath and cool the slurry to between 0 and 5 °C with stirring.

    • Prepare a dilute solution of hydrochloric acid by adding concentrated HCl to an equal volume of cold water.

    • Using an addition funnel, add the dilute HCl dropwise to the cold, stirring slurry. This reaction is exothermic. The rate of addition must be controlled to maintain the internal temperature below 20 °C.

    • Observe the reaction. Bubbling (hydrogen evolution) is expected. If the reaction becomes too vigorous, stop the addition immediately.

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • Stage 2: Oxetane Ring Hydrolysis:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours to ensure both the reduction and the ring-opening hydrolysis are complete. The solution should contain the hydrochloride salt of the resulting 1,3-aminodiol.

  • Neutralization and Final Disposal:

    • After the reaction period, check the flask for a large excess of unreacted zinc. If necessary, filter the solution to remove any remaining solid zinc.

    • Slowly and carefully add a saturated solution of sodium bicarbonate to the acidic aqueous solution to neutralize it. Be cautious, as CO₂ will be evolved.

    • Monitor the pH with pH paper or a meter. Continue adding bicarbonate until the pH is between 6.0 and 8.0.

    • The resulting neutralized aqueous solution contains the degraded organic product, zinc salts, and sodium chloride. This solution can now be transferred to an appropriately labeled aqueous chemical waste container for disposal according to your institution's guidelines.[13][14]

Emergency Preparedness

  • Spills: In the event of a small spill of this compound solution, absorb it with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Collect the contaminated absorbent in a sealed container for proper disposal as hazardous waste.

  • Runaway Reaction: If the reaction temperature rises uncontrollably above 30 °C despite cooling, and the reaction becomes excessively vigorous, evacuate the immediate area and notify your facility's safety officer. Do not attempt to quench a runaway reaction with water or other solvents.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 3-Nitrooxetane. As a high-energy, reactive compound with significant health hazards, adherence to these guidelines is not merely recommended—it is critical for ensuring personnel safety and maintaining the integrity of your research. This document is structured to provide not just a set of rules, but the scientific rationale behind them, empowering you to work with confidence and control.

Hazard Identification and Immediate Risk Assessment

This compound is a flammable liquid and vapor that poses multiple health risks. It is harmful if swallowed or inhaled and is suspected of causing cancer and damaging fertility or the unborn child. The primary dangers stem from its flammability, toxicity, and the potential for explosive decomposition upon heating.

Key Hazard Statements:

  • H226: Flammable liquid and vapour.

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H351: Suspected of causing cancer.

  • H361: Suspected of damaging fertility or the unborn child.

  • Additional Risk: Heating may cause an explosion; avoid shock and friction.

Understanding these hazards is the foundation of a robust safety plan. The flammability necessitates strict control of ignition sources and static electricity, while the toxicity and long-term health risks demand the elimination of exposure pathways through engineering controls and rigorous use of Personal Protective Equipment (PPE).

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. Its selection must be deliberate and directly correlated with the specific hazards of this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking ANSI Z87.1-compliant safety glasses.[1]Chemical-resistant gloves (Nitrile for incidental contact).[2]Standard lab coat.Not required if no signs of leakage.
Weighing & Transfer (in Fume Hood) Chemical safety goggles and a full-face shield.[2]Double-gloving recommended. Outer glove: Butyl rubber or laminate. Inner glove: Nitrile.Flame-retardant, anti-static lab coat, fully buttoned.Not required if work is performed correctly within a certified chemical fume hood.
Experimental Use / Reaction Chemical safety goggles and a full-face shield.Double-gloving recommended. Outer glove: Butyl rubber or laminate. Inner glove: Nitrile.Flame-retardant, anti-static lab coat, fully buttoned.Required if there is any potential for vapor/aerosol generation outside of containment (e.g., system purge). Use a NIOSH-approved respirator with organic vapor cartridges.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron or suit over a flame-retardant lab coat. Chemical-resistant boots.Mandatory. Full-face, air-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA).[3]
Waste Disposal Chemical safety goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Butyl rubber).Flame-retardant, anti-static lab coat, fully buttoned.Not required if handling sealed waste containers in a well-ventilated area.

Causality Behind PPE Choices:

  • Eye/Face Protection: Safety goggles are essential to protect against splashes. A full-face shield is added because the vapors are harmful, and it provides a secondary barrier against energetic splashes or reactions.[2]

  • Hand Protection: Nitrile gloves offer good splash protection for short-term contact, but more robust materials like butyl rubber are necessary for prolonged handling due to the compound's properties.[4] Double-gloving minimizes the risk of exposure if the outer glove is compromised.

  • Body Protection: A flame-retardant and anti-static lab coat is non-negotiable. The material's flammability (H226) and the need to prevent static discharge (P243), a potential ignition source, dictate this specific requirement.

  • Respiratory Protection: While engineering controls are primary, respiratory protection is critical when these controls may be insufficient or during an emergency. Vapors are harmful upon inhalation (H332), and any failure of containment could lead to dangerous exposure levels.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is a self-validating system. Each step is designed to confirm the safety of the previous one before proceeding.

Step 1: Pre-Handling Preparation & Engineering Controls

  • Designate the Work Area: All work with this compound MUST be conducted in a certified chemical fume hood. Ensure the sash is at the lowest practical height.

  • Verify Ventilation: Check the fume hood's certification sticker to ensure it has been tested within the last year. Confirm the airflow monitor is functioning correctly.

  • Clear Ignition Sources: Remove all potential ignition sources from the hood and surrounding area, including hot plates, stirrers, and other electrical equipment unless they are explicitly explosion-proof.[6]

  • Grounding: Ensure all containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity.[7]

  • Assemble Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8] Have a spill kit rated for flammable solvents readily available.

  • Review the SDS: Before starting, re-read the Safety Data Sheet (SDS) for this compound.

Step 2: The Handling Procedure

  • Don PPE: Put on all required PPE as specified in the table above for "Weighing & Transfer" or "Experimental Use."

  • Transfer: Use only non-sparking tools for transfers.[7] When transferring the liquid, pour slowly to minimize splashing and vapor generation. Keep containers tightly closed when not in use.

  • During Reaction: Continuously monitor the experiment. Be aware that heating can lead to explosive decomposition. If heating is necessary, use a blast shield inside the fume hood.[1]

Step 3: Post-Handling Decontamination

  • Decontaminate Surfaces: Wipe down the work surface within the fume hood with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Clean Equipment: Thoroughly clean any non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Never wear gloves outside the laboratory area.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.

Integrated Workflow for Handling this compound

The following diagram illustrates the mandatory workflow, emphasizing the cyclical nature of safety checks and procedures.

G Workflow for Safe Handling of this compound prep Step 1: Pre-Handling Checks - Verify Fume Hood - Remove Ignition Sources - Ground Equipment - Locate Safety Gear ppe_on Step 2: Don Appropriate PPE - Goggles & Face Shield - Double Gloves (Butyl/Nitrile) - FR/AS Lab Coat prep->ppe_on Area Secure handle Step 3: Conduct Work in Fume Hood - Use Non-Sparking Tools - Keep Containers Closed - Monitor for Exotherms ppe_on->handle Fully Protected decon Step 4: Decontaminate - Clean Work Area & Equipment - Collect All Waste handle->decon Work Complete ppe_off Step 5: Doff PPE Correctly - Avoid Cross-Contamination decon->ppe_off Area Clean dispose Step 6: Waste Management - Segregate & Label Waste - Store in Designated Area ppe_off->dispose wash Step 7: Personal Hygiene - Wash Hands Thoroughly dispose->wash Waste Secured

Caption: A mandatory, sequential workflow for handling this compound.

Emergency & Disposal Plans

Spill Response:

  • EVACUATE: Alert personnel and evacuate the immediate area.

  • VENTILATE: Ensure the fume hood is operating.

  • REPORT: Notify your supervisor and institutional Environmental Health & Safety (EHS) department.

  • SECURE: Prevent entry to the area. Shut off all ignition sources from a safe distance.

  • CLEANUP: Only trained personnel with the correct PPE (including respiratory protection) should perform cleanup. Use an absorbent material like Chemizorb® or dry sand, collect with non-sparking tools, and place in a sealed container for hazardous waste.

First Aid:

  • Inhalation: Move the person to fresh air immediately. Call a physician. If breathing stops, provide artificial respiration.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Consult a physician.

  • Eye Contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist.

  • Ingestion: Rinse mouth with water (two glasses at most). Consult a physician immediately. Do NOT induce vomiting.[9]

Waste Disposal Plan:

  • Segregation: All materials contaminated with this compound, including unused product, reaction residues, contaminated labware, and spill cleanup debris, must be collected as hazardous waste.[10][11]

  • Containment: Use a dedicated, chemically compatible, and clearly labeled waste container. Keep the container sealed when not in use.[10]

  • Labeling: The label must clearly state "Hazardous Waste" and "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources, pending pickup by your institution's EHS or a licensed hazardous waste disposal service.[10]

  • Compliance: Never dispose of this compound down the drain or in regular trash. All disposal must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.